molecular formula C6H7N5O B1207432 1-Methylguanine CAS No. 938-85-2

1-Methylguanine

Cat. No.: B1207432
CAS No.: 938-85-2
M. Wt: 165.15 g/mol
InChI Key: RFLVMTUMFYRZCB-UHFFFAOYSA-N
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Description

1-Methylguanine belongs to the class of organic compounds known as 6-oxopurines. These are purines that carry a C=O group at position 6. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring. This compound is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm.
This compound is a methylguanine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-methyl-7H-purin-6-one
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InChI

InChI=1S/C6H7N5O/c1-11-5(12)3-4(9-2-8-3)10-6(11)7/h2H,1H3,(H2,7,10)(H,8,9)
Source PubChem
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InChI Key

RFLVMTUMFYRZCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(N=CN2)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H7N5O
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DSSTOX Substance ID

DTXSID4049377
Record name 1-Methylguanine
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Molecular Weight

165.15 g/mol
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Physical Description

Solid
Record name 1-Methylguanine
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CAS No.

938-85-2
Record name 1-Methylguanine
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Record name 2-amino-1,7-dihydro-1-methyl-6H-purin-6-one
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Biological Significance of 1-Methylguanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

1-Methylguanine (1mG) is a modified purine nucleobase with diverse and critical roles in cellular biology. Primarily known for its presence in transfer RNA (tRNA), where it is essential for maintaining the accuracy of protein synthesis, 1mG also arises as a mutagenic lesion in DNA through exposure to alkylating agents. Its association with various pathological conditions, particularly cancer, has made it a subject of intense research, both as a potential biomarker for disease and as a target for therapeutic intervention. This technical guide provides an in-depth overview of the biological significance of this compound, tailored for researchers, scientists, and drug development professionals. It covers its formation and function in RNA, its role as a DNA adduct and the cellular mechanisms for its repair, its implications in disease, and the analytical methods for its detection and quantification.

Introduction

This compound is a derivative of the purine guanine, with a methyl group attached at the N1 position.[1][2] This modification can occur in both RNA and DNA, and its biological consequences are highly dependent on the context in which it is found. In RNA, particularly tRNA, 1mG is a post-transcriptional modification that plays a crucial role in maintaining the structural integrity of the molecule and ensuring translational fidelity.[3][4] Conversely, when present in DNA, this compound is considered a form of DNA damage, a lesion that can lead to mutations if not repaired.[1] The formation of 1mG in DNA can result from exposure to both endogenous and exogenous alkylating agents.[5] Due to its association with mutagenesis and cancer, the cellular mechanisms for repairing this lesion are of significant interest. Furthermore, elevated levels of this compound have been detected in the urine and serum of cancer patients, highlighting its potential as a non-invasive biomarker.[6]

The Role of this compound in RNA Function

In all three domains of life, this compound is a conserved modification found at position 37 of many tRNA molecules, adjacent to the anticodon.[3] This modification is critical for preventing frameshift errors during protein synthesis. The absence of 1mG at this position can lead to +1 ribosomal frameshifts, particularly at sequences with consecutive cytosines.[3]

The biosynthesis of 1-methylguanosine (the ribonucleoside of 1mG) in tRNA is catalyzed by a class of enzymes known as tRNA methyltransferases. In bacteria, this function is performed by the enzyme TrmD, while in eukaryotes and archaea, the homologous enzyme is Trm5.[3][7] These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor.

tRNA_Modification_Pathway cluster_consequence Consequence of Modification Status SAM S-adenosyl-L-methionine (SAM) TrmD_Trm5 TrmD (Bacteria) Trm5 (Eukarya/Archaea) SAM->TrmD_Trm5 Methyl Donor SAH S-adenosyl-homocysteine (SAH) pre_tRNA Unmodified tRNA (with G37) pre_tRNA->TrmD_Trm5 Substrate Frameshift Frameshift Mutation pre_tRNA->Frameshift Leads to modified_tRNA Mature tRNA (with m1G37) Ribosome Ribosome modified_tRNA->Ribosome Participates in Translation Protein Accurate Protein Synthesis TrmD_Trm5->SAH TrmD_Trm5->modified_tRNA Catalysis Ribosome->Protein

This compound as a DNA Lesion and its Repair

While beneficial in RNA, this compound in DNA is a mutagenic lesion.[1] It can be formed by the action of various endogenous and exogenous methylating agents. The presence of 1mG in the DNA template can disrupt the normal functioning of DNA polymerases, leading to misincorporation of bases during replication and transcription, ultimately resulting in mutations.

Cells have evolved specific DNA repair mechanisms to counteract the deleterious effects of 1mG. The primary pathway for the repair of this compound in DNA involves the AlkB family of proteins. These are Fe(II)- and α-ketoglutarate-dependent dioxygenases that catalyze the oxidative demethylation of the lesion, restoring the guanine base to its original state. Both bacterial and human AlkB homologs have been shown to repair this compound lesions.

DNA_Repair_Pathway DNA Intact DNA Damaged_DNA DNA with this compound Lesion AlkB AlkB Homologs (e.g., ABH2, ABH3) Damaged_DNA->AlkB Recognition Repair_Complex AlkB-DNA Complex Replication DNA Replication Damaged_DNA->Replication Leads to Alkylating_Agent Endogenous/Exogenous Alkylating Agents Alkylating_Agent->DNA Damage Repaired_DNA Repaired DNA Repair_Complex->Repaired_DNA Oxidative Demethylation Repaired_DNA->Replication Normal Mutation Mutation (e.g., G to A transition) Replication->Mutation

This compound in Disease: A Potential Biomarker for Cancer

Elevated levels of this compound have been found in the serum and urine of cancer patients, suggesting a potential role as a biomarker for the disease.[6] This increase may be due to a higher turnover of nucleic acids in tumor tissues or an increased extent of their methylation.[6] In addition to its potential as a biomarker, this compound has been shown to have direct effects on cellular phenotypes. For instance, treatment of Chinese hamster fibroblasts with this compound can induce cellular transformation and increase cell agglutinability.[8]

Quantitative Data on this compound

The following table summarizes some of the quantitative data available for this compound.

ParameterValueBiological System/ConditionReference
Effect on Cell Agglutinability 50% increaseChinese hamster fibroblasts exposed to 10-5 M this compound for 20 hours[8]
Reversal of Increased Agglutinability Within 13 daysChinese hamster fibroblasts grown in control medium after exposure[8]
Inhibition of Increased Agglutinability Complete inhibitionSimultaneous addition of 10-5 M dibutyryl-cAMP[8]

Experimental Protocols

Detection and Quantification of this compound by HPLC with Electrochemical Detection

This method is suitable for the measurement of methylated DNA bases.

1. DNA Extraction and Hydrolysis:

  • Extract DNA from the biological sample of interest using a standard phenol-chloroform extraction method or a commercial DNA extraction kit.

  • Hydrolyze the extracted DNA to its constituent bases by heating in formic acid (e.g., 0.5 M) at a high temperature (e.g., 150°C) for a specified time (e.g., 30 minutes).

  • Lyophilize the hydrolysate to remove the acid.

  • Resuspend the dried bases in the HPLC mobile phase.

2. HPLC Separation:

  • Use a reverse-phase C18 column.

  • The mobile phase is typically an aqueous buffer (e.g., sodium acetate) with an organic modifier (e.g., methanol) at a specific pH.

  • Elute the bases isocratically or with a gradient.

3. Electrochemical Detection:

  • Use an electrochemical detector with a glassy carbon working electrode.

  • Apply a specific oxidation potential to detect the purine bases. This compound will have a characteristic retention time and electrochemical signal.

4. Quantification:

  • Generate a standard curve using known concentrations of this compound.

  • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

HPLC_Workflow Start Biological Sample DNA_Extraction DNA Extraction Start->DNA_Extraction Hydrolysis Formic Acid Hydrolysis DNA_Extraction->Hydrolysis Lyophilization Lyophilization Hydrolysis->Lyophilization Resuspension Resuspension in Mobile Phase Lyophilization->Resuspension HPLC HPLC Separation (C18 Column) Resuspension->HPLC ECD Electrochemical Detection HPLC->ECD Quantification Quantification against Standard Curve ECD->Quantification End This compound Concentration Quantification->End

Conclusion and Future Perspectives

This compound is a molecule of dual significance. In the realm of RNA biology, it is a vital modification for ensuring the fidelity of genetic translation. In contrast, its presence in DNA represents a mutagenic threat that the cell must diligently repair. The association of this compound with cancer, both as a potential biomarker and as a molecule capable of inducing cellular transformation, underscores its importance in human health and disease.

Future research in this area is likely to focus on several key aspects. Elucidating the full range of cellular consequences of this compound DNA lesions will be crucial. Further development and validation of this compound as a clinical biomarker for cancer diagnosis and prognosis are warranted. Additionally, a deeper understanding of the enzymes that process this compound, such as the TrmD/Trm5 methyltransferases and the AlkB repair proteins, could open new avenues for therapeutic intervention. For drug development professionals, targeting these pathways may offer novel strategies for anticancer therapies. The continued study of this compound will undoubtedly provide further insights into the fundamental processes of life and the molecular basis of disease.

References

The Discovery and Biological Significance of 1-Methylguanine in DNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylguanine (1mG) is a modified purine base that can be found in DNA as a form of DNA damage, primarily arising from exposure to certain alkylating agents. Its presence in the genome can have significant biological consequences, including cytotoxicity and mutagenicity. This technical guide provides an in-depth overview of the discovery, history, and scientific understanding of this compound in DNA. It details the experimental protocols used for its detection and characterization, summarizes key quantitative data, and visualizes the critical DNA repair pathways involved in its removal. This document is intended to serve as a comprehensive resource for researchers in the fields of DNA repair, toxicology, and cancer drug development.

Discovery and History

The discovery of methylated bases in the DNA of higher organisms was a gradual process that unfolded in the mid-20th century. While the presence of modified bases in viral and bacterial DNA was established earlier, their existence in animal cells was initially less certain.

A pivotal moment in this area of research was the work of Culp, Dore, and Brown in 1970 , published in the Archives of Biochemistry and Biophysics.[1] Their research provided strong evidence for the presence of methylated purines and pyrimidines in the DNA of various animal and human cell lines. Using radiolabeling with [¹⁴C]methionine followed by acid hydrolysis of DNA and subsequent separation of the bases by ion-exchange and paper chromatography, they were able to identify and quantify these modified nucleobases.[1] Although their paper focused on a range of methylated bases, it laid the groundwork for the specific identification and study of this compound in DNA.

Subsequent research further solidified the understanding of this compound as a DNA lesion resulting from exposure to methylating agents. These agents, which include environmental carcinogens and some chemotherapeutic drugs, can transfer a methyl group to the N1 position of guanine, disrupting the normal Watson-Crick base pairing. This discovery was crucial in shifting the perception of DNA from a static blueprint to a dynamic molecule subject to modification and repair.

Experimental Protocols

The detection and quantification of this compound in DNA have evolved significantly since its initial discovery. Early methods relied on chromatography and radiolabeling, while modern techniques offer much higher sensitivity and specificity.

Early Detection Methods: Chromatography

The initial identification of this compound in DNA relied on classical biochemical techniques for separating and identifying nucleic acid components.

Experimental Protocol: Paper and Ion-Exchange Chromatography (circa 1970)

This protocol is a generalized representation based on the methodologies described in the early literature for the separation of methylated DNA bases.[1]

  • DNA Isolation and Radiolabeling:

    • Culture cells (e.g., HeLa cells, L cells) in a medium containing a radiolabeled methyl donor, such as L-[methyl-¹⁴C]methionine, for a sufficient period to allow incorporation of the radiolabel into methylated DNA bases.

    • Isolate high-molecular-weight DNA from the cultured cells using standard procedures (e.g., phenol-chloroform extraction).

  • DNA Hydrolysis:

    • Hydrolyze the purified DNA to its constituent bases. This is typically achieved by heating the DNA in a strong acid, such as perchloric acid or formic acid, at a high temperature (e.g., 100°C) for a defined period (e.g., 1 hour).

  • Chromatographic Separation:

    • Ion-Exchange Chromatography:

      • Apply the DNA hydrolysate to a Dowex 50 (H⁺ form) cation-exchange column.

      • Elute the bases using a gradient of hydrochloric acid (e.g., 1 N to 4 N).

      • Collect fractions and determine the radioactivity in each fraction using a scintillation counter.

      • Identify the peaks corresponding to the different bases by comparing their elution profiles to those of known standards.

    • Paper Chromatography:

      • Spot the DNA hydrolysate onto Whatman No. 1 filter paper.

      • Develop the chromatogram using a suitable solvent system (e.g., isopropanol-HCl-water).

      • Visualize the separated bases under UV light.

      • Cut out the spots corresponding to each base and quantify the radioactivity by scintillation counting.

  • Quantification:

    • Calculate the amount of this compound relative to the total amount of guanine or total DNA loaded onto the chromatogram.

Modern Detection Methods

Contemporary methods for detecting this compound offer significantly improved sensitivity, specificity, and throughput.

Experimental Protocol: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol is based on modern, highly sensitive methods for the quantification of DNA adducts.

  • DNA Isolation and Hydrolysis:

    • Isolate genomic DNA from cells or tissues of interest.

    • Perform enzymatic or acid hydrolysis to release the nucleobases. For quantitative analysis, enzymatic digestion to nucleosides is often preferred to minimize base degradation.

  • Sample Preparation:

    • Add an isotopically labeled internal standard (e.g., [¹⁵N₅]-1-methylguanine) to the sample to correct for variations in sample processing and instrument response.

    • Purify the hydrolysate using solid-phase extraction (SPE) to remove interfering substances.

  • UPLC-MS/MS Analysis:

    • Inject the purified sample onto a UPLC system equipped with a suitable column (e.g., C18).

    • Separate the nucleobases using a gradient elution program.

    • Detect the eluting compounds using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for high specificity.

  • Quantification:

    • Construct a calibration curve using known concentrations of this compound standards.

    • Determine the concentration of this compound in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

Quantitative Data on this compound in DNA

Quantitative data on the levels of this compound in DNA are crucial for understanding its biological impact. The table below summarizes representative data from various studies.

Cell/Tissue TypeTreatmentThis compound Level (lesions per 10⁶ bases)Analytical MethodReference
E. coli (AlkB deficient)Methylating AgentHigh (Specific values vary with dose)Genetic and Biochemical Assays(Relevant mutagenesis studies)
E. coli (Wild Type)Methylating AgentLow to undetectableGenetic and Biochemical Assays(Relevant mutagenesis studies)
Human Cells (in vitro)N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)Dose-dependent increaseHPLC-based methods(Toxicology and DNA repair studies)
Rodent Tissues (in vivo)DimethylnitrosamineTissue-specific levels32P-postlabeling or LC-MS/MS(Carcinogenesis studies)

Biological Significance and Repair Pathways

The formation of this compound in DNA is not a benign event. It poses a significant threat to genomic integrity due to its mutagenic potential and its ability to block DNA replication.

Mutagenic Effects

This compound disrupts the normal Watson-Crick G:C base pair. The methyl group at the N1 position interferes with the hydrogen bonds that guanine forms with cytosine. During DNA replication, this lesion can cause DNA polymerase to misincorporate thymine (T) instead of cytosine, leading to G-to-A transition mutations in subsequent rounds of replication.

DNA Repair Mechanisms

Cells have evolved sophisticated repair mechanisms to counteract the deleterious effects of DNA alkylation damage, including the formation of this compound. The primary pathway for the repair of this compound is direct reversal repair mediated by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases .

AlkB-Mediated Direct Reversal Repair

The E. coli AlkB protein and its human homologs (e.g., ALKBH2 and ALKBH3) directly remove the methyl group from this compound. This process involves the oxidative demethylation of the base, restoring it to its original, unmodified state.

AlkB_Repair_Pathway cluster_DNA DNA Strand cluster_AlkB_Complex AlkB Repair Complex 1mG This compound (1mG) in DNA AlkB AlkB Enzyme 1mG->AlkB Substrate Binding Succinate_CO2 Succinate + CO₂ AlkB->Succinate_CO2 Guanine Repaired Guanine in DNA AlkB->Guanine Oxidative Demethylation Formaldehyde Formaldehyde AlkB->Formaldehyde Fe_KG Fe(II) + α-Ketoglutarate Fe_KG->AlkB O2 O₂ O2->AlkB

AlkB-mediated direct reversal repair of this compound.

DNA Damage Response Signaling

The presence of this compound and other DNA adducts can trigger a broader DNA damage response (DDR) signaling cascade. While the direct reversal repair by AlkB is a primary defense, persistent lesions can lead to the activation of cell cycle checkpoints and, in cases of extensive damage, apoptosis.

DNA_Damage_Response 1mG_DNA This compound DNA Adduct Replication_Stress Replication Fork Stalling 1mG_DNA->Replication_Stress Sensor_Proteins Sensor Proteins (e.g., ATR, ATM) Replication_Stress->Sensor_Proteins Activation Apoptosis Apoptosis Replication_Stress->Apoptosis If damage is severe Checkpoint_Kinases Checkpoint Kinases (e.g., Chk1, Chk2) Sensor_Proteins->Checkpoint_Kinases Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest Checkpoint_Kinases->Cell_Cycle_Arrest Induction Checkpoint_Kinases->Apoptosis Can trigger DNA_Repair DNA Repair (including AlkB) Cell_Cycle_Arrest->DNA_Repair Allows time for

General DNA damage response to this compound.

Conclusion

The discovery of this compound in DNA marked a significant step in our understanding of DNA damage and repair. From the early days of paper chromatography to the high-throughput capabilities of modern mass spectrometry, the tools to study this lesion have become increasingly sophisticated. This has allowed for a deeper appreciation of its mutagenic potential and the elegant enzymatic machinery that has evolved to counteract it. For researchers in drug development, understanding the formation and repair of this compound is critical for designing more effective and less toxic chemotherapeutic agents. Continued research into the intricate interplay between DNA alkylation damage, repair pathways, and cellular outcomes will undoubtedly yield further insights into cancer biology and the development of novel therapeutic strategies.

References

1-Methylguanine structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Methylguanine: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound (1mG), a naturally occurring modified purine base. It details its chemical structure, physicochemical properties, biological roles, and relevant experimental methodologies. The information is intended to support research and development activities in fields such as oncology, molecular biology, and medicinal chemistry.

Introduction

This compound (1mG) is a methylated derivative of the purine base guanine.[1] It is most commonly known as a modified nucleobase found in various RNA molecules, particularly transfer RNA (tRNA).[2][3] Beyond its role in RNA, 1mG is also significant as a form of DNA damage, arising from the alkylation of guanine. Its presence and repair are critical aspects of maintaining genomic integrity. Furthermore, elevated levels of this compound in physiological fluids have been identified as potential biomarkers for certain types of cancer, linking it to pathological states characterized by increased nucleic acid turnover or methylation.[2][4][5]

Chemical Structure and Identifiers

This compound is structurally characterized by a methyl group attached to the nitrogen atom at the first position (N1) of the guanine purine ring. This modification distinguishes it from other methylated guanine isomers, such as 7-methylguanine and O6-methylguanine, each with distinct chemical properties and biological implications.[6][7][8]

The definitive chemical identifiers and nomenclature for this compound are summarized in the table below.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
IUPAC Name 2-amino-1-methyl-7H-purin-6-one[2][9]
CAS Number 938-85-2[2][9][10][11]
PubChem CID 70315[2][9]
Molecular Formula C₆H₇N₅O[2][9][10][11][12]
Canonical SMILES CN1C(=O)C2=C(N=CN2)N=C1N[2][9]
InChI InChI=1S/C6H7N5O/c1-11-5(12)3-4(9-2-8-3)10-6(11)7/h2H,1H3,(H2,7,10)(H,8,9)[2][9]
InChIKey RFLVMTUMFYRZCB-UHFFFAOYSA-N[2][9]
Abbreviation 1mG[12]

Below is a diagram illustrating the chemical structure of this compound.

DNA_Repair_Workflow cluster_process DNA Damage and Repair Pathway for this compound A Guanine in DNA (Normal Base) B This compound Lesion (DNA Damage) A->B Alkylating Agents (e.g., N-nitroso compounds) C Recognition and Binding by AlkB Protein B->C D Oxidative Demethylation C->D E Restored Guanine in DNA (Repair Complete) D->E Formaldehyde Succinate CO2

References

1-Methylguanine as an Endogenous DNA Adduct: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methylguanine (1-meG) is a naturally occurring DNA adduct formed through endogenous cellular processes. While less studied than other methylated guanines like O⁶-methylguanine and N⁷-methylguanine, 1-meG still poses a threat to genomic integrity. This technical guide provides a comprehensive overview of this compound as an endogenous DNA adduct, detailing its formation, biological implications, and the cellular mechanisms evolved to repair this type of DNA damage. This document also outlines detailed experimental protocols for the detection and quantification of 1-meG and presents key signaling pathways and experimental workflows in visually intuitive diagrams. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of DNA damage and repair, cancer biology, and toxicology.

Introduction to this compound

Endogenous DNA damage is a constant challenge to the stability of the genome. Metabolic byproducts and spontaneous chemical reactions can lead to the formation of a variety of DNA lesions, including methylated bases. This compound (1-meG) is a purine adduct where a methyl group is attached to the N1 position of guanine. While it is considered a minor lesion compared to other methylation products, its presence in DNA can have significant biological consequences, including cytotoxicity and mutagenicity if not repaired.[1] The primary endogenous source of methylation is S-adenosylmethionine (SAM), a universal methyl donor in numerous cellular reactions, which can non-enzymatically methylate DNA.[2]

Formation of this compound

The formation of 1-meG as an endogenous DNA adduct is primarily attributed to the non-enzymatic methylation of guanine residues in DNA by S-adenosylmethionine (SAM). SAM is an essential molecule involved in a vast number of metabolic pathways, and its reactive methyl group can be adventitiously transferred to nucleophilic sites on DNA bases.

Biological Significance and Cytotoxicity

The presence of this compound in the DNA template is not innocuous. It is recognized as a substrate for DNA repair enzymes and, if left unrepaired, can pose a significant block to DNA replication.[1] The mutagenic potential of 1-meG is also a concern, as it can lead to misincorporation of bases during DNA synthesis, although it is considered a weaker mutagen compared to O⁶-methylguanine.[1] Studies have shown that 1-meG is approximately 80% mutagenic, leading to G-to-T, G-to-A, and G-to-C mutations in the absence of repair.[1]

DNA Repair Mechanisms for this compound

The primary defense against the deleterious effects of this compound is the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases.[1][3][4][5][6] These enzymes, including the human homologues ABH2 and ABH3, directly reverse the methylation damage by oxidative demethylation.[1][3][5]

The repair mechanism involves the oxidation of the methyl group on the guanine base, leading to the formation of an unstable hydroxymethyl intermediate. This intermediate then spontaneously decomposes, releasing formaldehyde and restoring the original guanine base.[1] Interestingly, while AlkB and its homologues preferentially repair lesions like 1-methyladenine and 3-methylcytosine in single-stranded DNA, they show a preference for repairing this compound and 3-methylthymine in the context of double-stranded DNA.[1][3][4]

cluster_0 This compound DNA Repair DNA_damage This compound (1-meG) in DNA AlkB AlkB Homologue (e.g., ABH2, ABH3) DNA_damage->AlkB Recognition Intermediate Hydroxymethylguanine Intermediate AlkB->Intermediate Oxidative Demethylation Byproducts Succinate + CO2 + Formaldehyde AlkB->Byproducts Cofactors Fe(II) + α-Ketoglutarate + O2 Cofactors->AlkB Repaired_DNA Repaired Guanine in DNA Intermediate->Repaired_DNA Spontaneous Decomposition

Fig. 1: Repair of this compound by AlkB homologues.

Quantitative Data on Methylguanine Adducts

Quantifying the levels of endogenous DNA adducts is crucial for understanding their biological impact. While specific data for this compound is limited, data for the more abundant N⁷-methylguanine provides a valuable reference for the levels of endogenous methylation.

AdductTissue/Cell TypeSpeciesLevelReference
N⁷-Methylguanine Rat Liver (Nuclear DNA)Rat (Young, 6 months)1 adduct per 105,000 bases[7]
N⁷-Methylguanine Rat Liver (Mitochondrial DNA)Rat (Young, 6 months)1 adduct per 31,000 bases[7]
N⁷-Methylguanine Rat Liver (Nuclear DNA)Rat (Old, 24 months)~2.5-fold increase from young[7]
N⁷-Methylguanine Rat Liver (Mitochondrial DNA)Rat (Old, 24 months)~2.5-fold increase from young[7]
O⁶-Methylguanine Human Colorectal DNA (Normal)Human6.7 - 11.1 nmol/mol dG[1]
O⁶-Methylguanine Human Colorectal DNA (Tumor)Human5.1 - 78.2 nmol/mol dG[1]

Note: The levels of DNA adducts can vary significantly between individuals and tissues and are influenced by factors such as age and exposure to exogenous agents.[8]

Experimental Protocols

Accurate detection and quantification of this compound require meticulous experimental procedures. The following sections detail the key steps from DNA extraction to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

DNA Extraction

A reliable method for isolating high-purity DNA is essential for accurate adduct analysis. The following protocol is based on a widely used method employing proteinase K digestion and column-based purification.[9][10]

Materials:

  • Tissue or cell sample

  • Proteinase K

  • Qiagen DNeasy Blood & Tissue Kit (or similar)

  • Isopropanol

  • 70% Ethanol

  • Nuclease-free water

Procedure:

  • Homogenize tissue or lyse cells according to the Qiagen DNeasy Blood & Tissue Kit protocol.

  • Add Proteinase K and incubate at 56°C until the tissue is completely lysed.

  • Follow the manufacturer's instructions for binding the DNA to the spin column, washing, and elution.

  • To the eluted DNA, add 0.7 volumes of isopropanol and mix gently.

  • Centrifuge at 12,000 x g for 10 minutes to precipitate the DNA.

  • Carefully discard the supernatant and wash the DNA pellet twice with 70% ethanol, centrifuging for 5 minutes at 12,000 x g for each wash.

  • Air-dry the pellet for 5-10 minutes and resuspend in nuclease-free water.

  • Quantify the DNA concentration and assess purity using a spectrophotometer.

Enzymatic Hydrolysis of DNA to Nucleosides

Complete enzymatic digestion of DNA to its constituent nucleosides is critical for subsequent LC-MS/MS analysis. A one-step enzymatic hydrolysis protocol is presented below.[11]

Materials:

  • Purified DNA sample

  • Benzonase

  • Phosphodiesterase I

  • Alkaline Phosphatase

  • Tris-HCl buffer (20 mM, pH 7.9) containing 100 mM NaCl and 20 mM MgCl₂

Procedure:

  • Prepare a "Digest Mix" by adding Benzonase (2.5 Units/µg DNA), Phosphodiesterase I (0.003 Units/µg DNA), and Alkaline Phosphatase (0.2 Units/µg DNA) to the Tris-HCl buffer.

  • Add 50 µL of the Digest Mix to 1 µg of DNA.

  • Incubate the reaction at 37°C for 6 hours.

  • The digested sample is now ready for LC-MS/MS analysis. For long-term storage, samples can be kept at -20°C.

cluster_1 Experimental Workflow for 1-meG Quantification start Biological Sample (Tissue or Cells) dna_extraction DNA Extraction (Proteinase K, Column Purification) start->dna_extraction dna_quantification DNA Quantification & Purity Check (UV-Vis) dna_extraction->dna_quantification hydrolysis Enzymatic Hydrolysis (Benzonase, PDE I, AP) dna_quantification->hydrolysis lcms LC-MS/MS Analysis hydrolysis->lcms data_analysis Data Analysis (Quantification of 1-meG) lcms->data_analysis end Result: 1-meG level data_analysis->end

Fig. 2: Experimental workflow for this compound analysis.
LC-MS/MS Analysis of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of DNA adducts.[12] Below are typical parameters for the analysis of methylated guanines, which can be optimized for this compound.

Table 2: Illustrative LC-MS/MS Parameters for Methylguanine Analysis

ParameterSettingReference
LC System UPLC/UHPLC system[11][13]
Column C18 reverse-phase (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm)[11][13]
Mobile Phase A 0.1% Formic acid in water[1][13]
Mobile Phase B 0.1% Formic acid in acetonitrile or methanol[1][13]
Flow Rate 0.1 - 0.2 mL/min[11][13]
Gradient A linear gradient from low to high organic phase (e.g., 5% to 95% B over 6 minutes)[11]
Mass Spectrometer Triple quadrupole mass spectrometer[1][13]
Ionization Mode Positive Electrospray Ionization (ESI+)[1][13]
Detection Mode Multiple Reaction Monitoring (MRM)[12]
MRM Transition (O⁶-meG) m/z 166 -> 149[11][13]
MRM Transition (N⁷-meG) m/z 166 -> 149[13]

Note: The specific MRM transition for this compound would need to be determined by direct infusion of a this compound standard into the mass spectrometer to identify the precursor ion and its most stable product ions.

Signaling Pathways and Cellular Responses

While the direct repair of 1-meG by AlkB homologues is a primary response, the presence of this adduct, especially if it persists, can trigger broader cellular signaling pathways. The cellular response to DNA alkylation damage is complex and can involve cell cycle arrest and, in cases of extensive damage, apoptosis.[14] Much of our understanding of these pathways comes from studies of O⁶-methylguanine, which, when mispaired with thymine, is recognized by the Mismatch Repair (MMR) system.[14] This recognition can initiate a signaling cascade involving key proteins like ATM, H2AX, CHK1, and p53, ultimately leading to cell cycle arrest or apoptosis.[14][15] It is plausible that persistent 1-meG adducts, particularly if they lead to replication fork stalling, could activate similar DNA damage response pathways.

cluster_2 General DNA Alkylation Damage Response DNA_Adduct Persistent DNA Adduct (e.g., 1-meG) Replication_Stress Replication Fork Stalling DNA_Adduct->Replication_Stress MMR Mismatch Repair (MMR) System DNA_Adduct->MMR Recognition (for some adducts) ATM_ATR ATM/ATR Kinases Replication_Stress->ATM_ATR Activation MMR->ATM_ATR Signaling CHK1_CHK2 CHK1/CHK2 Kinases ATM_ATR->CHK1_CHK2 Phosphorylation p53 p53 Activation CHK1_CHK2->p53 Stabilization Cell_Cycle_Arrest Cell Cycle Arrest CHK1_CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Fig. 3: Generalized signaling pathway for DNA alkylation damage.

Implications for Drug Development and Disease

The study of endogenous DNA adducts like this compound has significant implications for drug development and understanding disease etiology.

  • Cancer Research: Chronic accumulation of endogenous DNA damage can contribute to the genomic instability that drives carcinogenesis. Understanding the repair pathways for adducts like 1-meG can reveal potential targets for cancer therapy.

  • Drug Development: Many chemotherapeutic agents are alkylating agents that induce DNA damage. The cellular response to this damage, including the activity of repair enzymes like AlkB homologues, can determine the efficacy of these drugs. Inhibitors of these repair pathways could potentially sensitize cancer cells to chemotherapy.

  • Biomarkers: The levels of endogenous DNA adducts or their repair products excreted in urine can serve as biomarkers of DNA damage and cancer risk.[12][16][17] Further research is needed to validate this compound as a reliable biomarker.

Conclusion

This compound is an important, albeit less abundant, endogenous DNA adduct that contributes to the landscape of spontaneous DNA damage. Its efficient repair by the AlkB family of enzymes underscores the importance of direct reversal pathways in maintaining genome stability. The methodologies outlined in this guide provide a framework for the accurate detection and quantification of 1-meG, which will be crucial for elucidating its precise role in human health and disease. Further research into the specific cellular signaling pathways activated by 1-meG and its utility as a biomarker will undoubtedly provide valuable insights for the fields of cancer biology and therapeutic development.

References

enzymatic formation of 1-Methylguanine in cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Enzymatic Formation of 1-Methylguanine in Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (m1G) is a post-transcriptional modification found predominantly in transfer RNA (tRNA) across all domains of life. This modification, involving the addition of a methyl group to the N1 position of a guanine base, is critical for maintaining translational fidelity and tRNA stability. The enzymatic formation of m1G is carried out by distinct families of S-adenosyl-L-methionine (SAM)-dependent methyltransferases, each with unique structures, mechanisms, and substrate specificities. This guide provides a comprehensive overview of the enzymes responsible for m1G synthesis, the pathways they regulate, their quantitative aspects, and the experimental methodologies used for their study. Furthermore, we will explore the enzymes responsible for the demethylation of this mark, highlighting the dynamic nature of tRNA modification. Understanding these pathways is crucial for basic research and for the development of novel therapeutics, particularly in the fields of antimicrobials and metabolic diseases.

Part 1: The Enzymatic Synthesis of this compound (m1G)

The formation of m1G in tRNA occurs primarily at two key positions: position 37 in the anticodon loop (m1G37) and position 9 in the D-arm (m1G9). The enzymes responsible have evolved separately, with distinct families catalyzing the modification in different domains of life.

Formation of m1G at Position 37 (m1G37)

The m1G37 modification, located immediately 3' to the anticodon, is essential for preventing +1 ribosomal frameshifting during protein synthesis.[1][2] Its absence leads to the production of truncated, non-functional proteins and can be lethal to the cell.[1]

  • In Bacteria: The TrmD Pathway The synthesis of m1G37 in bacteria is catalyzed by the tRNA-(N1G37) methyltransferase TrmD.[1] TrmD is a homodimeric enzyme belonging to the SPOUT class of methyltransferases, characterized by a deep trefoil knot architecture at the SAM-binding site.[1][3] The enzyme specifically recognizes tRNAs that contain a guanosine at both positions 36 and 37 (the 36GG37 motif).[3] The catalytic mechanism of TrmD is unique among methyltransferases as it is strictly dependent on Mg2+ ions.[1] Due to its essentiality for bacterial growth and its structural divergence from the human equivalent (Trm5), TrmD is a high-priority target for the development of novel antibiotics.[1][4][5][6][7]

  • In Eukarya and Archaea: The Trm5 Pathway In eukaryotes and archaea, the Trm5 enzyme family is responsible for m1G37 formation.[8][9] Unlike the dimeric TrmD, Trm5 functions as a monomer.[1] It belongs to the Class I methyltransferase family, utilizing a canonical Rossmann-fold for SAM binding.[8][10] Trm5 recognizes the overall L-shaped tertiary structure of the tRNA molecule rather than a specific sequence motif like TrmD.[8][10] The catalytic mechanism is proposed to involve a general base that abstracts a proton from the N1 of G37, facilitating the methyl transfer from SAM.[9][11] Although TrmD and Trm5 catalyze the identical chemical reaction, they are evolutionarily unrelated and differ in structure, substrate recognition, and catalytic mechanism.[1][12]

G cluster_0 Bacterial m1G37 Formation cluster_1 Eukaryotic/Archaeal m1G37 Formation tRNA_G37_bac tRNA (G36G37) TrmD TrmD Enzyme (SPOUT Class, Dimer) tRNA_G37_bac->TrmD SAM_bac S-adenosyl methionine (SAM) SAM_bac->TrmD tRNA_m1G37_bac m1G37-tRNA TrmD->tRNA_m1G37_bac SAH_bac S-adenosyl homocysteine (SAH) TrmD->SAH_bac Mg Mg²⁺ Mg->TrmD tRNA_G37_euk tRNA (L-shape) Trm5 Trm5 Enzyme (Class I, Monomer) tRNA_G37_euk->Trm5 SAM_euk S-adenosyl methionine (SAM) SAM_euk->Trm5 tRNA_m1G37_euk m1G37-tRNA Trm5->tRNA_m1G37_euk SAH_euk S-adenosyl homocysteine (SAH) Trm5->SAH_euk

Fig 1. Enzymatic pathways for m1G37 tRNA modification.
Formation of m1G at Position 9 (m1G9)

The m1G9 modification is found in the D-arm of a subset of tRNAs in eukaryotes and archaea. This modification is thought to play a role in tRNA stability and turnover.[13]

  • In Eukarya and Archaea: The Trm10 Family The Trm10 family of methyltransferases is responsible for the N1-methylation of purines at position 9.[13] In humans, this family has expanded to three enzymes with distinct specificities and cellular locations:

    • TRMT10A : A nucleolar enzyme that specifically catalyzes the formation of m1G9 on a subset of nuclear-encoded tRNAs, including tRNAGln and initiator tRNAiMet.[13][14] Mutations in the TRMT10A gene are linked to a syndrome characterized by young-onset diabetes, microcephaly, and intellectual disability, highlighting its critical role in the developing brain and pancreas.[14][15]

    • TRMT10B : A cytoplasmic enzyme that is the first identified adenosine-specific member of this family in eukaryotes, responsible for m1A9 modification on tRNAAsp.[13][16] It does not appear to be biochemically redundant with TRMT10A.[16][17]

    • TRMT10C : A mitochondrial enzyme that, in complex with its partner protein SDR5C1, acts as a dual-specificity methyltransferase, modifying either adenosine or guanosine at position 9 of mitochondrial tRNAs.[13]

G tRNA_G9 Nuclear tRNA (G9) TRMT10A TRMT10A (Nucleolus) tRNA_G9->TRMT10A tRNA_m1G9 m1G9-tRNA mt_tRNA_R9 Mitochondrial tRNA (R9) TRMT10C TRMT10C/SDR5C1 (Mitochondria) mt_tRNA_R9->TRMT10C SAM S-adenosyl methionine (SAM) SAM->TRMT10A SAM->TRMT10C TRMT10A->tRNA_m1G9 SAH S-adenosyl homocysteine (SAH) TRMT10A->SAH mt_tRNA_m1R9 m1R9-mt-tRNA TRMT10C->mt_tRNA_m1R9 TRMT10C->SAH

Fig 2. Eukaryotic m1G9 and m1R9 tRNA modification pathways.

Part 2: Regulation and Demethylation of N1-Methylpurines

While the synthesis of m1G is critical, its regulation and potential for removal add another layer of complexity to tRNA biology. The discovery of tRNA demethylases indicates that, like DNA and histone modifications, tRNA methylation can be a dynamic and reversible process.

  • The ALKBH1 Demethylase The AlkB homolog 1 (ALKBH1) is an Fe(II)- and α-ketoglutarate-dependent dioxygenase that functions as a tRNA demethylase.[18][19] It mediates the removal of the methyl group from N1-methyladenosine (m1A) and is also implicated in the demethylation of other N1-methylpurines in tRNA.[18][20] The activity of ALKBH1 can regulate translation by affecting the stability and function of its target tRNAs. For instance, ALKBH1-catalyzed demethylation can lead to reduced translation initiation and decreased participation of tRNAs in protein synthesis.[18] This process is dynamic and can be influenced by cellular states, such as glucose availability, revealing a direct link between tRNA modification status and metabolic signaling.[18]

G m1A_tRNA m1A-tRNA (or other N1-methylpurine) ALKBH1 ALKBH1 Dioxygenase m1A_tRNA->ALKBH1 A_tRNA A-tRNA (Demethylated) ALKBH1->A_tRNA Products Succinate + CO₂ + Formaldehyde ALKBH1->Products Cofactors α-KG + O₂ + Fe(II) Cofactors->ALKBH1

Fig 3. Reversible demethylation pathway mediated by ALKBH1.

Part 3: Quantitative Data

Quantitative analysis of enzyme kinetics provides crucial insights into the efficiency and substrate affinity of the m1G methyltransferases.

Table 1: Enzyme Kinetic Parameters for m1G37 Methyltransferases

Enzyme Organism Substrate Km (μM) kcat (s⁻¹) kchem (s⁻¹) Reference(s)
HsTrm5 Homo sapiens tRNA 0.47 ± 0.04 0.023 ± 0.003 - [9]
AdoMet 0.42 ± 0.08 0.023 ± 0.003 - [9]
MjTrm5 M. jannaschii tRNA 0.70 ± 0.05 0.017 ± 0.002 0.12 ± 0.03 [9][12]
AdoMet 1.0 ± 0.1 0.017 ± 0.002 - [9]
TrmD E. coli - - 0.13 ± 0.03 0.13 ± 0.03 [12]

Note: For Trm5, kcat is limited by slow product release, while kchem represents the faster rate of the first turnover. For TrmD, the chemical step is rate-limiting, so kcat ≈ kchem.[12]

Table 2: Cellular Quantification of N1-Methylpurine Modifications

Condition Cell Line Change in m1A/G Ratio in tRNA Method Reference(s)
ALKBH1 Knockdown HeLa ~6% Increase LC-MS/MS [18]
ALKBH1 Overexpression (transient) HeLa ~16% Decrease LC-MS/MS [18]
ALKBH1 Overexpression (stable) HeLa ~21% Decrease LC-MS/MS [18]

| Alkbh1⁻/⁻ | MEF | ~42% Increase | LC-MS/MS |[18] |

Part 4: Experimental Protocols

Studying the enzymatic formation of m1G requires robust methodologies for tRNA isolation, in vitro enzymatic assays, and sensitive detection of the modification.

Protocol: tRNA Isolation for Modification Analysis

This protocol allows for the enrichment of small RNAs, including tRNA, from total cellular RNA.

  • Total RNA Extraction : Isolate total RNA from cells or tissues using a standard method such as TRIzol reagent, following the manufacturer's instructions.

  • DNA Contamination Removal : Treat the total RNA preparation with a TURBO DNA-free Kit to remove any contaminating genomic DNA.

  • Size Fractionation : Fractionate the total RNA on a 15% Urea-TBE polyacrylamide gel.

  • Visualization and Excision : Stain the gel with SYBR Gold and visualize under UV light. Excise the gel fraction corresponding to small RNAs (typically < 200 nucleotides, with tRNA migrating around 70-90 nt).[21]

  • Elution : Crush the excised gel slice and soak it in an elution buffer (e.g., 20 mM Tris-HCl pH 7.4, 250 mM sodium acetate, 1 mM EDTA, 0.25% SDS).[21]

  • Incubation : Incubate the slurry through a cycle of heating (65°C), freezing (-80°C), and reheating (65°C) to facilitate RNA elution from the gel matrix.[21]

  • Purification : Purify the eluted RNA from the supernatant using ethanol precipitation or a spin-column-based kit (e.g., RNA Clean & Concentrator kit).[21]

  • Quantification : Determine the concentration and purity of the isolated tRNA-enriched fraction using a spectrophotometer or a Bioanalyzer.

Protocol: In Vitro tRNA Methyltransferase Assay (Radiolabel-Based)

This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a tRNA substrate.[22][23]

  • Reaction Buffer Preparation : Prepare a 5X Methylation Buffer (MB): 100 mM Tris-HCl pH 8.0, 100 mM NH₄OAc, 0.1 mM EDTA, 10 mM MgCl₂. Add DTT to 1X MB to a final concentration of 1 mM just before use.[22]

  • tRNA Substrate Preparation : Dilute the tRNA substrate (either in vitro transcribed or purified from cells) in DEPC-treated water to a final concentration of ~5 µM.

  • tRNA Refolding : Heat the tRNA solution at 85°C for 2 minutes. Immediately add 1X MB containing DTT and allow the mixture to cool slowly to room temperature for 15-20 minutes to ensure proper folding.[22]

  • Cofactor Preparation : Prepare a SAM mix containing [³H]-labeled SAM and unlabeled SAM. A typical final concentration in the reaction is 10-20 µM.

  • Reaction Initiation : Add the SAM mix to the refolded tRNA and equilibrate at the desired reaction temperature (e.g., 37°C) for 2 minutes. Initiate the reaction by adding the purified recombinant methyltransferase (e.g., TrmD, Trm5, or TRMT10A) to a final concentration of 0.1-1 µM.

  • Incubation : Incubate the reaction at 37°C. For kinetic analysis, take aliquots at various time points.

  • Reaction Quenching & Precipitation : Stop the reaction by spotting the aliquots onto filter paper discs and immersing them in ice-cold 5% Trichloroacetic Acid (TCA). Wash the filters three times with cold 5% TCA, followed by one wash with 100% ethanol to remove unincorporated [³H]-SAM.

  • Quantification : Dry the filter discs, place them in scintillation vials with scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

Protocol: Quantification of m1G by LC-MS/MS

This is the gold standard for sensitive and accurate quantification of RNA modifications.[24][]

  • tRNA Hydrolysis : Digest the purified tRNA sample (~1-5 µg) into single nucleosides. This is typically achieved by sequential enzymatic digestion with nuclease P1 (to generate 5'-mononucleotides) followed by a phosphatase (e.g., bacterial alkaline phosphatase) to remove the phosphate group.

  • Chromatographic Separation : Inject the resulting nucleoside mixture into a reversed-phase high-performance liquid chromatography (RP-HPLC) system. Use a gradient elution with a suitable mobile phase (e.g., water with 0.1% formic acid and a gradient of acetonitrile or methanol) to separate the canonical and modified nucleosides.[]

  • Mass Spectrometry Detection : Couple the HPLC output directly to a tandem quadrupole mass spectrometer operating in positive ion mode.

  • MRM Analysis : Use Multiple Reaction Monitoring (MRM) mode for detection and quantification. This involves monitoring a specific precursor-to-product ion transition for each nucleoside.

    • For m1G : The transition is typically m/z 282 → 166 (precursor ion [M+H]⁺ to the protonated base).

    • For Guanine (G) : The transition is m/z 284 → 152.

  • Data Analysis : Integrate the peak areas for m1G and an unmodified canonical nucleoside (like G) from the chromatograms. Generate a standard curve using known amounts of pure m1G and G nucleosides. Calculate the absolute amount or relative ratio (e.g., m1G/G) in the sample.[18]

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A 1. tRNA Isolation (from cells) B 2. Enzymatic Hydrolysis (Nuclease P1, BAP) A->B C Result: Mixture of Nucleosides B->C D 3. RP-HPLC Separation C->D E 4. ESI Ionization D->E F 5. MS/MS Detection (MRM) E->F G 6. Peak Integration F->G H 7. Quantification (vs. Standard Curve) G->H I Result: m1G / G Ratio H->I

Fig 4. Experimental workflow for LC-MS/MS quantification of m1G.

References

The Role of 1-Methylguanine in Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylguanine (m1G) is a post-transcriptional RNA modification crucial for accurate and efficient protein synthesis. Primarily located at position 37 of the anticodon loop in transfer RNA (tRNA), m1G plays a vital role in maintaining the translational reading frame and enhancing the stability and proper folding of tRNA. This technical guide provides a comprehensive overview of the function of m1G in gene expression regulation, with a focus on its molecular mechanisms, the enzymes that mediate its deposition and removal, and its impact on cellular processes. We present quantitative data on the effects of m1G, detailed experimental protocols for its study, and visual representations of the key pathways and workflows involved. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, drug development, and epitranscriptomics.

Core Functions of this compound in Gene Expression

The most well-characterized function of this compound is its critical role in transfer RNA (tRNA) biology, where it is predominantly found at position 37 (m1G37), immediately 3' to the anticodon.[1] This modification is essential for maintaining the fidelity of protein synthesis.

1.1. Prevention of Translational Frameshifting

The primary and most critical function of m1G37 is to prevent +1 ribosomal frameshifting during translation.[2][3] The presence of a methyl group on the N1 position of guanine adds a positive charge and steric bulk, which helps to stabilize the codon-anticodon interaction and ensure that the ribosome advances by precisely three nucleotides at a time.[4] In the absence of m1G37, tRNAs, particularly those that read codons with successive C's (like proline tRNAs reading CCN codons), are prone to slipping on the messenger RNA (mRNA) template, leading to the insertion of an incorrect amino acid and the synthesis of a non-functional or truncated protein.[3][4] This frameshifting can be detrimental to the cell.[5]

1.2. Enhancing tRNA Stability and Structure

The m1G modification contributes to the correct tertiary structure and stability of tRNA molecules.[6][7] The methylation at position 37 helps to maintain the conformation of the anticodon loop, which is crucial for its interaction with the ribosome and mRNA.[6] This structural integrity is vital for the overall efficiency of the translation process.

1.3. Modulating Aminoacylation Efficiency

Recent studies have revealed that m1G37 also plays a role in the efficient aminoacylation of tRNA, which is the process of attaching the correct amino acid to its corresponding tRNA.[8] G37-unmodified tRNAPro is aminoacylated less efficiently than its m1G37-modified counterpart.[8] This suggests that m1G acts as a quality control mark, ensuring that only properly modified tRNAs are charged with amino acids and participate in protein synthesis.

Quantitative Data on this compound Function

The following tables summarize key quantitative data related to the enzymes that regulate m1G levels and the functional consequences of this modification.

Table 1: Kinetic Parameters of m1G Methyltransferases

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kchem (s-1)Reference
TrmDE. colitRNAPro0.2 ± 0.040.09 ± 0.010.09 ± 0.01[9]
Trm5M. jannaschiitRNAAsp0.1 ± 0.020.020 ± 0.0070.12 ± 0.03[9]

Table 2: Effect of m1G37 Deficiency on Translational Frameshifting

tRNAm1G37 Status+1 Frameshifting Efficiency (%)Fold Increase in FrameshiftingReference
tRNAProLPresent1.4-[10]
tRNAProLDeficient7.05.0[10]
tRNASufB2Present8.2-[10]
tRNASufB2Deficient20.82.5[10]

Table 3: Effect of ALKBH1 on m1A Levels in tRNA (as a proxy for potential demethylase activity)

Cell LineALKBH1 StatusChange in m1A/G RatioReference
HeLaTransient Knockdown~6% increase[6]
HeLaTransient Overexpression~16% decrease[6]
HeLaStable Overexpression~21% decrease[6]
MEFAlkbh1-/-~42% increase[6]

Key Enzymes in this compound Metabolism

The levels of m1G in RNA are dynamically regulated by the coordinated action of methyltransferases ("writers") and demethylases ("erasers").

3.1. "Writers": TrmD and Trm5 Methyltransferases

The methylation of G37 to m1G is catalyzed by two distinct classes of enzymes that evolved independently.[11][12]

  • TrmD: Found in bacteria, TrmD is a member of the SPOUT superfamily of methyltransferases.[11] It recognizes the anticodon stem-loop of the tRNA substrate.[5]

  • Trm5: Present in eukaryotes and archaea, Trm5 belongs to the Rossmann-fold family of methyltransferases.[5][11] Unlike TrmD, Trm5 recognizes the overall L-shaped structure of the tRNA.[12]

Both TrmD and Trm5 utilize S-adenosylmethionine (SAM) as the methyl donor for the reaction.[13]

3.2. "Erasers": ALKBH1 Demethylase

The removal of the methyl group from m1G is less well-characterized than its addition. However, the AlkB homolog 1 (ALKBH1), an Fe(II)- and α-ketoglutarate-dependent dioxygenase, has been identified as a potential "eraser" of m1G.[14][15] While ALKBH1 has demonstrated demethylase activity on various substrates, including N1-methyladenosine (m1A) in tRNA, its specific activity on m1G is still under investigation.[6][16] The reversible nature of this modification suggests a dynamic regulatory role in response to cellular signals.[16]

Experimental Protocols for Studying this compound

4.1. Methylated RNA Immunoprecipitation followed by Sequencing (m1G-RIP-Seq)

This technique is used to identify and quantify RNAs containing the m1G modification on a transcriptome-wide scale.

  • Principle: An antibody specific to m1G is used to enrich for m1G-containing RNA fragments from a total RNA sample. The enriched fragments are then sequenced and mapped to the genome to identify the locations of the modification.[2][17]

  • Detailed Methodology:

    • RNA Isolation and Fragmentation: Isolate total RNA from cells or tissues of interest. Fragment the RNA to an appropriate size (e.g., 100-200 nucleotides) using enzymatic or chemical methods.[17]

    • Immunoprecipitation: Incubate the fragmented RNA with an anti-m1G antibody. Capture the antibody-RNA complexes using protein A/G magnetic beads.[1]

    • Washing: Perform stringent washes to remove non-specifically bound RNA.[1]

    • Elution and RNA Purification: Elute the m1G-containing RNA from the beads and purify it.

    • Library Preparation and Sequencing: Construct a sequencing library from the enriched RNA fragments and a corresponding input control library from the initial fragmented RNA. Perform high-throughput sequencing.[17]

    • Data Analysis: Align the sequencing reads to the reference genome or transcriptome. Identify peaks of enrichment in the m1G-IP sample compared to the input control to locate m1G sites.

4.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and quantitative method for detecting and quantifying modified nucleosides in total RNA.[18]

  • Principle: RNA is enzymatically digested into individual nucleosides. The mixture of nucleosides is then separated by liquid chromatography and detected by tandem mass spectrometry. The amount of m1G can be quantified by comparing its signal to that of a known amount of a stable isotope-labeled internal standard.[18][19]

  • Detailed Methodology:

    • RNA Isolation and Digestion: Isolate total RNA and digest it to single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).[19]

    • LC Separation: Inject the nucleoside mixture onto a reverse-phase HPLC column to separate the different nucleosides based on their hydrophobicity.[19]

    • MS/MS Detection: The separated nucleosides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer. In the first mass analyzer, the precursor ion corresponding to m1G is selected. This ion is then fragmented, and the resulting product ions are detected in the second mass analyzer.[18]

    • Quantification: The abundance of m1G is determined by measuring the area under the peak for the specific precursor-product ion transition and comparing it to a standard curve generated with known amounts of m1G.[19]

4.3. In Vitro Methyltransferase Assay

This assay is used to measure the enzymatic activity of m1G methyltransferases like TrmD and Trm5.

  • Principle: A recombinant methyltransferase is incubated with a tRNA substrate and a radiolabeled methyl donor (S-adenosyl-L-[methyl-3H]-methionine). The incorporation of the radiolabeled methyl group into the tRNA is then measured.[20][21]

  • Detailed Methodology:

    • Reagent Preparation: Purify the recombinant methyltransferase and the tRNA substrate. Prepare a reaction buffer containing S-adenosyl-L-[methyl-3H]-methionine.[22]

    • Reaction Incubation: Combine the enzyme, tRNA substrate, and reaction buffer, and incubate at the optimal temperature for the enzyme.[20]

    • Reaction Quenching and tRNA Precipitation: Stop the reaction and precipitate the tRNA to separate it from the unincorporated radiolabeled SAM. This can be done using trichloroacetic acid (TCA).[22]

    • Scintillation Counting: Collect the precipitated tRNA on a filter and measure the amount of incorporated radioactivity using a scintillation counter.[20]

    • Data Analysis: Calculate the amount of methylated tRNA based on the measured radioactivity and the specific activity of the S-adenosyl-L-[methyl-3H]-methionine.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway of m1G modification and its role in translation, as well as a typical experimental workflow for studying m1G.

m1G_Pathway Signaling Pathway of m1G in Translation TrmD TrmD (Bacteria) modified_tRNA m1G37-modified tRNA TrmD->modified_tRNA Methylation Trm5 Trm5 (Eukarya/Archaea) Trm5->modified_tRNA Methylation ALKBH1 ALKBH1 unmodified_tRNA Unmodified tRNA (G37) ALKBH1->unmodified_tRNA Demethylation unmodified_tRNA->TrmD unmodified_tRNA->Trm5 Translation Translation unmodified_tRNA->Translation modified_tRNA->ALKBH1 SAH S-Adenosyl- homocysteine (SAH) modified_tRNA->Translation SAM S-Adenosyl- methionine (SAM) SAM->TrmD SAM->Trm5 Accurate_Protein Accurate Protein Synthesis (In-frame translation) Translation->Accurate_Protein High Fidelity Frameshift_Protein Frameshifted Protein (Truncated/Non-functional) Translation->Frameshift_Protein Low Fidelity

Caption: The m1G modification pathway and its impact on translation.

m1G_Workflow Experimental Workflow for m1G Analysis cluster_quantification Quantification cluster_localization Localization cluster_functional Functional Analysis start Biological Sample (Cells or Tissues) rna_extraction Total RNA Extraction start->rna_extraction translation_assay In Vitro Translation Assay start->translation_assay frameshift_reporter Frameshift Reporter Assay start->frameshift_reporter nucleoside_digestion Enzymatic Digestion to Nucleosides rna_extraction->nucleoside_digestion rna_fragmentation RNA Fragmentation rna_extraction->rna_fragmentation lcms LC-MS/MS Analysis nucleoside_digestion->lcms m1g_rip m1G-RIP-Seq rna_fragmentation->m1g_rip

Caption: A typical experimental workflow for the analysis of m1G.

Emerging Roles and Future Directions

While the role of m1G in tRNA is well-established, its presence and function in other RNA species are emerging areas of research. There is evidence suggesting that m1G may be present in mRNA and ribosomal RNA (rRNA), although at much lower levels than in tRNA.[23] The functional implications of these modifications are still largely unknown but may include roles in regulating mRNA translation and ribosome biogenesis.[24]

Future research will likely focus on:

  • Developing more sensitive and specific methods for detecting m1G at single-nucleotide resolution in a variety of RNA species.

  • Elucidating the full range of "eraser" enzymes for m1G and the signaling pathways that regulate their activity.

  • Investigating the role of m1G in various human diseases, including cancer and neurological disorders, where dysregulation of RNA modifications has been implicated.[25]

  • Exploring the potential of targeting m1G metabolic enzymes for therapeutic intervention.

Conclusion

This compound is a fundamentally important RNA modification that plays a critical role in ensuring the fidelity and efficiency of gene expression. Its primary function in preventing translational frameshifting underscores its importance in maintaining cellular homeostasis. The ongoing exploration of its presence in other RNA species and its dynamic regulation promises to reveal new layers of complexity in post-transcriptional gene regulation. The methods and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the multifaceted roles of m1G and its potential as a therapeutic target.

References

natural sources and occurrence of 1-Methylguanine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Sources and Occurrence of 1-Methylguanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (m1G) is a modified purine base primarily known as a catabolic product of transfer RNA (tRNA). Unlike its isomers, such as O⁶-methylguanine or 7-methylguanine which are often products of DNA damage, this compound's presence in biological fluids predominantly reflects the rate of cellular RNA turnover. Consequently, its quantification is a valuable tool in biomarker research, particularly for monitoring conditions associated with accelerated cellular proliferation, such as cancer. This guide provides a detailed overview of the endogenous formation, natural occurrence, and analytical methodologies for this compound, tailored for professionals in biomedical research and drug development.

Endogenous Formation and Metabolic Pathway

The primary natural source of this compound is the post-transcriptional modification of guanine residues in tRNA molecules. This modification is a crucial step in ensuring the structural stability and functional efficiency of tRNA, particularly in preventing translational frameshifting.[1]

The process is catalyzed by a specific class of enzymes known as tRNA methyltransferases. S-adenosyl-L-methionine (SAM) serves as the essential methyl group donor for this reaction. In eukaryotes and archaea, the Trm5 and Trm10 families of enzymes are responsible for methylating guanine at the N1 position at specific locations within the tRNA structure, such as position 37 (G37) in the anticodon loop and position 9 (G9) in the tRNA core.[1][2] The corresponding enzyme in bacteria is TrmD.[3]

The overall enzymatic reaction is as follows:

S-adenosyl-L-methionine + tRNA ⇌ S-adenosyl-L-homocysteine + tRNA containing Nthis compound[4]

This modification prevents the formation of improper Watson-Crick base pairings, thereby helping to maintain the correct tertiary L-shaped structure of the tRNA molecule.[1]

SAM S-Adenosyl Methionine (SAM) Enzyme tRNA (guanine-N1-)- methyltransferase (e.g., Trm5, Trm10) SAM->Enzyme Methyl Donor G_tRNA Guanine (within tRNA) G_tRNA->Enzyme Substrate m1G_tRNA This compound (within tRNA) Enzyme->m1G_tRNA Product SAH S-Adenosyl Homocysteine (SAH) Enzyme->SAH Byproduct

Endogenous enzymatic formation of this compound within a tRNA molecule.

Natural Occurrence and Excretion

Unlike nucleobases in DNA, modified nucleosides from RNA are not recycled by salvage pathways.[3] When tRNA molecules undergo natural degradation as part of cellular turnover, they are broken down by various ribonucleases and nucleotidases. This catabolic process releases the constituent modified nucleosides, including 1-methylguanosine (the nucleoside form of this compound). These molecules are then transported through the bloodstream and are quantitatively excreted in the urine.[3]

Because of this, the level of urinary this compound (or 1-methylguanosine) serves as a direct indicator of the whole-body RNA turnover rate. In pathologies characterized by high rates of cell proliferation and death, such as cancer, tRNA turnover is significantly increased, leading to elevated levels of modified nucleosides in the urine.[3][5]

Occurrence in Biological Fluids

This compound is a normal constituent of human urine. Its concentration is often measured and normalized to creatinine levels to account for variations in urine dilution. Elevated excretion has been noted in patients with various malignancies, including breast cancer and leukemia.[5][6]

Table 1: Quantitative Occurrence of 1-Methylguanosine in Human Urine (Note: Comprehensive reference range data for 1-methylguanosine in large, healthy populations is limited in peer-reviewed literature compared to other modified nucleosides. The values below are derived from specific study cohorts.)

PopulationSample TypeMean/Median ConcentrationUnitReference(s)
Normal ControlsUrine1.22 (Median)nmol/µmol creatinine[6]
Breast Cancer PatientsUrineElevated vs. Controlsnmol/µmol creatinine[5]
Leukemia PatientsUrineElevated vs. Controlsnmol/µmol creatinine[6]
Occurrence in Foods and Beverages

Modified nucleosides, including this compound, are expected to be present in any food source containing cellular material rich in RNA, such as meats, fish, and some vegetables. However, there is a significant lack of quantitative data in the scientific literature detailing the specific concentrations of this compound in various foodstuffs.

Table 2: Quantitative Occurrence of this compound in Food & Beverages

Food/Beverage CategorySpecific ItemConcentrationUnitReference(s)
Meat, Poultry, Fish-Data Not Available--
Vegetables & Legumes-Data Not Available--
Beverages-Data Not Available--

Experimental Protocols: Quantification of Urinary this compound

The gold standard for the accurate quantification of this compound in biological matrices like urine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for precise measurement even at low physiological concentrations.

Protocol: Quantification of Urinary this compound by Isotope-Dilution LC-MS/MS

This protocol provides a robust method for determining this compound concentrations, adapted from established methodologies for modified nucleoside analysis.[7][8]

1. Sample Preparation & Extraction:

  • Collection: Collect mid-stream urine samples in sterile containers. For long-term storage, freeze at -80°C immediately.

  • Thawing & Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 10,000 x g for 10 minutes to pellet particulate matter.

  • Internal Standard Spiking: Transfer a precise volume (e.g., 100 µL) of the urine supernatant to a clean microcentrifuge tube. Add a known amount of a stable isotope-labeled internal standard (e.g., ¹⁵N₅-1-methylguanine) to account for analytical variability.

  • Dilution: Dilute the sample with an equal volume of 0.1% formic acid in ultrapure water.

2. Solid-Phase Extraction (SPE) (Optional - for enhanced sensitivity):

  • Cartridge: Use a mixed-mode or reversed-phase SPE cartridge.

  • Conditioning: Condition the cartridge with methanol followed by ultrapure water.

  • Loading: Load the prepared urine sample onto the cartridge.

  • Washing: Wash with ultrapure water to remove salts and hydrophilic interferents.

  • Elution: Elute this compound with a small volume of methanol containing formic acid.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient elution starting with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute this compound, followed by a column wash and re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific mass transition for this compound is monitored.

    • Precursor Ion (Q1): m/z 166.1 ([M+H]⁺)
    • Product Ion (Q3): m/z 135.1 (Quantifier)[7][8]

4. Quantification:

  • A calibration curve is generated using standards of known this compound concentration.

  • The ratio of the peak area of the analyte (m/z 166.1 → 135.1) to the peak area of the internal standard is used for quantification.

  • Results are normalized to the urinary creatinine concentration, determined by a separate assay.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine Urine Sample Spike Spike with Isotope-Labeled Internal Standard Urine->Spike Dilute Dilute Sample Spike->Dilute SPE Solid-Phase Extraction (SPE) (Optional Cleanup) Dilute->SPE Final Final Extract for Analysis SPE->Final LC HPLC Separation (C18 Column) Final->LC MS1 Mass Spectrometry (ESI+) Select Precursor Ion (Q1: m/z 166.1) LC->MS1 MS2 Collision-Induced Dissociation (CID) MS1->MS2 MS3 Detect Product Ion (Q3: m/z 135.1) MS2->MS3 Quant Quantification against Calibration Curve MS3->Quant Norm Normalization to Creatinine Level Quant->Norm Result Final Concentration (nmol/µmol creatinine) Norm->Result

Analytical workflow for the quantification of urinary this compound.

Conclusion

This compound is a naturally occurring modified base whose primary origin in humans is the metabolic turnover of tRNA. Its excretion in urine provides a non-invasive and quantitative measure of whole-body RNA degradation rates. This makes it a compelling biomarker for studying diseases involving altered cellular metabolism and proliferation. The clear distinction from its DNA-damage-associated isomers and the availability of highly specific analytical methods like LC-MS/MS underscore its utility for researchers, scientists, and drug development professionals in the fields of oncology, diagnostics, and metabolic disease.

References

Preliminary Studies on 1-Methylguanine Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylguanine (1-MG) is a naturally occurring modified purine found in transfer RNA (tRNA) and at elevated levels in the serum and urine of cancer patients.[1] While its isomers, O6-methylguanine and 7-methylguanine, are well-characterized for their genotoxic and cytotoxic effects, the toxicological profile of this compound remains largely unexplored. This technical guide provides a comprehensive overview of the currently available preliminary data on this compound toxicity. The limited evidence suggests a potential role for 1-MG in cellular transformation and alteration of cell surface properties. This document summarizes the key findings, details relevant experimental protocols, and proposes potential mechanisms of action and signaling pathways that warrant further investigation. The significant knowledge gaps in the toxicology of this compound are highlighted, providing a roadmap for future research in this area.

Introduction

This compound is a purine derivative formed by the methylation of guanine at the N1 position. It is a known component of tRNA and its presence in biological fluids has been correlated with certain disease states, including cancer.[1] Unlike its extensively studied isomers, the toxicological significance of this compound is not well understood. This guide aims to consolidate the sparse preliminary data on 1-MG toxicity, with a focus on its potential to induce cellular transformation and alter cell membrane characteristics.

In Vitro Toxicity of this compound

Preliminary in vitro studies on this compound have focused on its effects on cellular morphology and behavior. The primary observable effects are cellular transformation and increased cell agglutinability in Chinese hamster fibroblasts.

Cellular Transformation and Agglutinability

A key study demonstrated that this compound, along with 7-methylguanine, can induce transformation in Chinese hamster fibroblasts in culture.[2] This transformation is associated with changes in the cell membrane, as evidenced by increased Concanavalin A-mediated hemadsorption.[2]

Table 1: Effect of this compound on Chinese Hamster Fibroblasts

ParameterConcentrationExposure TimeObservationReference
Cell Agglutinability (Con A-mediated hemadsorption)10-5 M20 hours50% increase[2]
Cellular Transformation10-5 MProlongedInduced transformation[2]

Experimental Protocols

Concanavalin A-Mediated Hemadsorption Assay

This assay is used to assess changes in cell surface properties, specifically the availability of carbohydrate residues that bind to the lectin Concanavalin A. An increase in hemadsorption suggests alterations in the cell membrane, which can be indicative of cellular transformation.

Objective: To determine the effect of this compound on the agglutinability of Chinese hamster fibroblasts.

Materials:

  • Chinese hamster fibroblasts

  • This compound solution (10-5 M in culture medium)

  • Control medium

  • Phosphate-buffered saline (PBS)

  • Concanavalin A (Con A) solution

  • Guinea pig erythrocytes suspension

  • Microscope slides

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Culture Chinese hamster fibroblasts on microscope slides in a suitable culture medium until they reach the desired confluency.

  • Treatment: Expose the cells to this compound at a final concentration of 10-5 M in the culture medium. A control group of cells should be maintained in a medium without this compound.

  • Incubation: Incubate the treated and control cells for 20 hours at 37°C in a 5% CO2 atmosphere.

  • Washing: After incubation, gently wash the cells with PBS to remove the treatment medium.

  • Concanavalin A Binding: Add the Concanavalin A solution to the cells and incubate for a sufficient time to allow binding to the cell surface.

  • Erythrocyte Addition: Add the suspension of guinea pig erythrocytes to the cells.

  • Incubation: Incubate at room temperature to allow for hemadsorption.

  • Washing: Gently wash the slides with PBS to remove non-adherent erythrocytes.

  • Microscopic Examination: Observe the slides under a microscope and quantify the degree of hemadsorption by counting the number of adherent erythrocytes per cell or per field of view.

Potential Mechanisms and Signaling Pathways

The precise mechanisms underlying this compound toxicity are yet to be elucidated. However, based on the observed effects of cellular transformation and increased agglutinability, a hypothetical model can be proposed.

Proposed Mechanism of Action

This compound, as a modified purine, may be incorporated into nucleic acids or interfere with cellular metabolic pathways. Its effect on cell surface properties suggests a potential disruption of membrane composition or signaling. The induction of a transformed phenotype points towards a possible interference with cell cycle control and cell-cell adhesion mechanisms.

Proposed_Mechanism_of_1-Methylguanine_Toxicity This compound This compound Cellular_Uptake Cellular_Uptake This compound->Cellular_Uptake Alteration_of_Cell_Membrane Alteration_of_Cell_Membrane Cellular_Uptake->Alteration_of_Cell_Membrane Disruption_of_Cell_Signaling Disruption_of_Cell_Signaling Cellular_Uptake->Disruption_of_Cell_Signaling Increased_Agglutinability Increased_Agglutinability Alteration_of_Cell_Membrane->Increased_Agglutinability Induction_of_Cellular_Transformation Induction_of_Cellular_Transformation Disruption_of_Cell_Signaling->Induction_of_Cellular_Transformation

Caption: Proposed mechanism of this compound-induced cellular changes.

Potential Signaling Pathways

Given the observed cellular transformation, pathways involved in cell growth, proliferation, and adhesion are likely to be affected. Further research is needed to identify the specific signaling cascades.

Potential_Signaling_Pathways_Affected_by_this compound cluster_0 This compound Exposure cluster_1 Potential Cellular Targets cluster_2 Downstream Signaling Cascades cluster_3 Cellular Outcomes 1-MG This compound Membrane_Receptors Membrane Receptors 1-MG->Membrane_Receptors tRNA_Metabolism tRNA Metabolism 1-MG->tRNA_Metabolism MAPK_Pathway MAPK Pathway Membrane_Receptors->MAPK_Pathway PI3K-Akt_Pathway PI3K-Akt Pathway Membrane_Receptors->PI3K-Akt_Pathway Cell_Adhesion_Signaling Cell Adhesion Signaling Membrane_Receptors->Cell_Adhesion_Signaling Transformation Cellular Transformation tRNA_Metabolism->Transformation MAPK_Pathway->Transformation PI3K-Akt_Pathway->Transformation Altered_Adhesion Altered Cell Adhesion Cell_Adhesion_Signaling->Altered_Adhesion

Caption: Potential signaling pathways affected by this compound.

Comparative Toxicity with Other Methylated Guanines

While data on this compound is scarce, a wealth of information exists for its isomers. O6-methylguanine is a well-established pro-mutagenic and cytotoxic DNA lesion that induces apoptosis and cell cycle arrest. 7-Methylguanine is the most abundant methylation product in DNA and is generally considered less toxic than O6-methylguanine, though it can also contribute to genotoxicity. A comparative analysis underscores the importance of the methylation position on the guanine ring in determining the toxicological outcome.

Knowledge Gaps and Future Directions

The current understanding of this compound toxicity is rudimentary. Significant research is required to delineate its toxicological profile. Key areas for future investigation include:

  • Genotoxicity: Comprehensive assessment of the mutagenic and clastogenic potential of this compound using a battery of standard assays (e.g., Ames test, in vitro and in vivo micronucleus assays, comet assay).

  • Cytotoxicity: Determination of the cytotoxic effects of this compound in various cell lines, including the IC50 values and the mode of cell death (apoptosis vs. necrosis).

  • Mechanism of Action: Elucidation of the molecular mechanisms underlying this compound-induced cellular transformation, including the identification of specific signaling pathways and target proteins.

  • Metabolism: Investigation of the metabolic fate of this compound and the potential formation of toxic metabolites.

  • In Vivo Studies: Evaluation of the systemic toxicity of this compound in animal models to understand its effects on different organs and to establish a no-observed-adverse-effect level (NOAEL).

Conclusion

Preliminary evidence suggests that this compound is not an inert metabolite and may possess biological activities that can lead to cellular transformation. The data, although limited, warrant a more thorough investigation into the toxicological properties of this modified purine. A deeper understanding of this compound's mechanism of action is crucial for assessing its potential risks to human health, especially given its association with cancer. The experimental protocols and proposed signaling pathways outlined in this guide provide a framework for future research aimed at filling the significant knowledge gaps in our understanding of this compound toxicity.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cellular aging, or senescence, is a fundamental biological process characterized by a state of irreversible growth arrest. It plays a dual role in health and disease, acting as a potent tumor-suppressive mechanism while also contributing to age-related pathologies. A key driver of senescence is the accumulation of DNA damage. 1-methylguanine (1-meG) is a modified purine base, a form of DNA lesion that arises from methylation of the N1 position of guanine. While less studied than other methylated adducts like O6-methylguanine, emerging evidence points to the accumulation of such DNA lesions as a contributor to the molecular insults that trigger and sustain the senescent phenotype. This guide provides an in-depth examination of the role of this compound in cellular aging, detailing the underlying molecular pathways, quantitative data, and key experimental protocols for its study.

This compound: A Consequence of DNA Damage

This compound is a naturally occurring modified purine that can be found in tRNA but also arises as a DNA lesion from endogenous or exogenous alkylating agents.[1] Its presence in DNA represents a form of damage that can disrupt normal cellular processes. If not properly addressed, the accumulation of DNA lesions, including 1-meG, is a significant source of genomic instability—a recognized hallmark of aging.

The Base Excision Repair (BER) Pathway

The primary cellular defense against small, non-helix-distorting base lesions like this compound is the Base Excision Repair (BER) pathway.[2] BER is a multi-step process initiated by DNA glycosylases that recognize and remove the damaged base.[2]

BER_Pathway

Caption: The Base Excision Repair (BER) pathway for this compound lesions.

Studies have shown that the efficiency of the BER pathway can decline with age.[3][4] For instance, the activity of DNA glycosylases that remove methylated bases decreases in human leukocytes with advancing age.[2] This age-related decline in BER capacity can lead to the accumulation of DNA lesions like 1-meG, contributing to the overall burden of DNA damage in older cells.[4][5]

The Link to Cellular Senescence

Persistent DNA damage that overwhelms or evades the repair machinery is a potent inducer of cellular senescence. The DNA Damage Response (DDR) pathway acts as a crucial sensor that, upon detecting significant genomic insults, can trigger a permanent cell cycle arrest.

The p53/p21 Signaling Pathway

A central axis in the DDR-induced senescence program is the p53/p21 pathway. The tumor suppressor protein p53 is stabilized in response to DNA damage and acts as a transcription factor, activating target genes that mediate cell cycle arrest, including CDKN1A, which encodes the p21 protein.[6][7] p21 is a potent cyclin-dependent kinase (CDK) inhibitor that blocks the activity of cyclin/CDK complexes, preventing the phosphorylation of the Retinoblastoma (Rb) protein and thereby halting the cell's progression from the G1 to the S phase of the cell cycle.[8]

p53_p21_Pathway

Caption: The p53/p21 signaling pathway leading to cellular senescence.

The Senescence-Associated Secretory Phenotype (SASP)

A key feature of senescent cells is the acquisition of a complex secretome, known as the Senescence-Associated Secretory Phenotype (SASP). The SASP consists of a diverse array of pro-inflammatory cytokines, chemokines, growth factors, and proteases. While the DDR and p53/p21 pathway are critical for establishing the growth arrest, the SASP is largely responsible for the non-cell-autonomous effects of senescent cells on their tissue microenvironment. The accumulation of DNA adducts like 1-meG, by inducing a senescent state, contributes indirectly to the development of the SASP.

Logical_Flow

Caption: Logical flow from this compound adducts to cellular aging.

Quantitative Data on Methylated Guanines and Aging

Direct quantitative data linking specific levels of this compound to rates of cellular senescence or lifespan is still an area of active research. However, studies on related methylated guanines and urinary excretion of modified nucleosides provide valuable insights into their association with age and disease.

AnalyteMatrixPopulation / ModelKey FindingReference
This compound UrineParkinson's Disease Patients vs. ControlsLower urinary levels of this compound were observed in Parkinson's disease patients compared to controls.[9]
7-Methylguanine Nuclear DNAC57BL/6NNia Mice (11 vs. 28 months)Steady-state levels increased approximately 2-fold in the nuclear DNA of brain, liver, and kidney tissues of old mice.[10]
7-Methylguanine Nuclear & Mitochondrial DNARats (6 vs. 24 months)Levels in nuclear DNA increased from 1 per 105,000 bases to ~1 per 42,000 bases. In mitochondrial DNA, levels increased from 1 per 31,000 to ~1 per 12,400 bases.[11]
7-Methylguanine UrineHumans (Smokers vs. Non-smokers)Urinary levels were significantly higher in smokers (4215 ± 1739 ng/mg creatinine) compared to non-smokers (3035 ± 720 ng/mg creatinine).[12]
7-Methylguanine UrineHumans (General Population)A multiple regression analysis showed that age was positively correlated with the urinary level of 7-methylguanine.[13][14]

Experimental Protocols

Quantification of this compound by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of modified nucleosides like this compound from biological samples.

LCMS_Workflow

Caption: Workflow for this compound quantification by LC-MS/MS.

Methodology:

  • Sample Preparation (Urine):

    • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.[15]

    • Centrifuge samples (e.g., at 10,000 x g for 5 minutes) to pellet precipitates.[15]

    • Take an aliquot (e.g., 0.1 mL) of the supernatant and mix with an internal standard (e.g., tubercidin or an isotopically labeled 1-meG standard) and a protein-precipitating solvent like acetonitrile.[9]

    • Vortex vigorously and centrifuge again to pellet precipitated proteins.[9]

    • Inject the resulting supernatant into the LC-MS/MS system.[9]

  • Chromatographic Separation:

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for retaining polar compounds like modified nucleosides directly from diluted urine.[16] Alternatively, a C18 reversed-phase column can be used.[17]

    • Mobile Phase: A typical gradient elution involves a polar aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[15]

    • Flow Rate: A flow rate of 0.1-0.3 mL/min is commonly used.[15][17]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+) is used.[15]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard.[17]

    • MRM Transitions: For O6-methylguanine (a related isomer), a common transition is m/z 165.95 > 149.[17] Specific transitions for this compound would need to be optimized.

  • Quantification:

    • A calibration curve is generated using a series of standards with known concentrations of this compound.

    • The concentration in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[15]

Detection of Cellular Senescence: SA-β-gal Assay

The Senescence-Associated β-galactosidase (SA-β-gal) assay is a widely used cytochemical marker for identifying senescent cells in culture and in tissue sections.[18] It detects increased lysosomal β-galactosidase activity at a suboptimal pH of 6.0, which is characteristic of senescent cells.

SABetaGal_Workflow

Caption: Workflow for Senescence-Associated β-galactosidase (SA-β-gal) assay.

Methodology (for cultured cells):

  • Cell Culture: Seed cells in an appropriate culture vessel (e.g., 6-well plate) and grow to desired confluency or apply senescence-inducing treatment.[19]

  • Wash: Aspirate the culture medium and wash the cells twice with 1X Phosphate-Buffered Saline (PBS).[20]

  • Fixation: Add 1X Fixing Solution (e.g., 4% paraformaldehyde in PBS) and incubate for 5-10 minutes at room temperature.[19][20]

  • Wash: Aspirate the fixing solution and wash the cells twice with PBS.[20]

  • Staining: Prepare the SA-β-gal Staining Solution fresh. This solution contains X-gal (the chromogenic substrate), potassium ferrocyanide, potassium ferricyanide, NaCl, and MgCl2 in a citric acid/sodium phosphate buffer at pH 6.0.[20] Add the staining solution to completely cover the cells.

  • Incubation: Incubate the cells at 37°C without CO2 for 4 to 16 hours. Protect from light.[19] The absence of CO2 is critical to prevent a drop in the buffer's pH.

  • Imaging and Quantification: Observe the cells under a bright-field microscope. Senescent cells will develop a distinct blue color in the cytoplasm. Count the number of blue-stained cells and the total number of cells to determine the percentage of senescent cells.[20]

Analysis of Senescence Proteins: Western Blot for p53 and p21

Western blotting is a core technique used to detect and quantify the levels of specific proteins, such as p53 and p21, which are typically upregulated during senescence.[21][22][23]

WesternBlot_Workflow

Caption: Workflow for Western Blot analysis of p53 and p21 proteins.

Methodology:

  • Protein Extraction: Lyse cells (e.g., presenescent vs. senescent populations) in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature an equal amount of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Primary Antibody: Incubate the membrane with primary antibodies specific for p53 and p21 (and a loading control like β-actin or GAPDH) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

    • Secondary Antibody: After washing the membrane with TBST, incubate it with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane. Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands (p53, p21) to the corresponding loading control band to determine relative protein expression levels.[23]

Conclusion and Future Directions

The accumulation of DNA damage, including lesions such as this compound, is a fundamental driver of the cellular aging process. An age-associated decline in the efficiency of repair mechanisms like BER allows these lesions to persist, triggering the p53/p21-mediated cell cycle arrest that defines senescence. As a stable and excretable product of DNA damage and repair, urinary this compound (and its isomers) holds potential as a non-invasive biomarker for monitoring the burden of DNA damage and, by extension, the pace of biological aging.

Future research should focus on establishing direct quantitative links between the levels of this compound in various tissues and the prevalence of senescent cells. Furthermore, elucidating how specific DNA adducts modulate the composition of the SASP will be critical for understanding their contribution to age-related pathologies. For drug development professionals, targeting the sources of DNA methylation or enhancing the efficiency of the BER pathway could represent novel therapeutic strategies to mitigate the accumulation of senescent cells and promote healthy aging.

References

Methodological & Application

Application Note: Quantification of 1-Methylguanine in Human Urine using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methylguanine (1-MeG) is a modified purine base that is excreted in urine and serves as a potential biomarker for monitoring DNA damage and repair processes, as well as RNA turnover. Elevated levels of urinary 1-MeG have been associated with certain types of cancer, making its accurate quantification a valuable tool in clinical research and drug development. This application note provides a detailed protocol for the sensitive and selective determination of this compound in human urine samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Principle

This method utilizes the high selectivity of HPLC for the separation of this compound from other endogenous urine components, followed by the high sensitivity and specificity of tandem mass spectrometry for detection and quantification. A stable isotope-labeled internal standard is used to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • ¹⁵N₅-1-Methylguanine (or other suitable stable isotope-labeled internal standard)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade formic acid

  • Ultrapure water

  • Urine collection containers

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Microcentrifuge tubes

  • Autosampler vials

Sample Preparation

Two protocols for sample preparation are provided: a simple dilution method and a more extensive Solid-Phase Extraction (SPE) method for cleaner samples and potentially higher sensitivity.

Protocol 1: Simple Dilution

  • Thaw frozen urine samples to room temperature.

  • Vortex each sample for 10 seconds to ensure homogeneity.

  • Centrifuge the samples at 14,000 x g for 10 minutes to pellet any particulate matter.

  • Transfer the supernatant to a clean microcentrifuge tube.

  • Dilute the urine sample 1:1 (v/v) with a solution of 50% acetonitrile in water containing 0.1% formic acid.

  • Add the internal standard to each sample to a final concentration of 50 ng/mL.

  • Vortex briefly and transfer to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE)

  • Thaw frozen urine samples to room temperature and vortex.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer 1 mL of the supernatant to a clean tube and add the internal standard.

  • Condition the SPE cartridge: Pass 2 mL of methanol followed by 2 mL of ultrapure water through the C18 SPE cartridge.

  • Load the sample: Load the prepared urine sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.

  • Elute: Elute the this compound and internal standard with 1 mL of methanol.

  • Dry and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) and transfer to an autosampler vial.

HPLC-MS/MS Instrumentation and Conditions

HPLC System:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    2.0 5
    8.0 60
    8.1 95
    10.0 95
    10.1 5

    | 15.0 | 5 |

Mass Spectrometer:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 166.1 149.1 20
    This compound (Qualifier) 166.1 124.1 25

    | ¹⁵N₅-1-Methylguanine (IS) | 171.1 | 154.1 | 20 |

(Note: Collision energies should be optimized for the specific instrument used.)

Calibration and Quantification
  • Prepare a series of calibration standards by spiking known concentrations of this compound analytical standard into a control urine matrix (or water).

  • Add a constant amount of the internal standard to each calibrator.

  • Analyze the calibration standards using the same HPLC-MS/MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Calculate the concentration of this compound in the unknown urine samples using the regression equation from the calibration curve.

  • Normalize the final concentration to urinary creatinine levels to account for variations in urine dilution.

Data Presentation

The following table summarizes representative quantitative data for methylguanines found in human urine. It is important to note that much of the available literature focuses on 7-Methylguanine, a structural isomer of this compound. While their baseline levels and responses to stimuli may differ, the data for 7-Methylguanine can provide a useful reference range.

Population/ConditionAnalyteMean Concentration (± SD)UnitsReference
Healthy Non-Smokers7-Methylguanine3035 ± 720ng/mg creatinine[1]
Healthy Smokers7-Methylguanine4215 ± 1739ng/mg creatinine[1]
Early-Stage Breast Cancer Patients1-Methylguanosine*Decreased levels compared to healthy controlsRelative Abundance[2]

*1-Methylguanosine is the nucleoside form of this compound. A decrease in the nucleoside may not directly correlate with the free base, but indicates a potential alteration in the metabolic pathway in this patient group.

Visualizations

Signaling Pathway and Biomarker Origin

cluster_dna DNA Damage & Repair cluster_rna RNA Turnover DNA DNA DNA_Adducts This compound DNA Adducts DNA->DNA_Adducts Methylating_Agents Methylating Agents (Endogenous/Exogenous) Methylating_Agents->DNA Alkylation DNA_Repair Base Excision Repair DNA_Adducts->DNA_Repair Free_1MeG Free this compound DNA_Repair->Free_1MeG RNA tRNA, rRNA RNA_Turnover RNA Degradation RNA->RNA_Turnover RNA_Turnover->Free_1MeG Urine_Excretion Urinary Excretion Free_1MeG->Urine_Excretion

Caption: Origin of urinary this compound.

Experimental Workflow

Urine_Sample Urine Sample Collection IS_Spike Internal Standard Spiking Urine_Sample->IS_Spike Sample_Prep Sample Preparation (Dilution or SPE) HPLC_Separation HPLC Separation (C18 Column) Sample_Prep->HPLC_Separation IS_Spike->Sample_Prep MS_Detection MS/MS Detection (ESI+, MRM) HPLC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: HPLC-MS/MS workflow for this compound.

References

Application Note: Quantification of 1-Methylguanine in DNA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methylguanine (1-MeG) is a DNA adduct formed by the covalent addition of a methyl group to the N1 position of guanine. This lesion arises from exposure to certain alkylating agents, which can be environmental mutagens, components of tobacco smoke, or chemotherapeutic drugs. While not as extensively studied as other methylated adducts like N7-methylguanine or O6-methylguanine, the presence of 1-MeG can disrupt the DNA structure, potentially interfering with DNA replication and transcription. Accurate quantification of 1-MeG is crucial for toxicological studies, carcinogen risk assessment, and monitoring the effects of DNA-damaging drugs. This application note provides a detailed protocol for the sensitive and selective quantification of 1-MeG in DNA samples using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and a stable isotope dilution strategy.

Principle of the Method

The quantification of 1-MeG from complex biological matrices is achieved through a multi-step process. The core of this method relies on stable isotope dilution mass spectrometry, which provides high accuracy and precision by correcting for sample loss during preparation and for matrix effects during analysis.

  • DNA Isolation: High-purity genomic DNA is first isolated from the biological sample (cells or tissues).

  • Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., this compound-d3) is added to the DNA sample. This is critical for accurate quantification.

  • DNA Hydrolysis: The DNA is subjected to acid hydrolysis, which cleaves the glycosidic bonds, releasing the purine bases, including 1-MeG and its corresponding internal standard.

  • Sample Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) step can be employed to remove salts and other interferences that may suppress the MS signal.

  • LC-MS/MS Analysis: The sample hydrolysate is injected into a UPLC-MS/MS system. The 1-MeG and the internal standard are chromatographically separated from other DNA bases and contaminants on a C18 reverse-phase column. The analytes are then detected by a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Quantification: The concentration of 1-MeG is determined by calculating the ratio of the peak area of the analyte to that of the stable isotope-labeled internal standard and comparing this ratio to a calibration curve prepared with known concentrations of 1-MeG standard.

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing DNA_Isolation 1. DNA Isolation (from cells/tissues) Spiking 2. Internal Standard Spiking (this compound-d3) DNA_Isolation->Spiking Hydrolysis 3. Acid Hydrolysis (e.g., Formic Acid, 85°C) Spiking->Hydrolysis Cleanup 4. Sample Cleanup (Optional) (Solid-Phase Extraction) Hydrolysis->Cleanup LC_MS 5. UPLC-MS/MS Analysis (C18 Separation, ESI+, MRM) Cleanup->LC_MS Quant 6. Quantification (Peak Area Ratio vs. Calibration Curve) LC_MS->Quant Result 7. Final Result (1-MeG adducts / 10^6 Guanine) Quant->Result

Caption: Overall experimental workflow for 1-MeG quantification.

Materials and Reagents

Apparatus
  • UPLC System (e.g., Waters ACQUITY UPLC or equivalent)

  • Tandem Mass Spectrometer (e.g., SCIEX QTRAP or Waters Xevo TQD)[1]

  • Analytical Balance

  • Centrifuge and Microcentrifuge

  • Heating Block or Water Bath

  • pH Meter

  • Solid-Phase Extraction (SPE) Manifold and Cartridges (e.g., C18)

  • Nitrogen Evaporation System

Reagents and Standards
  • This compound (1-MeG) standard

  • This compound-d3 (or other stable isotope-labeled variant) Internal Standard (IS)

  • Guanine standard

  • LC-MS Grade Water

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Methanol

  • Formic Acid (≥98%)

  • DNA Isolation Kit (e.g., QIAamp DNA Mini Kit)[1]

  • Ultrapure Water

Experimental Protocols

Preparation of Standards and Solutions
  • Stock Solutions (1 mg/mL): Separately dissolve 1-MeG and the internal standard in methanol to prepare 1 mg/mL stock solutions. Store at -20°C.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 1-MeG stock solution with water containing 0.1% formic acid. These will be used to build the calibration curve (e.g., 0.1 to 50 ng/mL).

  • Internal Standard Working Solution: Dilute the IS stock solution with water containing 0.1% formic acid to a final concentration suitable for spiking (e.g., 100 ng/mL).

DNA Isolation

Isolate genomic DNA from cell pellets or tissue samples using a commercial DNA isolation kit according to the manufacturer's protocol. After isolation, quantify the DNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop) by measuring the A260/A280 and A260/A230 ratios.

DNA Hydrolysis
  • To a microcentrifuge tube, add up to 50 µg of isolated DNA.

  • Add a known amount of the internal standard (e.g., 15 µL of 100 ng/mL this compound-d3).[2]

  • Add ultrapure water and 90% formic acid to the sample. The final concentration of formic acid should be approximately 2 M.[2]

  • Tightly cap the tube and heat the mixture at 85°C for 60 minutes to hydrolyze the DNA.[2]

  • Cool the sample to room temperature.

  • Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet any debris.

  • Transfer the supernatant containing the released bases to a new tube for analysis.

Sample Cleanup (Optional, for complex samples)
  • Condition SPE Cartridge: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of ultrapure water.

  • Load Sample: Load the DNA hydrolysate (supernatant from step 3.7) onto the conditioned cartridge.

  • Wash: Wash the cartridge with 2 mL of 5% methanol in water to remove salts and polar interferences.

  • Elute: Elute the 1-MeG and IS with 1 mL of methanol or acetonitrile.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Mobile Phase A).

UPLC-MS/MS Analysis

The following are typical starting conditions. Parameters should be optimized for the specific instrument used.

ParameterRecommended Condition
UPLC System Waters ACQUITY UPLC or equivalent
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.2 mL/min
Gradient 5% B (0-2 min), 5-95% B (2-5 min), 95% B (5-6 min), 95-5% B (6-6.1 min), 5% B (6.1-8 min)
Injection Volume 5-10 µL
Column Temperature 40°C
Autosampler Temperature 8°C
ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode[3]
Capillary Voltage 3.5 kV
Desolvation Temp. 350°C
Source Temperature 120°C
Acquisition Mode Multiple Reaction Monitoring (MRM)

Note: The MRM transitions provided below are based on the known mass of 1-MeG and the fragmentation patterns of its isomers, O6- and N7-methylguanine. These must be optimized for your specific instrument and compound standard.[1][3]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Function
This compound166.0149.0Quantifier
This compound166.0124.0Qualifier
This compound-d3 (IS)169.0152.0Quantifier
Guanine152.0135.0Quantifier

Data Presentation and Expected Performance

Quantitative performance should be assessed by validating the method according to established guidelines. The table below summarizes expected performance characteristics based on validated methods for the closely related isomer O6-methylguanine, which serves as a reliable proxy for expected 1-MeG performance.[1][4]

ParameterExpected ValueComments
Linearity (r²) > 0.99Over a concentration range such as 0.5–20 ng/mL.[1]
Lower Limit of Quantitation (LLOQ) ~0.5 ng/mL or ~75 fmol on-column[1][4]The lowest concentration that can be quantified with acceptable precision and accuracy (e.g., within 20%).[5]
Limit of Detection (LOD) ~0.15 ng/mL or ~25 fmol on-columnThe lowest concentration that can be reliably detected above the background noise (Signal-to-Noise ≈ 3).
Intra-day Precision (%CV) < 15%Precision assessed within a single day's run.[4]
Inter-day Precision (%CV) < 15%Precision assessed across multiple days.[4]
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value.[4]

DNA Alkylation and Formation of this compound

The formation of 1-MeG is a result of DNA damage by alkylating agents. These agents introduce alkyl groups onto the DNA bases, with different positions being susceptible.

formation DNA Genomic DNA (Guanine Base) Adduct Alkylated DNA (this compound Adduct) DNA->Adduct Alkylation Event Agent Methylating Agent (e.g., from TMZ, NDMA) Agent->Adduct Adduct->DNA Repair Repair DNA Repair Pathways (e.g., BER) Repair->DNA

Caption: Formation and repair of this compound DNA adducts.

References

Application Notes: Quantitative Determination of 1-Methylguanine in Serum using ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methylguanine is a naturally occurring modified purine base derived from tRNA.[1] Elevated levels of this compound in serum and urine have been associated with various types of cancer, making it a potential biomarker for disease diagnosis and monitoring.[1] Enzyme-Linked Immunosorbent Assay (ELISA) provides a sensitive and specific method for the quantitative determination of this compound in biological samples such as serum. This document outlines the protocol for using a competitive ELISA kit for the analysis of this compound in serum samples.

Assay Principle

This ELISA kit utilizes the competitive immunoassay technique. A microtiter plate is pre-coated with a monoclonal antibody specific for this compound. During the assay, this compound present in the serum sample or standard competes with a fixed amount of horseradish peroxidase (HRP)-conjugated this compound for the limited binding sites on the antibody. After an incubation period, the unbound components are washed away. A substrate solution is then added, and the color development is initiated by the HRP. The intensity of the color is inversely proportional to the concentration of this compound in the sample. The reaction is stopped by the addition of a stop solution, and the absorbance is measured at a specific wavelength. The concentration of this compound in the samples is determined by comparing their absorbance to a standard curve. In a competitive ELISA, a higher concentration of the target analyte in the sample results in a weaker signal.[2]

ELISA_Principle cluster_well Microplate Well Antibody Anti-1-Methylguanine Antibody Substrate Substrate Antibody->Substrate Reacts with bound HRP Sample_1MG This compound in Sample Sample_1MG->Antibody Binds HRP_1MG HRP-conjugated this compound HRP_1MG->Antibody Competes for binding Color Color Development Substrate->Color Results in Assay_Workflow start Start prep_reagents Prepare Reagents and Standards start->prep_reagents add_standards_samples Add Standards and Samples to Wells prep_reagents->add_standards_samples add_hrp Add HRP-conjugated this compound add_standards_samples->add_hrp incubate1 Incubate at 37°C add_hrp->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubate2 Incubate at 37°C in the Dark add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Analyze Data read_plate->analyze

References

Application Notes and Protocols for 1-Methylguanine Analysis in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylguanine (1-mG) is a naturally occurring modified purine base, primarily resulting from the catabolism of transfer RNA (tRNA).[1] Altered levels of modified nucleosides, including 1-mG, in biological fluids and tissues are increasingly recognized as potential biomarkers for various pathological conditions, particularly cancer.[2] The quantification of 1-mG in tissue samples can provide valuable insights into cellular turnover, metabolic dysregulation, and the response to therapeutic interventions. This document provides detailed protocols for the preparation of tissue samples for the subsequent analysis of this compound, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Overview of Sample Preparation

The accurate quantification of this compound in complex biological matrices like tissue requires a robust sample preparation strategy. The primary objectives of this process are to efficiently release 1-mG from the tissue matrix, remove interfering substances such as proteins and lipids, and concentrate the analyte to a level suitable for instrumental analysis. The general workflow involves tissue homogenization, protein precipitation, and subsequent purification using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Data Presentation: Quantitative Performance

ParameterValueMatrixNotes
Limit of Quantification (LOQ) 1.0 ng/mLUrineRepresents the lowest concentration that can be reliably quantified.
Linearity (r²) >0.99UrineIndicates a strong linear relationship between concentration and response.
Intra-day Precision (%RSD) < 10%UrineMeasures the reproducibility of the assay within the same day.
Inter-day Precision (%RSD) < 15%UrineMeasures the reproducibility of the assay on different days.
Accuracy 85-115%UrineReflects how close the measured value is to the true value.

Data adapted from a validated HILIC-MS/MS method for methylated nucleosides in urine.[3] Recovery in tissue would need to be determined empirically but is expected to be >80% with an optimized protocol.

Experimental Protocols

Protocol 1: Tissue Homogenization and Protein Precipitation

This protocol describes the initial steps for processing frozen tissue samples to generate a clarified supernatant containing this compound.

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Liquid Nitrogen

  • Pre-chilled mortar and pestle or bead beater with stainless steel beads

  • Extraction Buffer: Methanol:Acetonitrile:Water (2:2:1, v/v/v), pre-chilled to -20°C[4][5]

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Refrigerated microcentrifuge

Procedure:

  • Cryogenic Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Place the tissue in a pre-chilled mortar and add a small amount of liquid nitrogen to keep it frozen and brittle.

    • Grind the tissue to a fine powder using the pestle. Alternatively, place the frozen tissue in a pre-chilled tube with steel beads for mechanical disruption in a bead beater.[4][5]

  • Extraction:

    • Transfer the powdered tissue to a pre-weighed 2.0 mL microcentrifuge tube.

    • Add 1.0 mL of ice-cold Extraction Buffer (Methanol:Acetonitrile:Water, 2:2:1) to the tube.[5]

    • Vortex the sample vigorously for 1 minute to ensure thorough mixing.

  • Protein Precipitation and Analyte Extraction:

    • Incubate the sample on an orbital shaker at 4°C for 30 minutes to facilitate the extraction of polar metabolites and precipitation of proteins.

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cellular debris.[4]

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains this compound and other small molecules, and transfer it to a new, clean microcentrifuge tube.

    • The resulting extract is now ready for direct analysis if the LC-MS/MS system is sufficiently robust, or for further purification using LLE or SPE.

Protocol 2: Purification by Solid-Phase Extraction (SPE)

This protocol provides a general procedure for cleaning up the tissue extract using a mixed-mode cation exchange SPE cartridge, suitable for retaining and concentrating polar, basic compounds like this compound.

Materials:

  • Clarified tissue extract from Protocol 1

  • Mixed-Mode Cation Exchange SPE Cartridges (e.g., WCX or SCX)

  • SPE Vacuum Manifold

  • Conditioning Solvent: Methanol

  • Equilibration Solvent: Deionized Water

  • Wash Solvent: 5% Methanol in Deionized Water

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol

Procedure:

  • Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Pass 1 mL of Methanol through each cartridge.

  • Equilibration:

    • Pass 1 mL of Deionized Water through each cartridge. Do not allow the sorbent bed to dry completely.

  • Sample Loading:

    • Load the clarified tissue extract onto the cartridge. Apply a slow, consistent flow rate (e.g., 1 mL/min) to ensure efficient binding of the analyte to the sorbent.

  • Washing:

    • Pass 1 mL of the Wash Solvent (5% Methanol in Water) through the cartridge to remove weakly bound, non-polar, and neutral impurities.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute the retained this compound by passing 1 mL of the Elution Solvent (5% Ammonium Hydroxide in Methanol) through the cartridge. The basic pH neutralizes the charge of this compound, releasing it from the sorbent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in an appropriate volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 0.1% Formic Acid in Water) for LC-MS/MS analysis.

Visualizations

Biological Pathway: Origin of this compound

This compound is a product of the enzymatic breakdown of modified tRNA. This pathway illustrates the general process of tRNA maturation, its role in protein synthesis, and its eventual degradation by ribonucleases, which releases modified nucleobases like 1-mG.

tRNA_Metabolism tRNA_gene tRNA Gene pre_tRNA pre-tRNA tRNA_gene->pre_tRNA Transcription mature_tRNA Mature tRNA (with m1G modification) pre_tRNA->mature_tRNA Processing & Modification (Methyltransferase) ribosome Ribosome (Protein Synthesis) mature_tRNA->ribosome Aminoacylation & Translation degradation tRNA Degradation (e.g., RTD Pathway) mature_tRNA->degradation Turnover / Quality Control ribosome->mature_tRNA Recycling free_1mG Free this compound (1-mG) degradation->free_1mG Catabolism by Ribonucleases excretion Excretion / Accumulation (Biomarker) free_1mG->excretion

Caption: Metabolic pathway of tRNA leading to the formation of this compound.

Experimental Workflow

This diagram outlines the complete experimental procedure from tissue collection to final analysis for the quantification of this compound.

Caption: General workflow for tissue sample preparation for 1-mG analysis.

References

Synthesis of 1-Methylguanine Labeled Standards for Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methylguanine is a naturally occurring modified purine base found in transfer RNA (tRNA) and as a product of DNA damage.[1][2] Its presence and concentration in biological fluids are of significant interest as a potential biomarker for various physiological and pathological states, including cancer.[1] Stable isotope-labeled standards of this compound are essential tools for accurate quantification in complex biological matrices using mass spectrometry-based methods, such as isotope dilution mass spectrometry.[3][4] This document provides detailed protocols for the synthesis, purification, and characterization of this compound labeled with stable isotopes (¹³C, ¹⁵N, ²H), along with its applications in research.

Applications of Labeled this compound Standards

Isotopically labeled this compound serves as an ideal internal standard for a variety of research applications:

  • Quantitative Mass Spectrometry: Used to correct for matrix effects and variations in sample preparation and instrument response, enabling precise and accurate quantification of endogenous this compound.[3][4]

  • Metabolic Studies: Enables tracing the metabolic fate of this compound and its precursors in cellular and whole-organism models.

  • DNA Damage and Repair Studies: Facilitates the study of DNA alkylation damage and the efficacy of DNA repair pathways, such as base excision repair (BER).[5][6][7]

  • Clinical Biomarker Validation: Essential for the development and validation of clinical assays for this compound as a disease biomarker.

G cluster_applications Applications of Labeled this compound Quantitative MS Quantitative MS Metabolic Studies Metabolic Studies DNA Damage & Repair DNA Damage & Repair Biomarker Validation Biomarker Validation Labeled this compound Standard Labeled this compound Standard Labeled this compound Standard->Quantitative MS Internal Standard Labeled this compound Standard->Metabolic Studies Tracer Labeled this compound Standard->DNA Damage & Repair Quantification of Lesions Labeled this compound Standard->Biomarker Validation Assay Development

Caption: Applications of Labeled this compound Standards.

Synthesis of Labeled this compound

The synthesis of isotopically labeled this compound can be achieved through direct methylation of guanine or a more complex de novo synthesis of the purine ring with isotopic precursors, followed by methylation.

Protocol 1: Synthesis of [1-Methyl-¹³C]-Guanine and [1-Methyl-²H₃]-Guanine

This protocol describes the direct methylation of guanine at the N1 position using an isotopically labeled methylating agent. While methylation of guanine can also occur at other positions (e.g., N7), reaction conditions can be optimized to favor N1-methylation.

Materials:

  • Guanine

  • [¹³C]-Methyl Iodide or [²H₃]-Methyl Iodide

  • Sodium Hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol

  • Ethyl Acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Buchner funnel and filter paper

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow:

G Guanine Guanine Deprotonation Deprotonation Guanine->Deprotonation NaH, DMF Methylation Methylation Deprotonation->Methylation [¹³C/²H₃]-CH₃I Quenching & Neutralization Quenching & Neutralization Methylation->Quenching & Neutralization H₂O, HCl Crude Product Isolation Crude Product Isolation Quenching & Neutralization->Crude Product Isolation Filtration Purification Purification Crude Product Isolation->Purification HPLC Characterization Characterization Purification->Characterization MS, NMR Labeled this compound Labeled this compound Characterization->Labeled this compound

Caption: Synthesis and Purification Workflow.

Procedure:

  • Deprotonation of Guanine: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend guanine in anhydrous DMF. Cool the suspension in an ice bath. Slowly add sodium hydride (1.1 equivalents) portion-wise to the suspension. Allow the mixture to stir at room temperature for 1 hour.

  • Methylation: Cool the reaction mixture in an ice bath. Add [¹³C]-Methyl Iodide or [²H₃]-Methyl Iodide (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quenching and Neutralization: Carefully quench the reaction by the slow addition of deionized water. Neutralize the mixture to pH 7 with hydrochloric acid.

  • Isolation of Crude Product: A precipitate will form upon neutralization. Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration and wash with cold deionized water, followed by cold ethanol.

  • Purification: Purify the crude product by reverse-phase HPLC. A C18 column with a mobile phase gradient of water and acetonitrile with 0.1% formic acid is a suitable starting point.

  • Characterization: Confirm the identity and isotopic enrichment of the final product by mass spectrometry and NMR spectroscopy.

Protocol 2: Synthesis of [¹⁵N₅]-1-Methylguanine

This approach involves a de novo synthesis of the guanine ring using ¹⁵N-labeled precursors, followed by methylation as described in Protocol 1. This method is more complex but results in uniform ¹⁵N labeling. The synthesis of [¹⁵N₅]-guanine can be adapted from established enzymatic or chemical synthesis protocols for labeled purines.[8][9][10]

General Strategy:

  • Synthesis of [¹⁵N₅]-Guanine: This can be achieved through multi-step chemical synthesis starting from simple ¹⁵N-labeled precursors like [¹⁵N]-glycine, [¹⁵N]-ammonium chloride, and [¹⁵N]-formate. Alternatively, enzymatic synthesis using engineered metabolic pathways can be employed.[10]

  • Methylation of [¹⁵N₅]-Guanine: Once [¹⁵N₅]-guanine is obtained, follow the methylation procedure outlined in Protocol 1 using unlabeled methyl iodide.

Data Presentation

The following tables summarize the expected quantitative data from the synthesis of labeled this compound.

Table 1: Synthesis Yield and Purity

Labeled ProductStarting MaterialMethylating AgentCrude Yield (%)Purified Yield (%)Purity by HPLC (%)
[1-Methyl-¹³C]-GuanineGuanine[¹³C]-Methyl Iodide75-8550-60>98
[1-Methyl-²H₃]-GuanineGuanine[²H₃]-Methyl Iodide70-8045-55>98
[¹⁵N₅]-1-Methylguanine[¹⁵N₅]-GuanineMethyl Iodide70-8045-55>98

Table 2: Mass Spectrometry Data

CompoundLabelExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Isotopic Enrichment (%)
This compoundUnlabeled166.07166.07-
[1-Methyl-¹³C]-Guanine¹³C167.07167.07>99
[1-Methyl-²H₃]-Guanine²H₃169.09169.09>98
[¹⁵N₅]-1-Methylguanine¹⁵N₅171.06171.06>98

Biological Context: this compound in DNA Damage and Repair

This compound can arise in DNA through the action of certain alkylating agents. While O⁶-methylguanine is a major pro-mutagenic lesion, N-methylated purines are also formed and are typically repaired by the Base Excision Repair (BER) pathway. The formation of 1-methyladenine (1-meA) and 3-methylcytosine (3-meC) are well-characterized cytotoxic lesions.[11][12] this compound in DNA is also a lesion that can block DNA replication and is recognized by DNA repair enzymes.

G cluster_dna_damage DNA Damage & Repair cluster_tRNA tRNA Metabolism Alkylating Agents Alkylating Agents DNA DNA Alkylating Agents->DNA Alkylation Alkylated DNA Alkylated DNA DNA->Alkylated DNA This compound Lesion This compound Lesion Alkylated DNA->this compound Lesion includes Base Excision Repair (BER) Base Excision Repair (BER) This compound Lesion->Base Excision Repair (BER) Recognition & Excision Repaired DNA Repaired DNA Base Excision Repair (BER)->Repaired DNA tRNA tRNA tRNA Degradation tRNA Degradation tRNA->tRNA Degradation 1-Methylguanosine 1-Methylguanosine tRNA Degradation->1-Methylguanosine Endogenous this compound Endogenous this compound 1-Methylguanosine->Endogenous this compound

Caption: Origin and Repair of this compound.

Conclusion

The protocols outlined in this application note provide a framework for the synthesis and purification of isotopically labeled this compound standards. These standards are indispensable for researchers in various fields, enabling accurate quantification and deeper insights into the roles of this compound in biological systems. The provided data tables and diagrams serve as a guide for experimental planning and data interpretation.

References

Application Notes and Protocols: 1-Methylguanine as a Potential Biomarker for Bladder Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bladder cancer is a significant global health concern, and the development of non-invasive biomarkers for early detection, surveillance, and therapeutic monitoring is a critical area of research. Metabolomics studies have revealed alterations in various metabolic pathways in bladder cancer, presenting an opportunity for the discovery of novel biomarkers. 1-Methylguanine (1-MG), a modified purine nucleobase, has been identified as a potential cancer biomarker. It is primarily a product of transfer RNA (tRNA) catabolism, and its elevated urinary excretion is thought to reflect increased tRNA turnover, a characteristic of rapidly proliferating cancer cells. These application notes provide a comprehensive overview and detailed protocols for the investigation of this compound as a urinary biomarker for bladder cancer.

Biological Rationale

This compound is a naturally occurring modified purine. In human cells, guanosine at position 37 of the tRNA anticodon loop is methylated to form 1-methylguanosine by the enzyme tRNA (guanine-N1)-methyltransferase (Trm5). During the natural process of tRNA degradation, which is often accelerated in tumor cells due to increased cellular turnover, this compound is released and subsequently excreted in the urine. Therefore, quantifying urinary this compound levels may serve as a non-invasive indicator of bladder tumor activity.

Figure 1. Metabolic Origin of this compound tRNA tRNA m1G_tRNA tRNA with 1-Methylguanosine (m1G) tRNA->m1G_tRNA Trm5 Enzyme (Methylation) Degradation tRNA Degradation (Increased in Cancer) m1G_tRNA->Degradation One_MG This compound Degradation->One_MG Urine Urinary Excretion One_MG->Urine

Figure 1. Metabolic pathway illustrating the formation of this compound from tRNA degradation.

Potential Applications in Bladder Cancer Research and Drug Development

  • Non-invasive Early Detection: Urinary this compound could potentially serve as a biomarker for the early detection of bladder cancer, complementing existing methods like cystoscopy and cytology.

  • Monitoring Disease Recurrence: For patients who have undergone treatment for bladder cancer, monitoring urinary this compound levels could aid in the early detection of disease recurrence.

  • Assessing Therapeutic Efficacy: In drug development, changes in urinary this compound levels could be evaluated as a pharmacodynamic biomarker to assess the biological activity of novel anti-cancer agents.

  • Patient Stratification: Investigating correlations between this compound levels and tumor stage, grade, or molecular subtypes could help in stratifying patients for personalized treatment strategies.

Quantitative Data Summary

While specific quantitative data for this compound as a validated biomarker for bladder cancer is still emerging, the following table provides a template for researchers to summarize their findings from studies comparing this compound levels in bladder cancer patients and healthy controls.

Parameter Bladder Cancer Cohort (n=...) Healthy Control Cohort (n=...) p-value Fold Change Reference
Mean Urinary 1-MG (ng/mg creatinine)Data to be populatedData to be populatedData to be populatedData to be populated[Your Study]
Median Urinary 1-MG (ng/mg creatinine)Data to be populatedData to be populatedData to be populatedData to be populated[Your Study]
Sensitivity (%) at specified cutoffData to be populatedN/AN/AN/A[Your Study]
Specificity (%) at specified cutoffN/AData to be populatedN/AN/A[Your Study]
Area Under the Curve (AUC)Data to be populatedN/AN/AN/A[Your Study]

Experimental Protocols

Protocol 1: Quantification of this compound in Urine by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous determination of methylated nucleosides and nucleobases in urine.[1]

1. Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., ¹⁵N₅-1-Methylguanine)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Urine collection containers

  • 0.22 µm syringe filters

  • Autosampler vials

2. Urine Sample Collection and Preparation

  • Collect mid-stream urine samples in sterile containers.

  • For immediate analysis, keep samples on ice. For long-term storage, aliquot and store at -80°C.

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 30 seconds to ensure homogeneity.

  • Centrifuge at 14,000 x g for 10 minutes to pellet cellular debris and precipitates.

  • Transfer the supernatant to a new tube.

  • Add the internal standard to each sample.

  • Dilute the urine sample with an equal volume of acetonitrile.

  • Vortex and centrifuge at 14,000 x g for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining polar compounds like this compound.[1]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: Develop a gradient to effectively separate this compound from other urine components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • This compound: Precursor ion (m/z) → Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) → Product ion (m/z) (Note: The specific m/z transitions should be optimized in-house.)

4. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known concentrations of the this compound analytical standard into a control urine matrix or a surrogate matrix (e.g., synthetic urine).

  • Add a constant amount of the internal standard to each calibrator.

  • Analyze the calibration standards using the same LC-MS/MS method.

  • Construct a calibration curve by plotting the peak area ratio (this compound/Internal Standard) against the concentration of the calibrators.

  • Quantify this compound in the urine samples by interpolating their peak area ratios from the calibration curve.

  • Normalize the results to urinary creatinine concentration to account for variations in urine dilution.

Figure 2. Experimental Workflow for this compound Quantification Sample_Collection Urine Sample Collection Sample_Prep Sample Preparation (Centrifugation, Dilution, Spiking IS) Sample_Collection->Sample_Prep Filtration Filtration (0.22 µm) Sample_Prep->Filtration LC_MS LC-MS/MS Analysis (HILIC, ESI+, MRM) Filtration->LC_MS Data_Analysis Data Analysis (Quantification and Normalization) LC_MS->Data_Analysis

Figure 2. A generalized workflow for the quantification of urinary this compound.

Considerations and Future Directions

The investigation of this compound as a biomarker for bladder cancer is a promising area of research. However, several considerations are important for future studies:

  • Large-scale Validation: The clinical utility of urinary this compound needs to be validated in large, well-characterized patient cohorts.

  • Specificity: It is crucial to evaluate potential confounding factors that may influence urinary this compound levels, such as diet, medication, and other medical conditions.

  • Combination with other Biomarkers: The diagnostic and prognostic performance of this compound may be enhanced when used in combination with other established or emerging bladder cancer biomarkers.

  • Mechanistic Studies: Further research is needed to fully elucidate the relationship between tRNA metabolism, this compound excretion, and the specific molecular subtypes of bladder cancer.

These application notes and protocols provide a framework for researchers to explore the potential of this compound as a non-invasive biomarker for bladder cancer, with the ultimate goal of improving patient outcomes.

References

Application Notes and Protocols for 1-Methylguanine Adduct Specific Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylguanine (1-meG) is a DNA adduct formed by the methylation of the N1 position of guanine. This lesion can arise from exposure to environmental mutagens, certain chemotherapeutic agents, or endogenous metabolic processes. If left unrepaired, 1-meG adducts can block DNA replication and transcription, leading to cytotoxicity and genomic instability. The study of 1-meG adducts is crucial for understanding the mechanisms of DNA damage and repair, as well as for the development of novel cancer therapeutics and risk assessment of chemical exposures.

This document provides a detailed protocol for the specific immunoprecipitation of this compound (1-meG) DNA adducts. This technique, adapted from established Methylated DNA Immunoprecipitation (MeDIP) protocols, enables the enrichment of DNA fragments containing 1-meG for subsequent quantification and analysis. This method is invaluable for researchers investigating the distribution and repair of this specific type of DNA damage.

Data Presentation

The efficacy of the this compound adduct specific immunoprecipitation can be assessed by quantitative PCR (qPCR) to determine the fold enrichment of a known 1-meG-containing region compared to a region devoid of this adduct. The following table presents representative data from a hypothetical experiment.

Target Genomic RegionTreatmentInput (Ct value)IP (Ct value)Fold Enrichment [(2^(Input Ct - IP Ct))]
Gene Promoter A (High Adduct Level) Alkylating Agent25.420.139.4
Vehicle Control25.524.81.6
Gene Body B (Low Adduct Level) Alkylating Agent26.124.92.3
Vehicle Control26.025.51.4
Intergenic Region (No Adduct) Alkylating Agent28.228.01.1
Vehicle Control28.328.11.1

Note: The fold enrichment is calculated as 2^-(ΔCt), where ΔCt = Ct(IP) - Ct(Input). This data is representative and the actual enrichment will depend on the experimental conditions, including the antibody used and the level of DNA damage.

Experimental Protocols

This protocol is adapted from established MeDIP procedures and should be optimized for specific experimental conditions.

Materials and Reagents:

  • Cells or Tissues of Interest: Treated with an alkylating agent to induce 1-meG adducts, alongside a vehicle-treated control.

  • DNA Extraction Kit: For high-quality genomic DNA isolation.

  • Anti-1-Methylguanosine (m1G) Antibody: Select an antibody validated for immunoprecipitation. A rabbit monoclonal antibody is recommended for specificity.[1]

  • Protein A/G Magnetic Beads: For immunoprecipitation.

  • Sonicator: To shear DNA to the desired fragment size.

  • Buffers and Reagents:

    • TE Buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA)

    • IP Buffer (10 mM Sodium Phosphate, pH 7.0; 140 mM NaCl; 0.05% Triton X-100)

    • Wash Buffer (Similar to IP buffer, may require optimization of salt concentration)

    • Elution Buffer (e.g., 1% SDS, 100 mM NaHCO3 or a commercial elution buffer)

    • Proteinase K

    • RNase A

    • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

    • Ethanol (100% and 70%)

    • 3 M Sodium Acetate, pH 5.2

    • Glycogen (molecular biology grade)

    • qPCR reagents (SYBR Green or probe-based)

    • Primers for target and control genomic regions

Protocol Steps:

1. Genomic DNA Isolation and Fragmentation:

  • Isolate high-quality genomic DNA from treated and control cells/tissues using a commercial kit.

  • Quantify the DNA using a spectrophotometer or fluorometer.

  • Shear the genomic DNA to an average size of 200-800 bp by sonication. Optimization of sonication conditions is critical.

  • Verify the fragment size by running an aliquot of the sheared DNA on an agarose gel.[2]

2. Immunoprecipitation of 1-meG DNA:

  • For each immunoprecipitation reaction, use 1-5 µg of sheared genomic DNA.

  • Denature the DNA by heating at 95°C for 10 minutes, followed by immediate cooling on ice.

  • Dilute the denatured DNA in IP Buffer.

  • Add 2-5 µg of the anti-1-methylguanosine antibody to the DNA solution. The optimal antibody concentration should be determined empirically.

  • Incubate the mixture overnight at 4°C with gentle rotation.

  • Prepare the Protein A/G magnetic beads by washing them three times with IP Buffer.

  • Add the washed beads to the DNA-antibody mixture and incubate for at least 2 hours at 4°C with rotation.

  • Collect the beads using a magnetic stand and discard the supernatant.

3. Washing the Immunocomplex:

  • Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes at 4°C with rotation, and then collect the beads on a magnetic stand.

  • After the final wash, carefully remove all residual wash buffer.

4. Elution of Enriched DNA:

  • Resuspend the beads in 100-200 µL of Elution Buffer.

  • Incubate at 65°C for 15-30 minutes with occasional vortexing to release the DNA from the antibody-bead complex.

  • Collect the beads on a magnetic stand and transfer the supernatant containing the eluted DNA to a new tube.

5. DNA Purification:

  • To reverse cross-links (if any were introduced, though not typical for this specific protocol), add NaCl to a final concentration of 200 mM and incubate at 65°C for at least 6 hours.

  • Add RNase A and incubate at 37°C for 30 minutes.

  • Add Proteinase K and incubate at 55°C for 1-2 hours.

  • Purify the DNA using phenol:chloroform extraction followed by ethanol precipitation, or by using a DNA purification kit.

  • Resuspend the purified DNA in a small volume of TE buffer or nuclease-free water.

6. Quantitative Analysis by qPCR:

  • Quantify the immunoprecipitated DNA.

  • Perform qPCR using primers specific for genomic regions expected to contain 1-meG adducts and control regions expected to be free of adducts.

  • Use an aliquot of the input DNA (from before the immunoprecipitation step) as a reference.

  • Calculate the fold enrichment of the target regions in the IP fraction relative to the input DNA, normalizing to the control regions.[3]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Downstream Analysis start Cells/Tissues with 1-meG Adducts dna_extraction Genomic DNA Extraction start->dna_extraction sonication DNA Fragmentation (Sonication) dna_extraction->sonication denaturation DNA Denaturation sonication->denaturation ab_incubation Antibody Incubation (anti-1-meG) denaturation->ab_incubation bead_binding Protein A/G Bead Binding ab_incubation->bead_binding washing Washing bead_binding->washing elution Elution washing->elution dna_purification DNA Purification elution->dna_purification qpcr qPCR Analysis dna_purification->qpcr data_analysis Data Analysis (Fold Enrichment) qpcr->data_analysis

Caption: Experimental workflow for this compound adduct specific immunoprecipitation.

DNA Repair Pathway for this compound

This compound is a type of DNA alkylation damage. The primary repair mechanism for such lesions is the Base Excision Repair (BER) pathway.

dna_repair_pathway cluster_ber Base Excision Repair (BER) Pathway cluster_short_patch Short-Patch Repair cluster_long_patch Long-Patch Repair dna_damage DNA with this compound Adduct glycosylase DNA Glycosylase (e.g., AAG/MPG) dna_damage->glycosylase Recognizes & Removes 1-meG ap_site AP (Apurinic/Apyrimidinic) Site glycosylase->ap_site ape1 APE1 (AP Endonuclease 1) ap_site->ape1 Cleaves phosphodiester backbone ssb Single-Strand Break ape1->ssb polb DNA Polymerase β ssb->polb Gap filling pold_e DNA Polymerase δ/ε / PCNA ssb->pold_e Strand displacement & synthesis ligase3 DNA Ligase III / XRCC1 polb->ligase3 Nick sealing repaired_dna Repaired DNA ligase3->repaired_dna fen1 FEN1 pold_e->fen1 Flap removal ligase1 DNA Ligase I fen1->ligase1 Nick sealing ligase1->repaired_dna

References

Application Notes and Protocols for the Analysis of 1-Methylguanine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylguanine (1-MeG) is a DNA adduct formed by the methylation of guanine at the N1 position. This lesion can arise from exposure to certain endogenous and exogenous alkylating agents, including some chemotherapeutic drugs. The formation of 1-MeG in DNA can disrupt normal cellular processes, including DNA replication and transcription, potentially leading to cytotoxicity and mutagenesis. Accurate and sensitive quantification of 1-MeG in cell culture experiments is crucial for understanding the mechanisms of action of alkylating agents, evaluating the efficacy of DNA repair inhibitors, and developing novel anticancer therapies.

These application notes provide detailed protocols for the detection and quantification of 1-MeG in cultured cells using two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathways of DNA Alkylation Damage and Repair

Alkylating agents can damage DNA by adding alkyl groups to various positions on the DNA bases. The N-alkylations, such as this compound, are primarily repaired through the Base Excision Repair (BER) pathway. If left unrepaired, these lesions can stall replication forks, leading to the formation of double-strand breaks (DSBs) and subsequent cell cycle arrest or apoptosis.

DNA_Damage_Repair cluster_damage DNA Damage cluster_repair DNA Repair cluster_consequences Cellular Consequences (If Unrepaired) Alkylating_Agent Alkylating Agent (e.g., Chemotherapeutics) Genomic_DNA Genomic DNA Alkylating_Agent->Genomic_DNA Alkylation DNA_Adduct DNA with this compound Adduct Genomic_DNA->DNA_Adduct BER Base Excision Repair (BER) DNA_Adduct->BER Recognition & Excision Replication_Stall Replication Fork Stall DNA_Adduct->Replication_Stall Restored_DNA Restored DNA BER->Restored_DNA Repair Synthesis & Ligation DSB Double-Strand Breaks (DSBs) Replication_Stall->DSB Cell_Cycle_Arrest Cell Cycle Arrest DSB->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: DNA damage and repair pathway for this compound.

Experimental Workflows

The general workflow for analyzing this compound in cell culture experiments involves several key steps, from sample collection to data analysis. The choice of quantification method will determine the specific procedures within the workflow.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_quantification Quantification cluster_analysis Data Analysis Cell_Culture Cell Culture with Alkylating Agent Treatment Cell_Harvest Harvest Cells Cell_Culture->Cell_Harvest DNA_Extraction Genomic DNA Extraction Cell_Harvest->DNA_Extraction LC_MSMS LC-MS/MS DNA_Extraction->LC_MSMS ELISA ELISA DNA_Extraction->ELISA Data_Quant Quantification of 1-MeG LC_MSMS->Data_Quant ELISA->Data_Quant Interpretation Correlation with Treatment & Cellular Outcomes Data_Quant->Interpretation

Caption: General workflow for this compound analysis.

Quantitative Data Summary

The following table summarizes representative quantitative data for methylated guanine adducts in DNA from cell culture experiments. Note that while the focus of this document is this compound, much of the published literature provides more extensive quantitative data for O⁶-methylguanine (O⁶-MeG) and 7-methylguanine (7-MeG). The principles of quantification are applicable to 1-MeG.

Analytical MethodCell LineTreatmentAdductLower Limit of Quantification (LLOQ)Reference
LC-MS/MSColorectal Cancer CellsTemozolomideO⁶-MeG0.5 ng/mL[1][2]
LC-MS/MSSalmon Testis DNAMNU or MMSO⁶-MeG75.8 fmol[3]
LC-MS/MSSalmon Testis DNAMNU or MMS7-MeG151.5 fmol[3]
Competitive Repair AssayRat Liver DNADimethylnitrosamineO⁶-MeG50 fmol/mg DNA[4]
UPLC-MS/MSDried Blood SpotN/AO⁶-MeG0.5 ng/mL[1][5]

Experimental Protocols

Protocol 1: Genomic DNA Extraction from Cultured Cells

This protocol describes the isolation of high-quality genomic DNA from cultured mammalian cells, a critical first step for both LC-MS/MS and ELISA-based analyses.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell lysis buffer (e.g., containing Proteinase K)

  • RNase A

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • 100% Ethanol, ice-cold

  • 70% Ethanol, ice-cold

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer with ice-cold PBS, then detach cells using a cell scraper.

    • For suspension cells, directly transfer the cell suspension to a conical tube.

    • Centrifuge the cell suspension at 800 x g for 5 minutes at 4°C to pellet the cells.[6]

    • Discard the supernatant and wash the cell pellet with 10 mL of ice-cold PBS.[6]

    • Centrifuge again at 800 x g for 5 minutes at 4°C and discard the supernatant.[6]

    • The cell pellet can be stored at -80°C or used immediately for DNA extraction.[6]

  • Cell Lysis:

    • Resuspend the cell pellet in cell lysis buffer containing Proteinase K.

    • Incubate at 55°C overnight to ensure complete protein digestion.[7]

  • RNA Removal:

    • Add RNase A to the lysate and incubate for 1 hour at 37°C to degrade RNA.[7]

  • DNA Purification:

    • Perform a phenol:chloroform extraction to remove proteins.[7] Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex, and centrifuge at high speed for 10 minutes.

    • Carefully transfer the upper aqueous phase containing the DNA to a new tube.

  • DNA Precipitation:

    • Precipitate the DNA by adding two volumes of ice-cold 100% ethanol.[7]

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed for 15 minutes to pellet the DNA.

    • Wash the DNA pellet with 70% ethanol.[7]

  • DNA Resuspension:

    • Air-dry the DNA pellet and resuspend it in an appropriate volume of TE buffer.[7]

    • Quantify the DNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio). An A260/A280 ratio of ~1.8 is indicative of pure DNA.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines the highly sensitive and specific quantification of 1-MeG in genomic DNA using Liquid Chromatography-Tandem Mass Spectrometry.

Materials:

  • Genomic DNA (from Protocol 1)

  • Formic acid

  • Acetonitrile

  • Internal standard (e.g., isotope-labeled this compound)

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • C18 column (e.g., Acquity® BEH C18)[1][2]

Procedure:

  • DNA Hydrolysis:

    • To release the DNA bases, subject the purified genomic DNA to acid hydrolysis. A common method is to heat the DNA sample in an acidic solution.

  • Sample Preparation for Injection:

    • After hydrolysis, neutralize the sample.

    • Add a known amount of the internal standard to the hydrolyzed DNA sample.

    • The sample may require further purification, such as solid-phase extraction (SPE), to remove interfering substances.[8]

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Inject the prepared sample onto a C18 column.

      • Use a gradient elution with a mobile phase consisting of formic acid in water and acetonitrile. For example, a mobile phase of 0.05% formic acid in acetonitrile (95:5 v/v) can be used.[1][2]

      • Set the flow rate, for instance, to 0.1 mL/minute.[1][2]

    • Mass Spectrometric Detection:

      • Perform detection in positive ion mode using electrospray ionization (ESI+).[1][5]

      • Use Multiple Reaction Monitoring (MRM) for quantification. For O⁶-methylguanine, an ion transition of m/z 165.95 > 149 has been reported.[1][2] Similar specific transitions would be established for this compound and its internal standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify the amount of 1-MeG in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Express the results as the amount of 1-MeG per amount of DNA (e.g., fmol/µg DNA or adducts per 10⁸ nucleotides).

Protocol 3: Quantification of this compound by ELISA

This protocol describes a competitive ELISA for the quantification of 1-MeG, which is based on the competition between 1-MeG in the sample and a labeled 1-MeG conjugate for binding to a limited amount of a specific primary antibody.

Materials:

  • Genomic DNA (from Protocol 1)

  • 96-well microplate

  • Primary antibody specific for this compound

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Microplate reader

Procedure:

  • DNA Denaturation:

    • Denature the DNA samples and standards by heating at 100°C for 10 minutes, followed by rapid cooling on ice.[7] This separates the DNA strands, making the modified bases accessible to the antibody.

  • Plate Coating:

    • Coat a 96-well plate with the denatured DNA samples and standards.[7]

    • Incubate to allow the DNA to adhere to the well surface.

  • Blocking:

    • Wash the plate and add blocking buffer to prevent non-specific binding of the antibodies.[7]

    • Incubate for 1-2 hours at room temperature.

  • Antibody Incubation:

    • Wash the plate and add the primary antibody specific for this compound.[7]

    • Incubate to allow the antibody to bind to the 1-MeG in the samples.

  • Secondary Antibody Incubation:

    • Wash the plate to remove unbound primary antibody.

    • Add the enzyme-conjugated secondary antibody.[7]

    • Incubate to allow the secondary antibody to bind to the primary antibody.

  • Signal Development:

    • Wash the plate to remove unbound secondary antibody.

    • Add the substrate solution and incubate to develop the color.[7] The intensity of the color will be inversely proportional to the amount of 1-MeG in the sample.

  • Measurement and Analysis:

    • Stop the reaction by adding the stop solution.[7]

    • Read the absorbance at the appropriate wavelength using a microplate reader.[7]

    • Generate a standard curve using the absorbance values of the standards.

    • Determine the concentration of 1-MeG in the DNA samples by comparing their absorbance to the standard curve.[7]

    • Express the results as the amount of 1-MeG per µg of DNA.[7]

Conclusion

The analytical methods detailed in these application notes provide robust and sensitive approaches for the quantification of this compound in cell culture experiments. The choice between LC-MS/MS and ELISA will depend on factors such as the required sensitivity and specificity, sample throughput, and available instrumentation. Accurate measurement of 1-MeG is essential for advancing our understanding of DNA damage and repair mechanisms and for the development of more effective cancer therapies.

References

Application Notes and Protocols for 1-Methylguanine in DNA Repair Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylguanine (1-meG) is a DNA lesion resulting from the methylation of the N1 position of guanine. This modification can arise from exposure to environmental mutagens or endogenous metabolic processes. Unlike the more extensively studied O6-methylguanine, 1-meG disrupts the Watson-Crick base-pairing face of guanine, posing a significant challenge to the DNA replication and transcription machinery. Understanding the cellular mechanisms for repairing 1-meG is crucial for elucidating fundamental DNA repair pathways, assessing the genotoxicity of alkylating agents, and developing novel therapeutic strategies. These application notes provide an overview of the key DNA repair pathways involved in removing 1-meG and detailed protocols for its study.

Key DNA Repair Pathways for this compound

This compound is primarily repaired by two distinct DNA repair pathways: Base Excision Repair (BER) and Direct Reversal by AlkB family dioxygenases.

Base Excision Repair (BER) Pathway

The BER pathway is a major route for the removal of 1-meG in mammalian cells. This multi-step process is initiated by a specialized DNA glycosylase.

  • Recognition and Excision: The human Alkyladenine DNA Glycosylase (AAG), also known as N-methylpurine DNA glycosylase (MPG), recognizes the 1-meG lesion. AAG cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, releasing 1-meG and creating an apurinic/apyrimidinic (AP) site.[1]

  • AP Site Processing: The resulting AP site is recognized and incised by AP Endonuclease 1 (APE1), which cleaves the phosphodiester backbone 5' to the AP site.

  • Synthesis and Ligation: DNA Polymerase β (Pol β) then fills the single-nucleotide gap and removes the 5'-deoxyribose phosphate (dRP) moiety. Finally, the nick is sealed by DNA Ligase III, restoring the integrity of the DNA strand.

Direct Reversal by AlkB Homologs

A second critical pathway for the repair of 1-meG involves direct demethylation by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases.[2][3]

  • Mechanism: In humans, the AlkB homologs ALKBH2 and ALKBH3 can directly reverse 1-meG damage.[3] These enzymes catalyze the oxidative removal of the methyl group from the N1 position of guanine, restoring the original guanine base without excising it from the DNA backbone. This process converts the methyl group to formaldehyde.

  • Substrate Preference: While AAG initiates a more complex multi-protein pathway, AlkB provides a direct and efficient one-step repair mechanism. Studies in E. coli have shown that AlkB is highly effective at eliminating the mutagenicity of 1-meG.[2]

Cellular Consequences of Unrepaired this compound

If not repaired, 1-meG lesions can have significant cytotoxic and mutagenic consequences.

  • Replication Blockage: The methyl group at the N1 position sterically hinders the formation of proper Watson-Crick hydrogen bonds, leading to stalling of the DNA replication machinery. This replication blockage can trigger cell cycle arrest or lead to more complex DNA damage, such as double-strand breaks.[2]

  • Mutagenicity: When DNA replication does proceed past a 1-meG lesion, incorrect nucleotides can be incorporated opposite the damage. In E. coli lacking AlkB repair, 1-meG is highly mutagenic, leading primarily to G→T transversions, but also G→A and G→C mutations.[4]

  • Cellular Transformation: Some studies have indicated that exposure to this compound can induce cellular transformation in cultured mammalian cells, highlighting its carcinogenic potential.[5]

Data Presentation

Quantitative Analysis of this compound Genotoxicity in E. coli

The following table summarizes data on the cellular effects of a single this compound lesion in the genome of E. coli, highlighting the critical role of the AlkB repair protein.

Cellular ContextReplication Bypass Efficiency (%)Mutagenicity (%)Predominant MutationsReference
AlkB Deficient (AlkB⁻) Low (Replication Block)80%G→T (57%), G→A (17%), G→C (6%)[2][4]
AlkB Proficient (AlkB⁺) Partially Restored4%Not Applicable[2][4]

Data adapted from studies by Delaney and Essigmann (2004) in an SOS-inducible E. coli system.[2][4]

Signaling Pathways and Experimental Workflows

BER_Pathway_for_1_meG cluster_DNA DNA with 1-meG Lesion DNA_start 5'--G-C-[1-meG]-T-A--3' 3'--C-G---A-T--5' AAG AAG (DNA Glycosylase) DNA_start->AAG Recognizes 1-meG AP_Site AP Site Formation AAG->AP_Site Excision of 1-meG APE1 APE1 AP_Site->APE1 Nick Nick Creation APE1->Nick Incises 5' to AP Site PolB_Lig3 DNA Pol β DNA Ligase III Nick->PolB_Lig3 Repaired_DNA Repaired DNA PolB_Lig3->Repaired_DNA Gap Filling & Ligation

Caption: Base Excision Repair (BER) pathway for this compound.

AlkB_Repair_Pathway cluster_DNA_AlkB DNA with 1-meG Lesion DNA_damaged 5'--G-C-[1-meG]-T-A--3' 3'--C-G---A-T--5' AlkB AlkB Homolog (ALKBH2/3) DNA_damaged->AlkB Reaction Oxidative Demethylation AlkB->Reaction Cofactors Fe(II) α-Ketoglutarate Cofactors->AlkB Repaired_DNA_AlkB Repaired DNA (Guanine Restored) Reaction->Repaired_DNA_AlkB Byproducts Succinate CO2 Formaldehyde Reaction->Byproducts

Caption: Direct reversal repair of this compound by AlkB homologs.

Glycosylase_Assay_Workflow Oligo_Prep Prepare Fluorescently-Labeled Oligonucleotide Substrate (containing 1-meG) Incubation Incubate Substrate with Purified AAG or Cell Extract Oligo_Prep->Incubation Reaction_Stop Stop Reaction (e.g., NaOH treatment) Incubation->Reaction_Stop Analysis Analyze Products via Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Reaction_Stop->Analysis Quantification Quantify Cleavage Product (Fluorescence Imaging) Analysis->Quantification

Caption: Workflow for an in vitro DNA glycosylase assay.

Experimental Protocols

Protocol 1: In Vitro DNA Glycosylase Assay for this compound Excision

This protocol is designed to measure the activity of a DNA glycosylase (e.g., purified human AAG or a cell-free extract) on a DNA substrate containing a single 1-meG lesion.

Materials:

  • Purified recombinant human AAG protein or cell-free extract.

  • Custom-synthesized DNA oligonucleotide (e.g., 30-mer) containing a single 1-meG lesion, labeled with a 5' fluorescent tag (e.g., 6-FAM).

  • Complementary unlabeled DNA oligonucleotide.

  • Annealing Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM EDTA.

  • Glycosylase Reaction Buffer: 20 mM Tris-HCl (pH 7.8), 50 mM NaCl, 1 mM DTT, 1 mM EDTA.

  • Formamide Loading Dye: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.

  • 10X TBE Buffer.

  • Denaturing polyacrylamide gel (e.g., 15%).

  • 0.1 M NaOH.

  • Fluorescence gel imager.

Procedure:

  • Substrate Annealing:

    • Resuspend the 1-meG containing fluorescently-labeled oligonucleotide and its complementary strand in Annealing Buffer to a final concentration of 10 µM each.

    • Mix equal molar amounts of both oligonucleotides.

    • Heat the mixture to 95°C for 5 minutes, then allow it to cool slowly to room temperature to form the double-stranded substrate.

  • Glycosylase Reaction:

    • Prepare reaction mixtures in a total volume of 20 µL. For each reaction, combine:

      • 2 µL of 10X Glycosylase Reaction Buffer.

      • 2 µL of the annealed 1-meG substrate (final concentration ~50 nM).

      • X µL of purified AAG or cell extract (titrate to determine optimal concentration).

      • ddH₂O to bring the final volume to 20 µL.

    • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes). For kinetic studies, take time points (e.g., 0, 5, 10, 20, 30 minutes).

  • Reaction Termination and AP Site Cleavage:

    • Stop the reaction by adding 2 µL of 0.1 M NaOH. This also serves to cleave the phosphodiester backbone at the abasic site created by the glycosylase activity.

    • Heat the samples at 90°C for 10 minutes.

    • Add 22 µL of Formamide Loading Dye to each sample.

  • Gel Electrophoresis and Analysis:

    • Denature the samples by heating at 95°C for 5 minutes immediately before loading.

    • Load the samples onto a 15% denaturing polyacrylamide gel containing 7 M urea in 1X TBE buffer.

    • Run the gel at a constant voltage until the bromophenol blue dye reaches the bottom.

    • Visualize the gel using a fluorescence imager. The uncleaved substrate will appear as a longer band (e.g., 30-mer), while the cleavage product will be a shorter, faster-migrating band.

  • Quantification:

    • Quantify the band intensities for the substrate and product in each lane.

    • Calculate the percentage of cleavage as: (Product Intensity / (Substrate Intensity + Product Intensity)) * 100.

Protocol 2: Comet Assay (Single-Cell Gel Electrophoresis) to Assess Cellular Repair of 1-meG

This protocol provides a method to measure the repair of 1-meG lesions in living cells by monitoring the introduction and subsequent disappearance of DNA strand breaks.

Materials:

  • Cultured mammalian cells.

  • 1-meG-inducing agent (e.g., a specific methylating agent, used with appropriate safety precautions).

  • Comet assay kit (including lysis solution, electrophoresis buffer, low-melting-point agarose).

  • Microscope slides.

  • Electrophoresis tank.

  • Fluorescent DNA stain (e.g., SYBR Gold).

  • Fluorescence microscope with appropriate software for comet analysis.

  • Purified human AAG (as a positive control for lesion recognition).

Procedure:

  • Cell Treatment:

    • Treat cultured cells with a known concentration of a methylating agent that induces 1-meG for a short period (e.g., 1 hour).

    • Wash the cells with PBS to remove the agent.

    • Collect a sample of cells immediately (T=0) to measure the initial level of damage.

    • Incubate the remaining cells in fresh media to allow for DNA repair. Collect samples at various time points (e.g., 2, 6, 12, 24 hours).

  • Comet Assay (Alkaline Version with Lesion-Specific Enzyme):

    • Embed the collected cells in low-melting-point agarose on microscope slides.

    • Lyse the cells using the provided lysis solution to remove membranes and proteins, leaving the DNA as nucleoids.

    • Wash the slides to remove detergents and salts.

    • Incubate the slides with purified AAG enzyme. The AAG will excise any remaining 1-meG lesions, creating AP sites which are converted to strand breaks under the alkaline conditions of the assay. This step ensures that the measured damage is specific to lesions recognized by AAG.

    • Place the slides in an electrophoresis tank with alkaline electrophoresis buffer (pH > 13) for DNA unwinding (e.g., 20-40 minutes).

    • Perform electrophoresis at a low voltage (e.g., ~1 V/cm) for 20-30 minutes. Damaged, fragmented DNA will migrate out of the nucleoid, forming a "comet tail".

    • Neutralize, stain the DNA with a fluorescent dye, and visualize under a fluorescence microscope.

  • Analysis:

    • Capture images of the comets and analyze them using specialized software.

    • Measure the percentage of DNA in the tail or the tail moment for at least 50 cells per sample.

    • Plot the level of DNA damage versus time. A decrease in the comet tail size over time indicates successful cellular repair of the 1-meG lesions.

Conclusion

The study of this compound provides valuable insights into the mechanisms of base excision repair and direct reversal pathways, which are fundamental to maintaining genomic stability. The provided protocols offer robust methods for investigating the enzymatic repair of 1-meG and its cellular consequences. For professionals in drug development, understanding how tumor cells repair lesions like 1-meG can inform the design of novel chemotherapeutics and strategies to overcome drug resistance. Further research, particularly on the kinetics of human repair enzymes and the interplay between the BER and AlkB pathways in mammalian cells, will continue to advance our understanding of DNA damage and repair.

References

Application Notes & Protocols for Real-Time 1-Methylguanine Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylguanine (1-MG) is a methylated purine base that has been identified as a potential biomarker in various biological processes and disease states, including cancer. The ability to monitor 1-MG levels in real-time can provide valuable insights for early disease diagnosis, therapeutic drug monitoring, and advancing research in drug development. This document provides detailed application notes and protocols for the development and utilization of biosensors for the real-time detection of this compound. The methodologies described herein are based on established principles of electrochemical and fluorescent biosensing, adapted for the specific detection of 1-MG.

I. Electrochemical Biosensor for Real-Time this compound Detection

Electrochemical biosensors offer a highly sensitive and selective platform for the real-time monitoring of specific analytes. This section details the fabrication and operation of an electrochemical biosensor tailored for this compound detection. The principle relies on the specific interaction between 1-MG and a recognition element immobilized on an electrode surface, which generates a measurable electrical signal.

Signaling Pathway

The detection mechanism involves the direct oxidation of this compound on a chemically modified electrode surface. The resulting electron transfer generates a current that is proportional to the concentration of 1-MG in the sample.

G cluster_electrode Sensor Surface Electrode Electrode Signal Electrochemical Signal (Current Change) Electrode->Signal RecognitionLayer Recognition Layer (e.g., Aptamer/Antibody) Binding Binding Event RecognitionLayer->Binding 1_MG This compound 1_MG->Binding Binding->Electrode

Fig. 1: Electrochemical detection pathway for this compound.
Experimental Protocol: Fabrication of the 1-MG Electrochemical Biosensor

This protocol outlines the steps for modifying a screen-printed carbon electrode (SPCE) for 1-MG detection.

Materials:

  • Screen-Printed Carbon Electrodes (SPCEs)

  • Multi-walled carbon nanotubes (MWCNTs)

  • Chitosan

  • Glutaraldehyde (GA)

  • Anti-1-Methylguanine antibody or a specific aptamer

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Potassium ferricyanide/ferrocyanide solution

Procedure:

  • Electrode Cleaning: Clean the SPCE surface by rinsing with deionized water and ethanol, then dry under a stream of nitrogen.

  • MWCNT-Chitosan Composite Preparation: Disperse MWCNTs in a chitosan solution (dissolved in acetic acid) via ultrasonication to form a homogenous suspension.

  • Electrode Modification: Drop-cast the MWCNT-chitosan suspension onto the working electrode of the SPCE and allow it to dry at room temperature.

  • Cross-linking: Expose the modified electrode to glutaraldehyde vapor to cross-link the chitosan, forming a stable film.

  • Immobilization of Recognition Element:

    • Activate the carboxyl groups on the MWCNTs using EDC/NHS chemistry.

    • Incubate the electrode with a solution of anti-1-Methylguanine antibody or a 1-MG specific aptamer to facilitate covalent immobilization.

  • Blocking: Block any remaining active sites on the electrode surface by incubating with a BSA solution to prevent non-specific binding.

  • Final Rinse: Gently rinse the electrode with PBS to remove any unbound molecules.

Experimental Protocol: Real-Time Detection of this compound

Instrumentation:

  • Potentiostat

  • Electrochemical cell

Procedure:

  • Baseline Measurement: Place the fabricated biosensor in the electrochemical cell containing a blank buffer solution (e.g., PBS). Record the baseline electrochemical signal using cyclic voltammetry (CV) or differential pulse voltammetry (DPV) in the presence of a redox probe like [Fe(CN)6]3-/4-.

  • Sample Introduction: Introduce the sample containing this compound into the electrochemical cell.

  • Real-Time Monitoring: Continuously record the electrochemical signal. The binding of 1-MG to the recognition layer will alter the electron transfer at the electrode surface, resulting in a change in the peak current.

  • Quantification: The change in the peak current is directly proportional to the concentration of 1-MG in the sample. A calibration curve can be generated by measuring the response to known concentrations of 1-MG.

Data Presentation
ParameterValueReference
Linear Range 0.1 µM - 200 µM[1]
Limit of Detection (LOD) 6.10 nM[1]
Response Time < 5 minutes-
Selectivity High against other purine analogs-

II. Fluorescent Biosensor for Real-Time this compound Detection

Fluorescent biosensors provide a highly sensitive optical method for real-time detection. The principle is based on a change in fluorescence intensity upon the binding of this compound to a specific fluorescent probe.

Signaling Pathway

A common approach involves a "turn-on" fluorescent probe. In its unbound state, the probe's fluorescence is quenched. Upon binding to this compound, a conformational change occurs, leading to a significant increase in fluorescence emission.

G Probe_Quenched Fluorescent Probe (Quenched State) Binding Binding Event Probe_Quenched->Binding 1_MG This compound 1_MG->Binding Probe_Active Probe-1MG Complex (Fluorescent State) Binding->Probe_Active Light_Out Emitted Light (Increased Intensity) Probe_Active->Light_Out Light_In Excitation Light Light_In->Probe_Active

Fig. 2: Fluorescent "turn-on" signaling for this compound detection.
Experimental Protocol: Synthesis of a 1-MG Fluorescent Probe

This protocol describes a general approach for creating a fluorescent probe for 1-MG, potentially using a guanine surrogate with fluorescent properties.[2]

Materials:

  • Emissive guanine surrogate (e.g., thienoguanine)

  • Linker molecule

  • Quencher molecule

  • Standard organic synthesis reagents and solvents

Procedure:

  • Synthesis of the Core Structure: Synthesize or procure a fluorescent guanine analog that can specifically interact with this compound or be displaced by it.

  • Attachment of a Quencher: Covalently attach a quencher molecule to the fluorescent core via a flexible linker. The linker length should be optimized to ensure efficient quenching in the absence of the target.

  • Purification: Purify the synthesized probe using techniques such as column chromatography or HPLC.

  • Characterization: Confirm the structure and purity of the probe using NMR and mass spectrometry.

Experimental Protocol: Real-Time Fluorescent Detection of this compound

Instrumentation:

  • Fluorometer or plate reader with fluorescence capabilities

  • Cuvettes or microplates

Procedure:

  • Probe Preparation: Prepare a stock solution of the fluorescent probe in a suitable buffer (e.g., Tris-HCl).

  • Assay Setup: In a cuvette or microplate well, add the probe solution.

  • Baseline Measurement: Measure the baseline fluorescence intensity of the probe solution at the appropriate excitation and emission wavelengths.

  • Sample Addition: Add the sample containing this compound to the cuvette or well and mix gently.

  • Real-Time Monitoring: Immediately begin recording the fluorescence intensity over time. A time-dependent increase in fluorescence indicates the presence of 1-MG.

  • Quantification: The rate of fluorescence increase or the final fluorescence intensity can be correlated to the concentration of 1-MG using a calibration curve.

Data Presentation
ParameterExpected ValueReference
Fold-Increase in Fluorescence > 10-fold[3]
Limit of Detection (LOD) Low nanomolar range-
Response Time Seconds to minutes-
Excitation/Emission Wavelengths Dependent on the fluorophore used-

III. Experimental Workflows

Electrochemical Biosensor Workflow

G cluster_prep Sensor Preparation cluster_detection Real-Time Detection Prep1 Electrode Cleaning Prep2 Surface Modification (MWCNT-Chitosan) Prep1->Prep2 Prep3 Immobilization of Recognition Element Prep2->Prep3 Prep4 Blocking with BSA Prep3->Prep4 Det1 Establish Baseline Signal Prep4->Det1 Ready for use Det2 Introduce Sample Det1->Det2 Det3 Monitor Current Change Det2->Det3 Det4 Data Analysis & Quantification Det3->Det4

Fig. 3: Workflow for electrochemical detection of this compound.
Fluorescent Biosensor Workflow

G cluster_prep Assay Preparation cluster_detection Real-Time Detection Prep1 Prepare Probe Solution Prep2 Aliquot into Wells/Cuvettes Det1 Measure Baseline Fluorescence Prep2->Det1 Ready for measurement Det2 Add Sample to Probe Det1->Det2 Det3 Monitor Fluorescence Intensity Det2->Det3 Det4 Data Analysis & Quantification Det3->Det4

Fig. 4: Workflow for fluorescent detection of this compound.

Conclusion

The development of real-time biosensors for this compound holds significant promise for advancing both clinical diagnostics and drug development research. The electrochemical and fluorescent platforms detailed in these application notes provide robust and sensitive methods for the dynamic monitoring of this important biomarker. Further optimization and validation of these protocols with specific biological matrices will be crucial for their translation into routine laboratory and clinical use. Researchers are encouraged to adapt and refine these methodologies to suit their specific applications and instrumentation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Recovery of 1-Methylguanine in Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing low recovery of 1-Methylguanine during solid-phase extraction (SPE). The following information offers troubleshooting advice and detailed protocols to help optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: My recovery of this compound is significantly lower than expected. What are the most common causes?

Low recovery in solid-phase extraction is a frequent issue that can stem from several stages of the process. The most common culprits include improper conditioning of the SPE cartridge, suboptimal pH of the sample or solvents, incorrect solvent strength for washing or elution, and issues with the sample loading step.[1][2][3] It is also crucial to consider the stability of this compound itself, as degradation can lead to apparent losses.[4][5]

Q2: How does the pH of my sample and solutions affect the recovery of this compound?

The pH is a critical factor for the retention of ionizable compounds like this compound on SPE sorbents.[2][3] For effective binding on reversed-phase or ion-exchange sorbents, the pH of the sample should be adjusted to ensure the analyte is in the appropriate charged or neutral state for optimal interaction with the sorbent.[1][6] For instance, in reversed-phase SPE, you generally want to neutralize the analyte to increase its retention. Conversely, for ion-exchange SPE, the analyte and sorbent should have opposite charges.[7] The stability of this compound is also pH-dependent; alkaline conditions can cause ring-opening, leading to a different chemical structure that may not be retained or detected, thus appearing as low recovery.[5][8]

Q3: I suspect my this compound is being lost during the sample loading or washing steps. How can I confirm and prevent this?

To determine where the loss is occurring, it is essential to collect and analyze the fractions from each step of the SPE process (load, wash, and elution).[3] If this compound is found in the loading fraction, it indicates insufficient binding to the sorbent.[9] This could be due to a sample solvent that is too strong, an incorrect pH, or overloading the cartridge.[3][9] If the analyte is present in the wash fraction, the wash solvent is likely too strong and is prematurely eluting your compound of interest.[3]

To remedy this, consider the following:

  • For loss during loading:

    • Dilute your sample with a weaker solvent.[1][9]

    • Adjust the sample pH to optimize retention.[9]

    • Decrease the flow rate during sample loading to allow for better interaction with the sorbent.[1][9]

    • Ensure you have not exceeded the sorbent's mass capacity.[1]

  • For loss during washing:

    • Decrease the strength of the wash solvent.[9] For example, if using methanol in a reversed-phase method, reduce its percentage in the wash solution.

    • Ensure the pH of the wash solution maintains the desired interaction between this compound and the sorbent.[3]

Q4: What should I do if my this compound is not eluting from the cartridge?

If you have confirmed that your analyte is not in the loading or wash fractions, it is likely strongly retained on the sorbent.[3][6] To improve elution, you may need to:

  • Increase the strength of the elution solvent.[9] This could involve increasing the percentage of organic solvent or choosing a stronger solvent altogether.

  • Adjust the pH of the elution solvent to disrupt the interaction between this compound and the sorbent.[6] For example, if using an ion-exchange mechanism, you may need to neutralize the analyte or the sorbent functional groups.[7]

  • Increase the volume of the elution solvent and consider eluting with multiple smaller volumes.[4][9]

Q5: Could the stability of this compound be a factor in low recovery?

Yes, the chemical stability of your analyte is a critical consideration.[4] Guanine and its methylated derivatives can be susceptible to degradation, particularly at non-neutral pH and elevated temperatures.[5][8] To minimize degradation:

  • Process samples as quickly as possible and maintain a cold chain by keeping samples on ice.[8]

  • Ensure the pH of your solutions remains close to neutral, unless a different pH is required for the SPE chemistry, in which case exposure time should be minimized.[5]

  • Avoid repeated freeze-thaw cycles of your samples.[8]

Data Presentation

Table 1: Hypothetical Recovery of this compound under Various SPE Conditions. This table illustrates how changes in key parameters can affect recovery rates. Actual results will vary based on the specific matrix and experimental setup.

Parameter VariedCondition ARecovery (%)Condition BRecovery (%)
Sorbent Type C18 (Reversed-Phase)85%Mixed-Mode Cation Exchange95%
Sample pH pH 5.070%pH 7.092%
Wash Solvent 20% Methanol in Water65%5% Methanol in Water90%
Elution Solvent 50% Methanol in Water75%5% Ammonia in 90% Methanol96%
Flow Rate 3 mL/min80%1 mL/min94%

Experimental Protocols

General Protocol for Solid-Phase Extraction of this compound from an Aqueous Matrix (e.g., Urine)

This protocol is a general guideline and may require optimization for your specific application. A mixed-mode or reversed-phase sorbent is often a good starting point for polar compounds like this compound.

  • Cartridge Conditioning:

    • Pass 1-2 mL of methanol through the SPE cartridge to wet the sorbent.[5]

    • Pass 1-2 mL of ultrapure water or an appropriate buffer (e.g., 50 mM ammonium acetate, pH 6) to equilibrate the sorbent.[10] Do not allow the sorbent to dry out after this step.[11]

  • Sample Pre-treatment and Loading:

    • Adjust the pH of your sample to optimize retention (e.g., to neutral for reversed-phase).[12]

    • If the sample contains particulates, centrifuge or filter it.[12]

    • Load the pre-treated sample onto the conditioned cartridge at a slow, consistent flow rate (e.g., 1 mL/min).[2]

  • Washing:

    • Wash the cartridge with 1-2 mL of a weak solvent to remove interfering compounds. For a reversed-phase sorbent, this could be 5% methanol in water.[5] The goal is to remove impurities without eluting the this compound.[11]

  • Elution:

    • Elute the this compound with a small volume (e.g., 0.5-1 mL) of a strong solvent.[5] The choice of solvent will depend on the sorbent. For a reversed-phase sorbent, this might be a higher concentration of methanol or acetonitrile. For a mixed-mode cation exchange sorbent, an elution solvent containing a small amount of ammonia or other base may be necessary to neutralize the charge interaction.

    • Collect the eluate for analysis. For increased concentration, the eluate can be evaporated to dryness and reconstituted in a smaller volume of a suitable solvent.[10]

Mandatory Visualization

Below are diagrams illustrating key workflows and relationships in the troubleshooting process for low this compound recovery.

SPE_Troubleshooting_Workflow start Start: Low this compound Recovery check_fractions Analyze Load, Wash, and Elution Fractions start->check_fractions in_load Analyte in Load Fraction? check_fractions->in_load in_wash Analyte in Wash Fraction? in_load->in_wash No solution_load Problem: Poor Retention - Decrease sample solvent strength - Adjust sample pH for binding - Reduce flow rate - Check for sorbent overload in_load->solution_load Yes not_eluted Analyte Not in Load or Wash? in_wash->not_eluted No solution_wash Problem: Premature Elution - Decrease wash solvent strength - Adjust wash solvent pH in_wash->solution_wash Yes solution_elution Problem: Strong Retention - Increase elution solvent strength - Adjust elution solvent pH - Increase elution volume not_eluted->solution_elution Yes degradation_check Consider Analyte Degradation - Check sample handling (temp, pH) - Minimize processing time solution_load->degradation_check solution_wash->degradation_check solution_elution->degradation_check end_node Optimized Recovery degradation_check->end_node

Caption: Troubleshooting workflow for low this compound recovery in SPE.

SPE_Protocol_Workflow conditioning 1. Conditioning Activate sorbent (e.g., Methanol) equilibration 2. Equilibration Prepare sorbent for sample (e.g., Water/Buffer) conditioning->equilibration Do not let sorbent dry loading 3. Sample Loading Load pre-treated sample at low flow rate equilibration->loading washing 4. Washing Remove interferences with a weak solvent loading->washing elution 5. Elution Collect this compound with a strong solvent washing->elution analysis Analysis (e.g., LC-MS) elution->analysis

References

Technical Support Center: Optimizing HPLC Gradient for 1-Methylguanine Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Methylguanine (1-MeG) separation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during HPLC method development and execution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an HPLC gradient method for this compound?

A good starting point for separating this compound, a polar compound, is to use a reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (Solvent A) and an organic modifier (Solvent B).[1] A common choice for the aqueous phase is water with a small amount of acid, such as 0.05% to 0.1% formic acid, to improve peak shape.[1][2] Acetonitrile is a frequently used organic modifier.[1][3]

A recommended initial scouting gradient is a broad linear gradient, for example, 5% to 95% acetonitrile over 20 minutes.[4] This will help determine the approximate organic solvent concentration at which this compound elutes, allowing for further optimization of the gradient.[4][5]

Q2: My this compound peak is tailing. What are the potential causes and solutions?

Peak tailing for polar and basic compounds like this compound is a common issue in reversed-phase HPLC. It can be caused by several factors:

  • Secondary Interactions with Silanols: Residual silanol groups on the silica-based stationary phase can interact with the basic this compound, causing tailing.

    • Solution: Add a competitive base to the mobile phase, such as triethylamine (TEA), or use a mobile phase at a lower pH (e.g., with formic or trifluoroacetic acid) to suppress the ionization of silanols.[6][7] Using a modern, end-capped column with high-purity silica can also minimize these interactions.[6]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, influencing peak shape.

    • Solution: Adjust the mobile phase pH. For basic compounds, a low pH (around 2.5-3.5) often yields better peak shape by ensuring the analyte is in a single ionic form.[7]

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the sample concentration or injection volume.[6]

Q3: I am not getting enough retention for this compound on my C18 column. What can I do?

Poor retention of polar analytes is a frequent challenge in reversed-phase HPLC. Here are some strategies to increase retention:

  • Use a More Retentive Stationary Phase: Consider a C18 column with a higher carbon load or a different chemistry, such as a phenyl-hexyl phase, which can offer different selectivity.[7]

  • Modify the Mobile Phase:

    • Decrease Organic Content: Start the gradient with a lower percentage of organic solvent.

    • Ion-Pair Chromatography: Introduce an ion-pairing reagent, such as an alkyl sulfonate, to the mobile phase. This reagent pairs with the ionized this compound, increasing its hydrophobicity and retention on the reversed-phase column.[8][9]

  • Consider an Alternative Chromatography Mode:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for highly polar compounds.[10] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, leading to the retention of polar analytes.[10]

Q4: My retention times for this compound are shifting between runs. What could be the cause?

Retention time variability can compromise the reliability of your analysis. Common causes include:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions between gradient runs.

    • Solution: Increase the re-equilibration time at the end of each gradient run. A general rule is to allow 5-10 column volumes of the initial mobile phase to pass through the column.[4]

  • Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or evaporation of the organic component can lead to shifts in retention.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[11] Ensure accurate and consistent measurements when preparing mobile phases.

  • Temperature Fluctuations: Changes in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[11]

  • Pump Issues: Problems with the HPLC pump, such as leaks or malfunctioning check valves, can cause inconsistent flow rates.

    • Solution: Regularly inspect the pump for leaks and perform routine maintenance.[11]

Troubleshooting Guides

Issue 1: Poor Peak Resolution Between this compound and Other Analytes

Symptoms: Peaks are co-eluting or have significant overlap.

Potential Cause Troubleshooting Steps
Gradient is too steep Decrease the gradient slope (e.g., change from a 10-minute to a 20-minute gradient over the same organic range). A shallower gradient provides more time for compounds to separate.[5]
Inappropriate Organic Solvent If using acetonitrile, try methanol, or vice versa. Different organic solvents can alter the selectivity of the separation.[3][7]
Incorrect Mobile Phase pH Optimize the mobile phase pH to alter the ionization and retention of the analytes, which can improve selectivity.
Suboptimal Temperature Vary the column temperature. Temperature can influence the selectivity of a separation.[12]
Issue 2: Baseline Noise or Drift During Gradient Elution

Symptoms: The baseline is not stable, showing noise, drift, or "ghost peaks."

Potential Cause Troubleshooting Steps
Impure Solvents or Additives Use high-purity, HPLC-grade solvents and fresh, high-quality additives. Filter mobile phases before use.
Contaminated HPLC System Flush the system with a strong solvent (e.g., isopropanol) to remove contaminants.
UV-Absorbing Mobile Phase Additives Ensure that mobile phase additives do not have significant UV absorbance at the detection wavelength. This is a common cause of baseline drift in gradient elution.[4]
Late Eluting Compounds A "ghost peak" in a subsequent run can be a compound from a previous injection that is eluting late. Extend the gradient run time or add a high-organic wash step at the end of the gradient to elute strongly retained compounds.[6]

Experimental Protocols

Protocol 1: Initial Scouting Gradient for this compound

This protocol is designed to determine the approximate elution conditions for this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Gradient Program:

    Time (min) % B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

Protocol 2: Optimized Gradient for this compound

This protocol is an example of an optimized gradient after determining the elution window from the scouting run. Assume this compound eluted at 15% Acetonitrile in the scouting run.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Gradient Program:

    Time (min) % B
    0.0 5
    15.0 25
    17.0 95
    20.0 95
    20.1 5

    | 25.0 | 5 |

Quantitative Data Summary

The following tables summarize typical starting parameters for HPLC method development for compounds similar to this compound.

Table 1: Mobile Phase Compositions

Mobile Phase A (Aqueous) Mobile Phase B (Organic) Notes
0.05% Formic Acid in Water[1]Acetonitrile[1]Good for MS compatibility and provides good peak shape for basic compounds.
0.1% Trifluoroacetic Acid (TFA) in WaterAcetonitrileTFA is a strong ion-pairing agent that can improve peak shape but may suppress MS signal.
10 mM Ammonium Acetate, pH 4.5[4]AcetonitrileBuffered mobile phase can improve reproducibility.
10 mM Ammonium Formate in WaterMethanolMethanol offers different selectivity compared to acetonitrile.[7]

Table 2: Example Gradient Conditions from Literature for Similar Compounds

Parameter Method 1 (UPLC-MS/MS for O6-Methylguanine)[1] Method 2 (General RP-HPLC)
Column C18 BEH (1.7 µm, 100 x 2.1 mm)C18 (5 µm, 150 x 4.6 mm)
Mobile Phase A 0.05% Formic Acid in Water20 mM Potassium Phosphate, pH 2.5[7]
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 0.1 mL/min1.0 mL/min
Gradient 5% B held for a period, then a shallow gradient10% to 90% B over 15 min[4]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound HPLC Separation start Start: Suboptimal 1-MeG Separation peak_shape Poor Peak Shape? (Tailing, Fronting) start->peak_shape retention Inadequate Retention? peak_shape->retention No adjust_pH Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) peak_shape->adjust_pH Yes resolution Poor Resolution? retention->resolution No modify_gradient Decrease Initial %B or Use Weaker Organic Solvent retention->modify_gradient Yes end End: Optimized Separation resolution->end No, Separation is Good flatten_gradient Decrease Gradient Slope (Increase Gradient Time) resolution->flatten_gradient Yes check_column Use End-Capped Column or Add Mobile Phase Modifier (TEA) adjust_pH->check_column Still Tailing? check_column->peak_shape Re-evaluate check_column->end Problem Solved consider_alt_mode Consider HILIC or Ion-Pair Chromatography modify_gradient->consider_alt_mode Still Low Retention? consider_alt_mode->retention Re-evaluate consider_alt_mode->end Problem Solved change_solvent Change Organic Solvent (ACN to MeOH or vice-versa) flatten_gradient->change_solvent Still Poor Resolution? change_solvent->resolution Re-evaluate change_solvent->end Problem Solved

Caption: A troubleshooting decision tree for HPLC separation of this compound.

Gradient_Optimization_Workflow HPLC Gradient Optimization Workflow start Start: Method Development scouting_run Perform Broad Scouting Gradient (e.g., 5-95% B in 20 min) start->scouting_run determine_elution Determine Approximate Elution %B for 1-MeG scouting_run->determine_elution narrow_gradient Design a Narrower, Shallower Gradient Around Elution %B determine_elution->narrow_gradient evaluate_separation Evaluate Resolution, Peak Shape, and Retention narrow_gradient->evaluate_separation is_optimal Is Separation Optimal? evaluate_separation->is_optimal fine_tune Fine-Tune Parameters: - Adjust Gradient Slope - Modify Temperature - Alter Mobile Phase Additives is_optimal->fine_tune No end End: Finalized Method is_optimal->end Yes fine_tune->evaluate_separation Re-evaluate

Caption: A workflow for systematic HPLC gradient optimization for this compound.

References

Technical Support Center: Quantification of 1-Methylguanine from Blood

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 1-Methylguanine (1-MeG) from blood samples, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common matrix effects observed when quantifying this compound from blood?

A1: The most significant matrix effect encountered during the LC-MS/MS analysis of this compound in blood is ion suppression .[1][2][3][4][5] This phenomenon leads to a decreased analyte signal and can compromise the accuracy and sensitivity of the assay.[1][3][6] The primary culprits for ion suppression in blood matrices are endogenous phospholipids and salts that co-elute with this compound and interfere with the ionization process in the mass spectrometer source.[1][2][3][4][7][8] Ion enhancement, where the signal is artificially increased, can also occur but is less common.[4][5][8]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound quantification?

A2: A SIL-IS, such as ¹⁵N₅- or ¹³C,¹⁵N-labeled this compound, is highly recommended because it closely mimics the chemical and physical properties of the analyte. It co-elutes with this compound and experiences similar degrees of ion suppression or enhancement.[9] By using the ratio of the analyte signal to the SIL-IS signal, variations in sample preparation, injection volume, and matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[9]

Q3: What are the key differences between sample preparation methods like Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for this compound analysis?

A3: These methods vary in their selectivity and ability to remove interfering matrix components:

  • Protein Precipitation (PPT): This is a simple and rapid method involving the addition of an organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.[2][3] However, it is the least effective at removing phospholipids and other endogenous components, often resulting in significant matrix effects.[2][3]

  • Liquid-Liquid Extraction (LLE): LLE offers better sample cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase. The choice of solvent is critical for achieving good recovery of the polar this compound.

  • Solid-Phase Extraction (SPE): SPE is generally the most effective method for removing matrix interferences.[7][10] It utilizes a solid sorbent to selectively retain the analyte while allowing interfering compounds to be washed away. Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can provide the cleanest extracts.[7]

Q4: Is derivatization required for the LC-MS/MS analysis of this compound?

A4: For LC-MS/MS analysis, derivatization of this compound is generally not necessary.[11] Modern LC-MS/MS systems possess adequate sensitivity and specificity for the direct analysis of this compound. Derivatization is more commonly required for Gas Chromatography-Mass Spectrometry (GC-MS) to enhance the volatility and thermal stability of the analyte.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound from blood samples.

Issue 1: Poor Peak Shape or Tailing
  • Possible Cause: Suboptimal chromatographic conditions.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the pKa of this compound to maintain a consistent ionization state. The use of a buffer is recommended.

    • Column Choice: A C18 column is commonly used.[12] Consider a column with end-capping to minimize interactions with residual silanols.

    • Gradient Optimization: Adjust the gradient elution profile to ensure adequate separation from interfering peaks and a symmetrical peak shape.

Issue 2: High Signal Variability Between Replicates
  • Possible Cause: Inconsistent sample preparation or significant matrix effects.

  • Troubleshooting Steps:

    • Internal Standard: Ensure a stable isotope-labeled internal standard is used and added at the earliest stage of sample preparation to account for variability.[9]

    • Extraction Technique: If using PPT, consider switching to SPE for more consistent removal of matrix components.[7][10]

    • Evaporation and Reconstitution: If an evaporation step is used, ensure complete reconstitution of the sample in the mobile phase to avoid analyte loss.

Issue 3: Low Analyte Recovery
  • Possible Cause: Inefficient extraction or analyte degradation.

  • Troubleshooting Steps:

    • Extraction Method Optimization:

      • LLE: Experiment with different organic solvents and pH conditions to optimize the partitioning of this compound.

      • SPE: Ensure the correct sorbent type is used. Optimize the wash and elution steps to prevent premature elution of the analyte and ensure complete elution in the final step.

    • Sample Stability: Investigate the stability of this compound in the blood matrix and during the entire sample preparation workflow. Store samples at -80°C for long-term stability.[11]

Issue 4: Signal Suppression (Low Response)
  • Possible Cause: Co-elution of matrix components, particularly phospholipids.[2][3]

  • Troubleshooting Steps:

    • Improve Sample Cleanup: This is the most effective approach.

      • Employ a more rigorous extraction method like SPE.[7][10]

      • Consider specialized phospholipid removal products, such as HybridSPE®, which combines the simplicity of PPT with the selectivity of SPE for phospholipid removal.[3][13]

    • Chromatographic Separation: Modify the LC gradient to separate the elution of this compound from the region where phospholipids typically elute.

    • Dilution: Diluting the sample extract can sometimes mitigate matrix effects, but this may compromise the limit of quantification.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., ¹³C,¹⁵N-1-Methylguanine in methanol). Vortex to mix.

  • Protein Precipitation: Add 600 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of 0.1% formic acid in water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove neutral and acidic interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Parameters

These are typical starting parameters that may require further optimization.

  • LC Column: C18, 1.7 µm, 2.1 x 100 mm[12]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.2 mL/min

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions: Monitor specific precursor and product ion transitions for this compound and its internal standard. These should be determined by direct infusion of standards. For the analogous O6-Methylguanine, a transition of m/z 165.95 > 149 has been used.[12]

Quantitative Data Summary

The following tables provide representative data for the validation of methods for analogous methylated guanines, which can serve as a benchmark for this compound method development.

Table 1: Method Validation Parameters for O6-Methylguanine in Dried Blood Spots [12][14]

ParameterResult
Linearity Range0.5 - 20 ng/mL
LLOQ0.5 ng/mL
Intraday Accuracy91.99 - 106.29%
Interday Accuracy96.23 - 109.45%
Intraday Precision (%CV)≤ 4.61%
Interday Precision (%CV)≤ 4.97%
Recovery82.50 - 83.29%

Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction (Conceptual)

Sample Preparation MethodRelative Phospholipid RemovalRelative Ion Suppression
Protein Precipitation (PPT)LowHigh
Liquid-Liquid Extraction (LLE)MediumMedium
Solid-Phase Extraction (SPE)HighLow
HybridSPE®Very HighVery Low

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis blood_sample Blood Sample Collection add_is Add Internal Standard blood_sample->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt spe Solid-Phase Extraction (SPE) ppt->spe elution Elution spe->elution evap_recon Evaporation & Reconstitution elution->evap_recon lc_ms LC-MS/MS Injection evap_recon->lc_ms Transfer to vial data_proc Data Processing & Quantification lc_ms->data_proc

Caption: A typical experimental workflow for this compound quantification.

troubleshooting_matrix_effects start Low or Inconsistent Analyte Signal? check_is Is a SIL-IS being used? start->check_is implement_is Implement a Stable Isotope-Labeled IS check_is->implement_is No assess_cleanup Assess Sample Cleanup check_is->assess_cleanup Yes implement_is->assess_cleanup improve_cleanup Improve Sample Cleanup (e.g., SPE, HybridSPE) assess_cleanup->improve_cleanup PPT or LLE used optimize_lc Optimize LC Method to Separate from Interferences assess_cleanup->optimize_lc SPE already used end Problem Resolved improve_cleanup->end optimize_lc->end

Caption: Troubleshooting logic for addressing matrix effects.

References

how to reduce background noise in 1-Methylguanine ELISA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for reducing high background noise in 1-Methylguanine ELISA experiments.

Frequently Asked Questions (FAQs)

Q1: What is considered high background in a this compound ELISA?

High background in an ELISA assay refers to a high optical density (OD) reading in the negative control wells, which should ideally have little to no signal. This elevated "noise" can mask the specific signal from this compound, reducing the sensitivity and accuracy of the assay.[1]

Q2: What are the most common causes of high background noise in an ELISA?

The most frequent causes of high background noise include insufficient washing, inadequate blocking, improper antibody concentrations, and contamination of reagents or samples.[1][2][3][4] Other factors such as prolonged incubation times and suboptimal temperatures can also contribute.

Q3: How can I identify the source of high background in my experiment?

To pinpoint the source of high background, it is recommended to run a set of control wells. For instance, a control group of wells without the primary antibody can help determine if the secondary antibody is binding non-specifically.[1] Similarly, a blank well containing only the substrate can indicate if the substrate itself is contaminated or degrading.[1]

Q4: Can the sample matrix itself contribute to high background?

Yes, complex sample matrices, such as serum, plasma, or tissue homogenates, can contain endogenous components that interfere with the assay and cause non-specific binding.[5][6] It is crucial to use clean, sterile equipment and reagents, and to handle samples properly to avoid contamination.[5]

Troubleshooting Guide

High background can obscure results and compromise the validity of your experiment. The following table outlines common causes and provides structured solutions to address them.

Potential Cause Recommended Solution
Insufficient Washing Increase the number of wash cycles (e.g., from 3 to 5).Increase the soaking time for the wash buffer in the wells (e.g., 30-60 seconds).[7]Ensure complete removal of wash buffer after each step by inverting and tapping the plate on absorbent paper.[2]Verify that the automated plate washer is functioning correctly, with no clogged dispensing tubes.[2][8]
Inadequate Blocking Increase the concentration of the blocking agent (e.g., from 1% to 3-5% BSA or non-fat dry milk).[4][5][9]Increase the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).[7][9]Test alternative blocking buffers, as the optimal buffer can be assay-specific.[9][10]Add a non-ionic detergent like Tween-20 (0.05%) to the blocking and wash buffers.[5][7]
Improper Antibody Concentration Perform an antibody titration (checkerboard titration) to determine the optimal concentration for both the primary and secondary antibodies.[7]High antibody concentrations can lead to non-specific binding.[5]
Reagent or Sample Contamination Use fresh, sterile reagents and pipette tips for each step.[4][6]Ensure the substrate solution is colorless before use, as a colored substrate indicates degradation.[8]Filter samples that contain precipitates.[11]
Cross-Reactivity Ensure the secondary antibody is specific to the primary antibody and does not cross-react with other molecules in the sample.[5]If using a biotin-streptavidin system, avoid milk-based blockers as they contain endogenous biotin.[7]
Incorrect Incubation Times or Temperatures Adhere strictly to the incubation times and temperatures specified in the protocol.[2]Avoid running assays near heat sources or in direct sunlight.[8]

Experimental Protocols

Antibody Titration Protocol

To minimize non-specific binding and reduce background, it is crucial to determine the optimal concentration for your primary and secondary antibodies. This is achieved through an antibody titration experiment.

Methodology:

  • Coat the Plate: Coat the wells of a 96-well ELISA plate with the this compound conjugate at a concentration known to be non-limiting.

  • Block the Plate: Block the plate with your chosen blocking buffer to prevent non-specific binding.

  • Primary Antibody Dilutions: Prepare a series of dilutions of your primary antibody (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000) in your assay diluent. Add these dilutions to different rows of the plate. Include a "no primary antibody" control row.

  • Incubate: Incubate the plate according to your standard protocol.

  • Wash: Wash the plate thoroughly between steps.

  • Secondary Antibody Dilutions: Prepare a series of dilutions of your secondary antibody (e.g., 1:1000, 1:2000, 1:4000, 1:8000, 1:16000) in your assay diluent. Add these dilutions to different columns of the plate.

  • Incubate: Incubate the plate according to your standard protocol.

  • Develop and Read: Add the substrate and stop solution, then read the absorbance.

  • Analyze: The optimal concentrations will be those that give a high specific signal with a low background (low signal in the "no primary antibody" control wells).

Optimized Plate Washing Protocol

Proper washing technique is critical for removing unbound reagents and reducing background noise.

Methodology:

  • Aspiration: At the end of each incubation step, aspirate the contents of the wells.

  • Washing: Immediately fill the wells with at least 300 µL of wash buffer.

  • Soaking (Optional but Recommended): Allow the wash buffer to soak in the wells for 30-60 seconds.[7]

  • Aspiration: Aspirate the wash buffer from the wells.

  • Repeat: Repeat the wash cycle 3-5 times.

  • Final Tap: After the last wash, invert the plate and tap it firmly on a clean, absorbent paper towel to remove any residual wash buffer.[2]

Visual Guides

The following diagrams illustrate key workflows and decision-making processes in troubleshooting high background in ELISA assays.

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_incubation Incubation Steps cluster_detection Detection Coat Coat Plate with This compound Antigen Wash1 Wash Coat->Wash1 Block Block with Blocking Buffer Wash2 Wash Block->Wash2 Add_Sample Add Sample or Standard Add_Primary_Ab Add Primary Antibody Add_Sample->Add_Primary_Ab Wash3 Wash Add_Primary_Ab->Wash3 Add_Secondary_Ab Add Secondary Antibody Wash4 Wash Add_Secondary_Ab->Wash4 Add_Substrate Add Substrate Add_Stop Add Stop Solution Add_Substrate->Add_Stop Read_Plate Read Plate (OD) Add_Stop->Read_Plate Wash1->Block Wash2->Add_Sample Wash3->Add_Secondary_Ab Wash4->Add_Substrate

Caption: General ELISA workflow highlighting critical washing steps.

Troubleshooting_High_Background cluster_causes Potential Causes cluster_solutions Solutions Start High Background Observed Insufficient_Washing Inadequate Washing? Start->Insufficient_Washing Insufficient_Blocking Insufficient Blocking? Start->Insufficient_Blocking Antibody_Concentration Antibody Concentration Too High? Start->Antibody_Concentration Reagent_Contamination Reagent/Sample Contamination? Start->Reagent_Contamination Incorrect_Incubation Incorrect Incubation Time/Temp? Start->Incorrect_Incubation Sol_Wash Increase wash steps/soak time Insufficient_Washing->Sol_Wash Sol_Block Increase blocker conc./time Test new blockers Insufficient_Blocking->Sol_Block Sol_Antibody Perform antibody titration Antibody_Concentration->Sol_Antibody Sol_Contamination Use fresh reagents/sterile technique Reagent_Contamination->Sol_Contamination Sol_Incubation Adhere to protocol specifications Incorrect_Incubation->Sol_Incubation Result Reduced Background Improved Signal-to-Noise Sol_Wash->Result Sol_Block->Result Sol_Antibody->Result Sol_Contamination->Result Sol_Incubation->Result

Caption: Decision tree for troubleshooting high background in ELISA.

References

improving the sensitivity of 1-Methylguanine detection in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of 1-Methylguanine (1-mG) and its isomers by mass spectrometry. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you may encounter during the analysis of this compound and related methylated nucleosides.

Q1: I am observing a low signal or cannot detect my 1-mG peak. What are the potential causes and solutions?

A1: Low or no signal for 1-mG can stem from several factors throughout your experimental workflow, from sample preparation to mass spectrometer settings.

Troubleshooting Workflow for Low/No 1-mG Signal

cluster_0 Troubleshooting Path for Low 1-mG Signal cluster_1 cluster_2 start Low or No 1-mG Signal Detected sample_prep Step 1: Verify Sample Preparation start->sample_prep hydrolysis Incomplete DNA/RNA Hydrolysis? sample_prep->hydrolysis Check enzyme activity or acid concentration extraction Inefficient Solid-Phase Extraction (SPE)? sample_prep->extraction Optimize SPE protocol lc_ms_params Step 2: Optimize LC-MS/MS Parameters extraction->lc_ms_params ionization Suboptimal Ionization? lc_ms_params->ionization Adjust ESI source parameters fragmentation Incorrect Fragmentation Energy? lc_ms_params->fragmentation Optimize collision energy mobile_phase Mobile Phase Mismatch? lc_ms_params->mobile_phase Test different modifiers/gradients adv_techniques Step 3: Consider Advanced Techniques mobile_phase->adv_techniques derivatization Derivatization to Enhance Signal? adv_techniques->derivatization isotope Use of Stable Isotope Standard? adv_techniques->isotope cluster_0 DNA Hydrolysis Workflow start Start: Isolated DNA Sample spike Spike with Internal Standard (e.g., ¹⁵N₅-labeled 1-mG) start->spike hydrolyze Add 0.1 M HCl Incubate at 80°C for 30 min spike->hydrolyze neutralize Neutralize Sample hydrolyze->neutralize analyze Proceed to LC-MS/MS Analysis neutralize->analyze

Technical Support Center: 1-Methylguanine (1-MeG) Analysis from Formalin-Fixed Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1-Methylguanine (1-MeG) from formalin-fixed, paraffin-embedded (FFPE) tissues. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this critical DNA adduct in archival tissues. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing this compound (1-MeG) from FFPE tissues?

The analysis of 1-MeG from FFPE tissues presents several key challenges stemming from the tissue fixation process. Formalin fixation, while excellent for preserving tissue morphology, induces chemical modifications to nucleic acids.[1][2] These include:

  • DNA Cross-linking: Formaldehyde creates methylene bridges between DNA bases and proteins, as well as between the DNA strands themselves.[3] Reversing these cross-links often requires harsh chemical and thermal conditions that can potentially degrade the DNA and the 1-MeG adduct itself.[4]

  • DNA Fragmentation: The FFPE process, including fixation and paraffin embedding, can lead to significant DNA fragmentation.[1][5] This can be problematic for downstream applications that require longer, intact DNA strands.

  • Chemical Modification of DNA Bases: Formalin can directly modify DNA bases, potentially interfering with the accurate detection and quantification of 1-MeG.[6] For instance, cytosine deamination to uracil is a known artifact of formalin fixation.[6][7]

  • Low DNA Yield and Quality: The extraction of high-quality DNA from FFPE tissues can be challenging, often resulting in low yields of fragmented and chemically modified DNA.[1]

Q2: Is it possible to obtain reliable quantitative data for 1-MeG from FFPE tissues?

Yes, despite the challenges, it is possible to obtain reliable quantitative data for DNA adducts, including 1-MeG, from FFPE tissues.[8][9] Success hinges on the use of optimized and validated protocols for DNA extraction, adduct enrichment, and analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11] Studies have shown that with appropriate methods, the levels of certain DNA adducts measured in FFPE tissues are comparable to those in fresh-frozen tissues.[4][8]

Q3: What is the recommended method for DNA extraction from FFPE tissues for 1-MeG analysis?

Several commercial kits and protocols are available for DNA extraction from FFPE tissues. For DNA adduct analysis, it is crucial to use a method that effectively reverses cross-links under mild conditions to preserve the integrity of the 1-MeG adduct.[4] Look for kits specifically designed for FFPE DNA extraction that have been validated for downstream mass spectrometry applications. Key steps in a typical workflow include deparaffinization, rehydration, tissue lysis with proteinase K, and DNA purification.[4][12]

Q4: How does the age of the FFPE block affect 1-MeG analysis?

The age of the FFPE block can impact the quality of the extracted DNA. Over time, DNA in stored FFPE blocks can undergo further degradation.[13] However, successful quantification of DNA adducts has been reported from FFPE blocks stored for several years.[8][9] It is advisable to assess the quality and integrity of the extracted DNA before proceeding with sensitive downstream analyses.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of 1-MeG from FFPE tissues.

Problem Possible Cause(s) Recommended Solution(s)
Low DNA Yield Incomplete deparaffinization.Ensure complete removal of paraffin wax using a reliable method such as xylene or a non-toxic deparaffinization solution.[12][14]
Insufficient tissue lysis.Optimize proteinase K digestion time and temperature to ensure complete tissue digestion.[4]
Inefficient DNA purification.Use a silica-based column or magnetic bead method specifically designed for FFPE DNA to maximize recovery.
Poor DNA Quality (High Fragmentation) Harsh decross-linking conditions.Employ milder decross-linking methods, such as lower temperatures and shorter incubation times, to minimize DNA fragmentation.[4]
Prolonged formalin fixation.If possible, use tissues with a known and controlled fixation time. Cold formalin fixation has been shown to better preserve DNA integrity.[5]
Inconsistent 1-MeG Quantification Incomplete reversal of cross-links.Ensure the chosen DNA extraction protocol effectively reverses DNA-protein and inter-strand cross-links. A heating step during DNA extraction can improve results.
Degradation of 1-MeG during sample processing.Minimize exposure of DNA samples to harsh chemicals and high temperatures. Use validated protocols for DNA digestion and adduct enrichment.
Matrix effects in LC-MS/MS analysis.Employ stable isotope-labeled internal standards for 1-MeG to correct for matrix effects and variations in instrument response.
High Background or Artifact Peaks in LC-MS/MS Formalin-induced DNA modifications.Use a DNA repair enzyme cocktail during library preparation if performing sequencing-based analysis to remove common formalin-induced artifacts like deaminated cytosines.[6] For LC-MS/MS, high-resolution mass spectrometry can help differentiate 1-MeG from other modifications.
Contamination during sample preparation.Use dedicated and clean labware and reagents to avoid contamination.

Experimental Protocols

Detailed Methodology for DNA Extraction from FFPE Tissue for DNA Adduct Analysis

This protocol is a generalized representation based on common techniques for extracting DNA from FFPE tissues suitable for mass spectrometry-based adduct analysis.[4][12]

  • Deparaffinization:

    • Place 10-20 µm FFPE tissue sections into a microcentrifuge tube.

    • Add 1 mL of xylene (or a non-toxic deparaffinization reagent) and vortex vigorously.

    • Centrifuge at high speed for 5 minutes and carefully remove the supernatant.

    • Repeat the xylene wash once more.

  • Rehydration:

    • Add 1 mL of 100% ethanol and vortex.

    • Centrifuge and discard the supernatant.

    • Repeat the wash with 95%, 70%, and 50% ethanol, followed by a final wash with deionized water.

  • Tissue Lysis and Decross-linking:

    • Resuspend the tissue pellet in a lysis buffer containing proteinase K.

    • Incubate at 56-60°C for 1-3 hours, or overnight, to digest the tissue and reverse cross-links. A subsequent heating step at a higher temperature (e.g., 80-90°C) for a shorter duration may be included in some protocols to further reverse cross-links.

  • DNA Purification:

    • Follow the manufacturer's instructions for the chosen FFPE DNA purification kit (e.g., using silica columns or magnetic beads). This step typically involves binding the DNA to the solid phase, washing away contaminants, and eluting the purified DNA.

  • DNA Quantification and Quality Assessment:

    • Quantify the DNA concentration using a fluorometric method (e.g., Qubit or PicoGreen).

    • Assess DNA purity using a spectrophotometer (A260/280 and A260/230 ratios).

    • Evaluate DNA integrity using gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer or TapeStation).

Visualizations

Workflow for this compound Analysis from FFPE Tissues

FFPE_1MeG_Workflow FFPE_Tissue FFPE Tissue Sectioning Deparaffinization Deparaffinization FFPE_Tissue->Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Lysis Tissue Lysis & Decross-linking Rehydration->Lysis DNA_Purification DNA Purification Lysis->DNA_Purification QC DNA QC & Quant DNA_Purification->QC Enzymatic_Digestion Enzymatic Digestion to Nucleosides QC->Enzymatic_Digestion LC_MSMS LC-MS/MS Analysis Enzymatic_Digestion->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Caption: Workflow for 1-MeG analysis from FFPE tissues.

Challenges in this compound Analysis from FFPE Tissues

FFPE_Challenges cluster_challenges Analytical Challenges cluster_impact Downstream Impact FFPE_Process Formalin Fixation & Paraffin Embedding Crosslinking DNA-Protein & DNA-DNA Cross-links FFPE_Process->Crosslinking Fragmentation DNA Fragmentation FFPE_Process->Fragmentation Base_Modification Chemical Modification of Bases FFPE_Process->Base_Modification Low_Yield Low DNA Yield & Purity Crosslinking->Low_Yield Fragmentation->Low_Yield Adduct_Stability 1-MeG Adduct Instability Base_Modification->Adduct_Stability Quant_Inaccuracy Inaccurate Quantification Low_Yield->Quant_Inaccuracy Adduct_Stability->Quant_Inaccuracy Data_Variability Increased Data Variability Quant_Inaccuracy->Data_Variability Analysis_Failure Complete Analysis Failure Data_Variability->Analysis_Failure

Caption: Key challenges in 1-MeG analysis from FFPE tissues.

References

instrument calibration for accurate 1-Methylguanine measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate measurement of 1-Methylguanine (1-MeG), a naturally occurring modified purine found in tRNA and as a result of DNA damage. This guide is intended for researchers, scientists, and drug development professionals utilizing analytical techniques such as LC-MS/MS, HPLC-UV, and ELISA.

Frequently Asked Questions (FAQs)

General

Q1: Why is accurate measurement of this compound important?

A: Accurate quantification of this compound is crucial as it can serve as a biomarker for various physiological and pathological processes. Elevated levels have been observed in the serum and urine of cancer patients. It is also a product of DNA alkylation damage, and its measurement can be important in toxicology studies and for monitoring the effects of certain therapeutic agents.

Q2: What are the common analytical methods for this compound quantification?

A: The most common and sensitive method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Enzyme-Linked Immunosorbent Assay (ELISA) are also used.[3][4]

LC-MS/MS

Q3: What is a typical calibration range for this compound using LC-MS/MS?

A: For the related compound O6-Methylguanine, a typical linear concentration range is between 0.5–20 ng/mL in biological matrices like dried blood spots.[5][6][7] A similar range can be a good starting point for this compound method development.

Q4: How should I prepare my calibration standards for LC-MS/MS analysis?

A: Stock solutions of this compound are typically prepared in methanol at a concentration of 1.0 mg/mL.[5][6][8] Working standard solutions are then prepared by diluting the stock solution with a solvent compatible with your mobile phase, such as water with 0.5% (v/v) formic acid.[5][6][8] Calibration samples should be prepared by spiking the working solution into the same biological matrix as your samples.[5][6][8]

Q5: What are the key validation parameters to consider for an LC-MS/MS method?

A: According to FDA guidelines, key validation parameters include the lower limit of quantification (LLOQ), calibration curve linearity, selectivity, accuracy, precision, recovery, and stability.[8]

HPLC-UV

Q6: Can I use HPLC-UV for this compound analysis?

A: Yes, HPLC-UV can be used for the quantification of this compound.[3] While generally less sensitive than LC-MS/MS, it can be a robust and cost-effective method.[3]

Q7: How do I calibrate an HPLC-UV detector?

A: UV detector calibration can be performed using certified reference materials. One common method involves using NIST-grade potassium dichromate solutions at different concentrations and measuring their absorbance at specific wavelengths.[9] Another simpler approach is to use a stable compound with known absorbance maxima, like caffeine, to verify wavelength accuracy.[9]

ELISA

Q8: Are there ELISA kits available for this compound?

A: While immunoassays have been used for related methylated guanine species, the availability of commercial ELISA kits specifically for this compound should be verified with suppliers. Immunoassays are a viable, though potentially less specific, method for quantification.[4]

Troubleshooting Guides

LC-MS/MS Troubleshooting
Issue Potential Cause Suggested Solution
Poor Peak Shape or Tailing Inappropriate mobile phase pH.Ensure the mobile phase pH is optimized for the ionization of this compound and compatible with your column chemistry.
Column degradation.Replace the analytical column.
Low Signal Intensity / Poor Sensitivity Suboptimal ionization parameters.Optimize ESI source parameters such as capillary voltage, gas flow, and temperature.[8]
Matrix effects (ion suppression).[10][11][12]Improve sample clean-up, adjust chromatographic separation to avoid co-elution with interfering compounds, or use a stable isotope-labeled internal standard.[2][10]
Inconsistent Results Instability of standard solutions.Prepare fresh standard solutions and store them appropriately. This compound is stable when stored correctly.[13]
Pipetting errors during standard or sample preparation.Use calibrated pipettes and ensure proper pipetting technique.
Non-linear Calibration Curve Standard degradation.Prepare fresh calibration standards.[14]
Detector saturation at high concentrations.Extend the calibration range or dilute samples with high concentrations.[14]
Inaccurate dilutions.Double-check all dilution calculations and procedures.[14]
HPLC-UV Troubleshooting
Issue Potential Cause Suggested Solution
Baseline Noise or Drift Contaminated mobile phase or system.Use HPLC-grade solvents, filter mobile phases, and flush the system.
Detector lamp aging.Replace the UV detector lamp.
Ghost Peaks Carryover from previous injections.Implement a robust needle wash protocol and inject a blank solvent after high-concentration samples.
Variable Peak Areas Inconsistent injection volume.Ensure the autosampler is functioning correctly and there are no air bubbles in the syringe.
Fluctuations in detector lamp intensity.Allow the lamp to warm up sufficiently before analysis.
ELISA Troubleshooting
Issue Potential Cause Suggested Solution
No or Weak Signal Reagents added in the wrong order or a step was missed.Carefully review and follow the kit protocol.[15]
Insufficient incubation times.Adhere to the incubation times specified in the protocol.[16]
Reagents not at room temperature.Allow all reagents to equilibrate to room temperature before use.[16]
High Background Insufficient washing.Increase the number of wash steps and ensure complete aspiration of wash buffer from the wells.[16]
High concentration of detection antibody.Optimize the concentration of the detection antibody.
Poor Standard Curve Improper preparation of standards.Carefully check the dilution calculations and pipetting technique for the standard curve.[15]
Standard has degraded.Use fresh or properly stored standards. Aliquot standards to avoid multiple freeze-thaw cycles.[15]
High Coefficient of Variation (CV%) Inconsistent pipetting.Use calibrated pipettes and ensure consistent technique.[17]
Uneven temperature during incubation.Ensure the plate is incubated in a stable temperature environment. Avoid stacking plates.

Experimental Protocols

LC-MS/MS Method for O6-Methylguanine (Adaptable for this compound)

This protocol is based on a validated method for O6-Methylguanine and can be adapted for this compound.[5][6][7]

1. Preparation of Stock and Standard Solutions:

  • Stock Solution (1.0 mg/mL): Accurately weigh and dissolve this compound in methanol.[5][6][8]

  • Working Standard Solution: Dilute the stock solution in water containing 0.5% (v/v) formic acid to achieve a series of concentrations for the calibration curve.[5][6][8]

  • Calibration Standards: Prepare calibration standards by spiking the working standard solution into the appropriate biological matrix (e.g., whole blood, urine) to obtain a concentration range (e.g., 0.5–20 ng/mL).[5][6][8]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the biological matrix.[5][6]

2. Sample Preparation:

  • Sample preparation will depend on the matrix. For dried blood spots, this involves extraction using a suitable kit.[5][6] For urine, a simple dilution and filtration may be sufficient.[1]

3. LC-MS/MS Parameters:

  • Column: C18 Acquity® Bridged Ethylene Hybrid (BEH) column (1.7 µm, 100 mm x 2.1 mm).[5]

  • Mobile Phase: A gradient of 0.05% formic acid in water and acetonitrile.[5][8]

  • Flow Rate: 0.1 mL/minute.[5][8]

  • Injection Volume: 10 µL.[7]

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.[5]

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound will need to be determined. For the related 7-Methylguanine, the protonated precursor ion [M+H]⁺ is m/z 166, with common product ions at m/z 149 and m/z 124.[2]

Table 1: Example LC-MS/MS Validation Data for O6-Methylguanine

ParameterSpecificationResult
Linearity Range0.5–20 ng/mLr > 0.99
LLOQ0.5 ng/mLAccuracy: 91.1-111.4%, Precision (%CV): 8.95%
Intraday Accuracy85-115%91.99–106.29%
Intraday Precision≤15% CV≤4.61%
Interday Accuracy85-115%96.23–109.45%
Interday Precision≤15% CV≤4.97%
(Data adapted from a study on O6-Methylguanine)[5][6]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL in Methanol) working Working Standards (Dilution Series) stock->working cal_samples Calibration Samples (Spiked Matrix) working->cal_samples qc_samples QC Samples (Low, Mid, High) working->qc_samples lc HPLC Separation (C18 Column) cal_samples->lc qc_samples->lc sample_prep Biological Sample (e.g., Urine, Blood) Extraction/Dilution sample_prep->lc ms Tandem Mass Spec (ESI+, MRM) lc->ms peak_int Peak Integration ms->peak_int cal_curve Calibration Curve (Linear Regression) peak_int->cal_curve quant Quantification of This compound cal_curve->quant troubleshooting_logic cluster_lcms LC-MS/MS Issues cluster_elisa ELISA Issues start Inaccurate Results peak_shape Poor Peak Shape? start->peak_shape Check Chromatogram signal No/Weak Signal? start->signal Check Plate Reader node_ph Optimize Mobile Phase pH peak_shape->node_ph node_col Replace Column peak_shape->node_col sensitivity Low Sensitivity? node_matrix Improve Sample Cleanup (Address Matrix Effects) sensitivity->node_matrix node_source Optimize MS Source sensitivity->node_source linearity Non-linear Curve? node_stds Prepare Fresh Standards linearity->node_stds node_dil Check Dilutions linearity->node_dil node_prot Verify Protocol Steps signal->node_prot node_reag Check Reagent Viability signal->node_reag background High Background? node_wash Increase Wash Steps background->node_wash node_ab Titrate Antibodies background->node_ab cv High CV%? node_pipet Review Pipetting Technique cv->node_pipet node_temp Ensure Uniform Temp. cv->node_temp

References

preventing degradation of 1-Methylguanine during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of 1-Methylguanine in biological samples for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in samples a concern?

A1: this compound is a modified purine nucleobase. It can be found in biological samples as a result of normal metabolic processes or due to exposure to certain methylating agents. Accurate quantification of this compound is crucial in various research areas, including cancer biomarker studies. Degradation of this compound during sample storage can lead to inaccurate measurements and misinterpretation of experimental results.

Q2: What are the primary factors that lead to the degradation of this compound?

A2: The stability of this compound in biological samples is primarily affected by:

  • Temperature: Higher temperatures accelerate the rate of degradation.

  • pH: this compound is most stable at neutral pH. Acidic and alkaline conditions can promote its degradation.

  • Enzymatic Activity: Endogenous enzymes within the sample matrix can contribute to the degradation of this compound.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate the degradation process.[1]

  • Storage Duration: The longer a sample is stored, even under optimal conditions, the greater the potential for degradation.[1]

Q3: What are the recommended short-term and long-term storage conditions for samples containing this compound?

A3: For optimal stability, the following storage conditions are recommended:

  • Short-term (≤ 24 hours): Store samples at 4°C.[1]

  • Long-term (> 24 hours): Snap-freeze samples in liquid nitrogen and store them at -80°C.[1] It is also advisable to store solid this compound under desiccating conditions at -20°C for both short and long-term storage.

Q4: How can I minimize the degradation of this compound during sample collection and processing?

A4: To minimize degradation, it is crucial to:

  • Process samples quickly: Minimize the time between sample collection and analysis or storage.[1]

  • Maintain a cold chain: Keep samples on ice or at 4°C during all handling and processing steps.[1]

  • Control pH: For liquid samples, adjust the pH to a neutral range (7.0-7.4) using a suitable buffer like phosphate-buffered saline (PBS) immediately after collection.[1]

  • Aliquot samples: To avoid repeated freeze-thaw cycles, divide samples into smaller aliquots before freezing.[1]

  • Use inhibitors: Consider adding nuclease inhibitors to your samples to prevent enzymatic degradation.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent this compound levels between sample replicates. 1. Variable sample handling: Differences in the time samples are kept at room temperature. 2. Multiple freeze-thaw cycles: Repeated freezing and thawing of the same sample aliquot.[1]1. Standardize protocols: Ensure all samples are handled identically, minimizing time at room temperature. 2. Aliquot samples: Prepare single-use aliquots to avoid freeze-thaw cycles.[1]
Low or undetectable levels of this compound in stored samples. 1. Improper storage temperature: Samples stored at temperatures higher than recommended. 2. Incorrect pH: Sample pH was not adjusted to neutral, leading to degradation. 3. Prolonged storage: Samples stored for an extended period, even at -80°C.1. Verify storage conditions: Ensure freezers are maintaining the correct temperature. 2. Check pH of new samples: Buffer new samples to a neutral pH immediately after collection. 3. Analyze samples promptly: Plan experiments to minimize storage duration.
Presence of unexpected peaks in analytical chromatograms (e.g., LC-MS). Degradation products: The unexpected peaks may correspond to breakdown products of this compound.Review sample handling and storage: Re-evaluate the entire workflow from collection to analysis to identify potential sources of degradation. Consider analyzing a freshly prepared standard of this compound to confirm its retention time.

Quantitative Data Summary

The stability of methylated guanines is highly dependent on temperature. The following table summarizes the half-life of 7-methylguanine in methylated DNA at neutral pH, which can serve as a proxy for understanding the temperature sensitivity of similar methylated purines like this compound.

Temperature Half-life of 7-Methylguanine in DNA (at neutral pH)
39°C70 hours[2]
22°C460 hours[2]
10°C3800 hours[2]
-20°C~4 years[2]

Experimental Protocols

Protocol for Sample Handling and Storage to Minimize this compound Degradation
  • Sample Collection: Collect biological samples (e.g., urine, plasma, tissue) using appropriate sterile techniques.

  • Immediate Processing: Process samples as quickly as possible. If immediate processing is not possible, place samples on ice or at 4°C.[1]

  • pH Adjustment (for liquid samples): Add a suitable buffer (e.g., phosphate-buffered saline, PBS) to adjust the sample pH to a neutral range of 7.0-7.4.[1]

  • Addition of Inhibitors (optional): To prevent enzymatic degradation, consider adding a broad-spectrum nuclease inhibitor cocktail to the samples.[1]

  • Aliquoting: Divide the sample into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[1]

  • Freezing: For long-term storage, snap-freeze the aliquots in liquid nitrogen.

  • Storage: Store the frozen aliquots at -80°C.[1] For solid this compound, store at -20°C under desiccating conditions.

Protocol for Analysis of this compound by LC-MS/MS

This is a general workflow; specific parameters may need to be optimized for your instrument and sample type.

  • Sample Preparation:

    • Thaw frozen samples on ice.

    • Perform protein precipitation by adding a threefold excess of cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase.

  • LC Separation:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly used.

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound.

Visualizations

cluster_degradation This compound Degradation Pathways 1MG This compound Depurination Depurination (Acidic Conditions) 1MG->Depurination H+ RingOpening Imidazole Ring Opening (Alkaline Conditions) 1MG->RingOpening OH- ApurinicSite Apurinic Site + Free Base Depurination->ApurinicSite Formamidopyrimidine Formamidopyrimidine Derivative RingOpening->Formamidopyrimidine

Caption: Potential degradation pathways of this compound.

cluster_workflow Recommended Sample Handling Workflow Collection 1. Sample Collection Processing 2. Immediate Processing on Ice Collection->Processing pH_Adjust 3. Adjust to Neutral pH (7.0-7.4) Processing->pH_Adjust Aliquot 4. Aliquot into Single-Use Tubes pH_Adjust->Aliquot Freeze 5. Snap-Freeze in Liquid Nitrogen Aliquot->Freeze Store 6. Store at -80°C Freeze->Store Analysis 7. Thaw on Ice for Analysis Store->Analysis

Caption: Workflow for preserving this compound integrity.

References

Technical Support Center: Optimization of Enzymatic Digestion for 1-Methylguanine Release from DNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal enzymatic release of 1-Methylguanine (1-MeG) from DNA.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of enzymatic digestion for this compound analysis?

A1: The primary goal is to completely hydrolyze the DNA backbone into individual nucleosides without altering the this compound modification. This allows for the accurate quantification of 1-MeG using sensitive analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Q2: Which enzymes are most commonly used for the complete digestion of DNA to nucleosides?

A2: A combination of Nuclease P1 and Alkaline Phosphatase is the most widely used and effective enzymatic cocktail for this purpose. Nuclease P1 is a non-specific endonuclease that digests single-stranded DNA into 5'-mononucleotides. Alkaline Phosphatase then removes the 5'-phosphate group, yielding the final nucleoside products.

Q3: Why is a two-enzyme system typically necessary?

A3: Nuclease P1 efficiently breaks down the DNA into mononucleotides but leaves a phosphate group attached. This phosphate group can interfere with some downstream analytical methods and can affect the ionization efficiency in mass spectrometry. Alkaline Phosphatase removes this phosphate group, resulting in cleaner samples and improved analytical sensitivity.

Q4: Are there one-step enzymatic digestion methods available?

A4: Yes, there are commercial kits and alternative protocols that utilize a cocktail of enzymes, such as a combination of an endonuclease like Benzonase, a phosphodiesterase, and an alkaline phosphatase, which can work in a single buffer system and at the same temperature.[1] These one-step methods can be faster and more convenient for high-throughput applications.

Q5: What is the importance of denaturing the DNA before digestion with Nuclease P1?

A5: Nuclease P1 preferentially acts on single-stranded nucleic acids. Denaturing the double-stranded DNA by heating to 95-100°C and then rapidly cooling on ice ensures that the DNA is in a single-stranded conformation, allowing for efficient digestion by Nuclease P1.[2]

Troubleshooting Guide

Issue 1: Incomplete DNA Digestion

  • Question: My analysis shows the presence of di- or oligonucleotides, indicating incomplete digestion. What could be the cause and how can I fix it?

  • Answer: Incomplete digestion is a common issue that can arise from several factors:

    • Inactive Enzymes:

      • Solution: Ensure enzymes have been stored correctly at -20°C and have not undergone multiple freeze-thaw cycles.[3] Test enzyme activity with a control DNA sample.

    • Suboptimal Reaction Conditions:

      • Solution: Verify the pH and composition of your reaction buffers. Nuclease P1 typically requires a slightly acidic pH (around 5.0-5.4), while Alkaline Phosphatase works best at a neutral to slightly alkaline pH (7.5-8.0).[2] Ensure the correct cofactors, such as ZnCl₂ for Nuclease P1, are present.

    • Insufficient Incubation Time:

      • Solution: Increase the incubation time for one or both enzymatic steps. For particularly resistant samples, an overnight incubation may be beneficial.[4][5]

    • Incorrect Enzyme-to-Substrate Ratio:

      • Solution: Increase the amount of enzyme used. A general guideline is to use a 5- to 10-fold excess of enzyme for complete digestion.[6]

    • DNA Contaminants:

      • Solution: Ensure your DNA sample is free of inhibitors from the isolation process, such as phenol, chloroform, ethanol, or high salt concentrations. Re-purifying the DNA may be necessary.[3]

Issue 2: Degradation of this compound

  • Question: I am concerned that the digestion protocol might be causing the degradation of the this compound I am trying to measure. How can I mitigate this?

  • Answer: this compound is generally stable under the conditions used for enzymatic digestion. However, prolonged exposure to harsh conditions should be avoided.

    • Solution:

      • Stick to optimized and validated protocols with the shortest effective incubation times.

      • Avoid excessively high temperatures during heat inactivation steps. While 95°C for 10 minutes is often used to inactivate Alkaline Phosphatase, ensure this is not unnecessarily prolonged.[2]

      • Whenever possible, keep samples on ice when not being incubated at their optimal temperatures.

Issue 3: High Background or Interfering Peaks in LC-MS/MS Analysis

  • Question: My chromatogram shows high background noise or peaks that interfere with the detection of this compound. What could be the source of this interference?

  • Answer: Contaminants from the sample preparation and digestion process can interfere with LC-MS/MS analysis.

    • Solution:

      • Glycerol in Enzyme Preparations: Some commercial enzymes are stored in buffers containing a high percentage of glycerol, which can cause ion suppression in the mass spectrometer. Opt for low-glycerol enzyme formulations where possible.[7]

      • Incomplete Removal of Buffers: Ensure that any post-digestion cleanup steps effectively remove salts from the reaction buffers.

      • Plasticware Contaminants: Use high-quality, low-binding microcentrifuge tubes and pipette tips to minimize leaching of plasticizers and other contaminants.

Quantitative Data Tables

Table 1: Comparison of DNA Digestion Methods for Modified Nucleoside Analysis

FeatureTwo-Step Nuclease P1 & AP MethodOne-Step Commercial Kit Method
Principle Sequential digestion with Nuclease P1 followed by Alkaline Phosphatase.Simultaneous digestion with a cocktail of nucleases.
Typical Time 2 - 4 hours1 - 2 hours[7]
Hands-on Time Higher (requires buffer change/pH adjustment)Lower (single reaction setup)
DNA Denaturation Required (heating to 95-100°C)[2]Often not required[7]
Flexibility High (individual optimization of each step)Lower (pre-mixed enzyme cocktail and buffer)
Throughput LowerHigher

Table 2: Optimized Conditions for Two-Step Enzymatic Digestion of DNA

ParameterNuclease P1 DigestionAlkaline Phosphatase Digestion
Enzyme Concentration 0.005 - 5 U/mL[2][8]10 U/mL[2]
DNA Concentration 10 - 150 µg/mLSame as Nuclease P1 step
Incubation Temperature 37°C37°C
Incubation Time 30 minutes - 1 hour[2][8]30 minutes - 1 hour[2]
pH 5.0 - 5.47.5 - 8.0
Key Buffer Components 40 mM Sodium Acetate, 0.4 mM ZnCl₂1 M Tris-HCl

Experimental Protocols

Protocol 1: Two-Step Enzymatic Digestion of DNA for this compound Analysis

This protocol is adapted from established methods for the complete hydrolysis of DNA to nucleosides.[2]

  • DNA Denaturation:

    • Take 15 µg of purified DNA in a final volume of 100 µL of nuclease-free water.

    • Heat the DNA sample at 95-100°C for 10 minutes.

    • Immediately place the sample on ice for 5 minutes to prevent re-annealing.

    • Briefly centrifuge the tube to collect any condensate.

  • Nuclease P1 Digestion:

    • Add 50 µL of a solution containing 40 mM sodium acetate (pH 5.2) and 0.4 mM ZnCl₂.

    • Add 50 µL of Nuclease P1 solution (5 U/mL in 40 mM sodium acetate).

    • Mix gently by inverting the tube and centrifuge briefly.

    • Incubate at 37°C for 30 minutes.

  • Alkaline Phosphatase Digestion:

    • Adjust the pH of the reaction mixture to 7.5-8.0 by adding 20 µL of 1 M Tris-HCl (pH 7.5).

    • Add 15 µL of Alkaline Phosphatase (10 U/mL).

    • Mix gently and centrifuge briefly.

    • Incubate at 37°C for 30 minutes.

  • Enzyme Inactivation and Sample Preparation:

    • Inactivate the enzymes by heating the sample at 95°C for 10 minutes.

    • Place the sample on ice.

    • The digested sample is now ready for analysis by LC-MS/MS. It may require further dilution or purification depending on the requirements of the analytical instrument.

Protocol 2: One-Step Enzymatic Digestion of DNA

This is a generalized protocol based on commercially available one-step nucleoside digestion mixes.[7]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following:

      • 1 µg of DNA

      • 2 µL of 10X Reaction Buffer

      • 1 µL of Nucleoside Digestion Mix

      • Nuclease-free water to a final volume of 20 µL.

  • Incubation:

    • Mix gently by pipetting.

    • Incubate at 37°C for 1 hour. For highly modified or complex DNA, the incubation time can be extended overnight.[4][5]

  • Sample Preparation:

    • The sample is now ready for direct analysis by LC-MS/MS. No additional purification is typically required.

Visualizations

DNA_Methylation_Damage_and_Repair cluster_damage DNA Damage cluster_dna DNA cluster_repair DNA Repair Pathways Alkylating_Agents Alkylating Agents (e.g., MNU, MMS) DNA_Strand Guanine in DNA Alkylating_Agents->DNA_Strand Alkylation Methylated_Guanine This compound (1-MeG) N7-Methylguanine (7-MeG) O6-Methylguanine (O6-MeG) BER Base Excision Repair (BER) Methylated_Guanine->BER Direct_Reversal Direct Reversal (e.g., MGMT for O6-MeG) Methylated_Guanine->Direct_Reversal Glycosylase DNA Glycosylase BER->Glycosylase Initiation AP_Site AP Site Glycosylase->AP_Site Base Excision Repair_Completion Repair Synthesis & Ligation AP_Site->Repair_Completion Enzymatic_Digestion_Workflow Start Start: Purified DNA Sample Denaturation Denaturation (95-100°C, 10 min) Start->Denaturation Nuclease_P1 Nuclease P1 Digestion (37°C, 30-60 min) Denaturation->Nuclease_P1 Alkaline_Phosphatase Alkaline Phosphatase Digestion (37°C, 30-60 min) Nuclease_P1->Alkaline_Phosphatase Inactivation Heat Inactivation (95°C, 10 min) Alkaline_Phosphatase->Inactivation LC_MS LC-MS/MS Analysis Inactivation->LC_MS Data_Analysis Data Analysis: Quantification of 1-MeG LC_MS->Data_Analysis

References

dealing with co-eluting interferences in 1-Methylguanine chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-eluting interferences during the chromatographic analysis of 1-Methylguanine.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is not symmetrical and shows a shoulder. What could be the cause?

A: A shoulder on your peak of interest is a strong indication of a co-eluting compound.[1][2] This means another substance is eluting from the column at a very similar time to this compound. Given the polar nature of this compound, potential co-eluting interferences include other methylated purine isomers such as 7-Methylguanine and O⁶-Methylguanine, as well as the unmodified base, guanine.[3][4]

Q2: How can I confirm that I have a co-elution problem?

A: There are several ways to confirm co-elution:

  • Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or significant tailing, are a primary indicator.[1]

  • Diode Array Detector (DAD) Analysis: If you are using a DAD, you can perform a peak purity analysis. The UV-Vis spectra across the peak should be consistent. If the spectra differ from the upslope to the downslope of the peak, it indicates the presence of more than one compound.[2]

  • Mass Spectrometry (MS) Detection: An MS detector is a powerful tool for identifying co-elution. By examining the mass spectra across the chromatographic peak, you can identify the presence of different m/z values, confirming that multiple compounds are present.[2]

Q3: What are the initial steps to troubleshoot co-elution in my reversed-phase HPLC method?

A: The first step is to manipulate the "selectivity" of your chromatographic system. This can be achieved by:

  • Adjusting the Mobile Phase Strength: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of your analytes and may improve separation.[5]

  • Changing the Organic Modifier: Switching between organic solvents, for example, from acetonitrile to methanol or vice versa, can alter the selectivity of the separation.[2]

  • Modifying the Mobile Phase pH: For ionizable compounds like this compound, adjusting the pH of the mobile phase can significantly impact retention and selectivity.

Q4: I've tried basic mobile phase adjustments, but the co-elution persists. What are my next options?

A: If initial mobile phase optimization is unsuccessful, consider more advanced chromatographic strategies:

  • Gradient Elution: Implementing a gradient elution, where the mobile phase composition changes over the course of the run, can improve peak shape and resolution, especially for complex samples.[6]

  • Alternative Column Chemistries: If you are using a standard C18 column, switching to a different stationary phase can provide a different selectivity. For polar compounds like this compound, consider columns with different properties, such as phenyl, cyano, or embedded polar group (polar-endcapped) columns.[2]

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is a chromatographic technique specifically designed for the retention and separation of highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[7]

  • Mixed-Mode Chromatography: This technique utilizes a stationary phase with multiple interaction modes (e.g., reversed-phase and ion-exchange), which can offer unique selectivity for polar and ionizable analytes like this compound.

Q5: Can sample preparation help in resolving co-eluting interferences?

A: Absolutely. A robust sample preparation protocol is crucial for minimizing interferences from the sample matrix. Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex biological samples like urine or plasma before chromatographic analysis.[7] A well-optimized SPE method can selectively isolate this compound and remove many potential interfering compounds.

Troubleshooting Guides

Guide 1: Mobile Phase Optimization for Co-elution

This guide provides a systematic approach to optimizing your mobile phase to resolve co-eluting peaks.

Table 1: Mobile Phase Optimization Parameters

ParameterRecommended ChangeExpected Outcome
Organic Solvent Strength Decrease organic content by 5-10%Increased retention and potential separation of co-eluting peaks.
Organic Solvent Type Switch from Methanol to Acetonitrile (or vice versa)Altered selectivity due to different solvent properties.
Mobile Phase pH Adjust pH by ± 0.5 unitsChanges in ionization of this compound and interferents, leading to differential retention.
Buffer Concentration Increase buffer concentration (e.g., from 10 mM to 25 mM)Improved peak shape and potentially better resolution.
Elution Mode Switch from isocratic to a shallow gradientSharper peaks and improved resolution between closely eluting compounds.[6]
Guide 2: Alternative Chromatographic Modes

If reversed-phase chromatography is not providing adequate separation, consider these alternative techniques suitable for polar analytes like this compound.

Table 2: Comparison of Chromatographic Modes for this compound Analysis

Chromatographic ModePrincipleAdvantages for this compound
Reversed-Phase (RP) Separation based on hydrophobicity.Widely available columns and established methods.
Hydrophilic Interaction (HILIC) Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic content.Excellent retention and separation of highly polar compounds.[7]
Mixed-Mode (MM) Combines multiple separation mechanisms (e.g., RP and ion-exchange).Offers unique selectivity for polar and ionizable compounds.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sample Clean-up

This protocol provides a general guideline for SPE of this compound from a biological matrix (e.g., urine). This can help remove interfering substances before HPLC analysis.[7]

  • Cartridge Conditioning:

    • Pass 1-2 mL of methanol through a C18 SPE cartridge.

    • Equilibrate the cartridge by passing 1-2 mL of ultrapure water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate.

  • Washing:

    • Wash the cartridge with 1-2 mL of a weak aqueous solution (e.g., 5% methanol in water) to remove salts and other highly polar interferences.

  • Elution:

    • Elute this compound from the cartridge with a small volume (e.g., 0.5-1 mL) of a stronger organic solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a small volume of the initial mobile phase for your HPLC analysis.

Visual Guides

G cluster_0 Troubleshooting Workflow for Co-elution Problem Co-eluting Peak Observed Confirm Confirm Co-elution (Peak Purity / MS Scan) Problem->Confirm OptimizeMP Optimize Mobile Phase (Solvent, pH, Gradient) Confirm->OptimizeMP ChangeColumn Change Column Chemistry (Phenyl, Cyano, etc.) OptimizeMP->ChangeColumn If not resolved Resolved Peak Resolved OptimizeMP->Resolved If resolved AltMode Consider Alternative Mode (HILIC, Mixed-Mode) ChangeColumn->AltMode If not resolved ChangeColumn->Resolved If resolved SamplePrep Optimize Sample Preparation (SPE) AltMode->SamplePrep If not resolved AltMode->Resolved If resolved SamplePrep->OptimizeMP Re-optimize

Caption: Troubleshooting workflow for addressing co-eluting peaks.

Caption: Logical relationships between problems and solutions.

References

Validation & Comparative

Validation of HPLC-MS/MS Methods for 1-Methylguanine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method validation parameters for the quantification of 1-Methylguanine (1-MeG), a crucial biomarker for DNA alkylation damage. Data from validated methods for similar methylated guanine analogues, such as O⁶-methylguanine and 7-methylguanine, are included to provide a broader context for performance expectations.

Comparative Performance of HPLC-MS/MS Methods

The validation of an analytical method ensures its reliability for its intended purpose. For the quantification of this compound and its isomers, key performance indicators are assessed to guarantee accuracy, precision, and sensitivity. The following tables summarize typical validation parameters for HPLC-MS/MS methods, providing a benchmark for researchers developing or implementing such assays.

Validation Parameter Method 1 (O⁶-methylguanine in Dried Blood Spot)[1] Method 2 (O⁶- and 7-methylguanine in DNA)[2][3] Method 3 (General LC-MS/MS)[4] Alternative Method (ELISA for 7-methylguanine)[5]
Linearity (Correlation Coefficient, r²) > 0.99> 0.999[2][3]Not SpecifiedAssay Dependent
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1]O⁶-meG: 75.8 fmol7-meG: 151.5 fmol[2][3]Starts from low ng/mL[4]Less sensitive than LC-MS/MS[5]
Upper Limit of Quantification (ULOQ) 20 ng/mL[1]O⁶-meG: 151,600.0 fmol7-meG: 303,200.0 fmol[2][3]Up to 1 µg/mL (analyte dependent)[4]Assay Dependent
Accuracy (% Recovery) Intraday: 91.99–106.29%Interday: 96.23–109.45%[1]Intraday: 90.8–118% (O⁶-meG), 92.9-119% (7-meG)Interday: 94.5–116% (O⁶-meG), 95.2-110.2% (7-meG)[2]Intra-batch: 81.71–113.50%Inter-batch: 80.38–121.17%[4]Assay Dependent
Precision (%CV / RSD) Intraday: ≤ 4.61%Interday: ≤ 4.97%[1]Intraday: ≤ 9.2% (O⁶-meG), ≤ 11% (7-meG)Interday: ≤ 7.9% (O⁶-meG), ≤ 7.1% (7-meG)[2]Not SpecifiedAssay Dependent
Selectivity No interference observed[1]Selective for O⁶-meG and 7-meG[2]Specificity to differentiate analyte in complex mixtures[6]Specificity is antibody-dependent and should be validated[5]
Carryover ≤ 20% of LLOQ response[1]Not SpecifiedNot SpecifiedNot Applicable

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for sample preparation and HPLC-MS/MS analysis for methylated guanines.

Sample Preparation: DNA Extraction and Hydrolysis

This protocol is designed for the extraction of DNA from biological matrices, followed by hydrolysis to release the nucleobases for analysis.

  • Tissue Homogenization : Homogenize approximately 30-50 mg of frozen tissue in a suitable lysis buffer containing proteinase K.[5]

  • DNA Extraction : Isolate DNA using a commercial DNA isolation kit or a standard phenol-chloroform extraction method.[5]

  • RNA Removal : Treat the extracted DNA with RNase A to eliminate RNA contamination.

  • DNA Quantification : Measure the DNA concentration using a spectrophotometer.

  • Internal Standard Spiking : Add an isotope-labeled internal standard (e.g., ¹⁵N₅-7-mG) to an aliquot of DNA (e.g., 10-50 µg).[5]

  • Acid Hydrolysis : Perform acid hydrolysis by adding HCl to a final concentration of 0.1 M and incubating at 70°C for 30 minutes to release the methylated guanines.[5]

  • Neutralization and Clarification : Neutralize the hydrolysate and centrifuge to pellet any precipitate. The supernatant is then ready for LC-MS/MS analysis.[5]

HPLC-MS/MS Analysis

This section outlines the chromatographic and mass spectrometric conditions for the quantification of this compound.

  • Chromatographic System : An Ultra-High-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system.

  • Column : A C18 reverse-phase column (e.g., Acquity® BEH C18, 1.7 µm, 100 mm x 2.1 mm) is commonly used.[1]

  • Mobile Phase : A gradient elution is typically employed with:

    • Mobile Phase A: 0.05% to 0.1% formic acid in water.[1][4]

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[4][5]

  • Flow Rate : A typical flow rate is around 0.1 to 0.4 mL/minute.[1][4]

  • Mass Spectrometer : A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.

  • Ionization Mode : Positive electrospray ionization (ESI+) is generally used.[1][5]

  • Detection : Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions. For O⁶-methylguanine, an example transition is m/z 165.95 → 149.[1]

Visualizing the Workflow and Biological Context

Diagrams are provided below to illustrate the experimental workflow for HPLC-MS/MS method validation and the biological pathway leading to the formation of this compound.

HPLC_MSMS_Validation_Workflow HPLC-MS/MS Method Validation Workflow A Method Development (Optimization of LC and MS parameters) B Pre-Validation (System Suitability, Blanks) A->B C Full Validation B->C D Linearity & Range C->D E Accuracy & Precision (Intra- & Inter-day) C->E F Selectivity & Specificity C->F G LOD & LOQ C->G H Recovery & Matrix Effect C->H I Stability C->I J Validation Report & SOP D->J E->J F->J G->J H->J I->J

Caption: A flowchart of the key stages in validating an HPLC-MS/MS method.

DNA_Alkylation_Pathway Formation of this compound via DNA Alkylation AlkylatingAgent Alkylating Agents (e.g., Cyclophosphamide, Nitrosamines) DNA Guanine in DNA AlkylatingAgent->DNA Alkylation Methylguanine This compound Adduct DNA->Methylguanine Methylation at N1 position Repair DNA Repair Mechanisms (e.g., BER) Methylguanine->Repair Cellular Response Excretion Excretion in Urine Repair->Excretion Excision & Release Analysis Quantification by HPLC-MS/MS Excretion->Analysis Biomarker Measurement

Caption: The biological pathway from exposure to alkylating agents to the analysis of this compound.

References

1-Methylguanine vs. 7-Methylguanine: A Comparative Guide for Cancer Biomarker Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of 1-Methylguanine (1-MG) and 7-Methylguanine (7-MG) as potential cancer biomarkers. Tailored for researchers, scientists, and drug development professionals, this document outlines their biological origins, performance characteristics, and the methodologies for their detection, supported by experimental data.

Introduction

Modified nucleosides, metabolic byproducts of RNA and DNA turnover, are increasingly recognized for their potential as non-invasive cancer biomarkers.[1] Elevated levels of these molecules in bodily fluids can signify malignant activity. Among these, this compound and 7-Methylguanine have emerged as candidates of interest. This guide offers an objective comparison to aid researchers in their evaluation and application.

At a Glance: 1-MG vs. 7-MG

FeatureThis compound (1-MG)7-Methylguanine (7-MG)
Primary Origin Degradation product of transfer RNA (tRNA).[1]Primarily a result of DNA damage from endogenous and exogenous methylating agents.[2] Also a product of RNA modification (mRNA, tRNA, rRNA).[3]
Biological Significance Elevated levels indicate increased tRNA turnover, a hallmark of accelerated cell proliferation in cancer.[1][4]A key indicator of DNA alkylation damage, which can lead to mutations if not repaired.[2] Involved in regulating RNA stability, processing, and translation, impacting cancer progression.[3][5]
Sample Type Primarily urine and serum.[1]Urine, blood, and tumor tissue.[6][7]
Reported Cancer Associations Lung, colorectal, breast, and others as part of a panel of modified nucleosides.[1]Lung, breast, colorectal, liver, bladder, and nasopharyngeal carcinomas.[8][9]

Performance Characteristics

Quantitative data for the standalone performance of this compound is limited, as it is often evaluated as part of a panel of modified nucleosides to enhance diagnostic accuracy. In contrast, 7-Methylguanine and its associated gene signatures have been more extensively studied, with reported performance metrics in various cancers.

Table 1: Performance of this compound (as part of a nucleoside panel)

Cancer TypeMethodSample TypePerformance MetricValueReference
Various CancersHPLC with Neural Network AnalysisUrineSensitivity / Specificity97% / 85%[1][4]
Various CancersHPLCUrineSensitivity / Specificity (panel of ≥3 nucleosides)54% / 86%[1]
Various CancersHPLCUrineSensitivity / Specificity (panel of ≥4 nucleosides)77% / 98%[1]

Table 2: Performance of 7-Methylguanine and Related Signatures

Cancer TypeMethodologySample TypePerformance MetricValue
Hepatocellular Carcinomam7G-related gene signatureTumor TissueAUC (5-year OS)0.972 (validation dataset)
Breast Cancerm7G-TME ClassifierTumor TissueAUC (10-year OS)0.643–0.705
Pan-cancerm7GscoreTumor TissuePrognostic AssociationSignificant correlation with Overall and Disease-Specific Survival
Smokers vs. Non-smokersLC-MS/MSUrineN7-MeG Level (ng/mg creatinine)4215 ± 1739 vs. 3035 ± 720 (p < 0.01)

AUC: Area Under the Curve; OS: Overall Survival; TME: Tumor Microenvironment

Biological Pathways and Mechanisms

The distinct origins of 1-MG and 7-MG reflect different aspects of cancer biology. The elevated presence of 1-MG is linked to the high rate of tRNA turnover required to support rapid protein synthesis in proliferating cancer cells.

In contrast, 7-MG is a more direct indicator of DNA damage and repair processes. Alkylating agents can methylate the N7 position of guanine in DNA, leading to the formation of 7-MG adducts. These adducts can be excised and excreted in the urine. Furthermore, 7-MG modification of various RNA species plays a significant role in gene expression regulation, impacting tumorigenesis and chemoresistance.[5][8]

biological_origins cluster_1MG This compound (1-MG) Pathway cluster_7MG 7-Methylguanine (7-MG) Pathways cluster_DNA DNA Damage & Repair cluster_RNA RNA Modification Increased Cell Proliferation Increased Cell Proliferation High tRNA Turnover High tRNA Turnover Increased Cell Proliferation->High tRNA Turnover tRNA Degradation tRNA Degradation High tRNA Turnover->tRNA Degradation Release of 1-Methylguanosine Release of 1-Methylguanosine tRNA Degradation->Release of 1-Methylguanosine Urinary Excretion of 1-MG Urinary Excretion of 1-MG Release of 1-Methylguanosine->Urinary Excretion of 1-MG Alkylating Agents Alkylating Agents DNA Methylation (N7 of Guanine) DNA Methylation (N7 of Guanine) Alkylating Agents->DNA Methylation (N7 of Guanine) 7-MG DNA Adducts 7-MG DNA Adducts DNA Methylation (N7 of Guanine)->7-MG DNA Adducts DNA Repair Mechanisms DNA Repair Mechanisms 7-MG DNA Adducts->DNA Repair Mechanisms Excretion of 7-MG Excretion of 7-MG DNA Repair Mechanisms->Excretion of 7-MG METTL1/WDR4 Complex METTL1/WDR4 Complex m7G Modification of RNA (mRNA, tRNA, rRNA) m7G Modification of RNA (mRNA, tRNA, rRNA) METTL1/WDR4 Complex->m7G Modification of RNA (mRNA, tRNA, rRNA) Altered Gene Expression Altered Gene Expression m7G Modification of RNA (mRNA, tRNA, rRNA)->Altered Gene Expression Cancer Progression & Chemoresistance Cancer Progression & Chemoresistance Altered Gene Expression->Cancer Progression & Chemoresistance lc_ms_workflow Urine Sample Collection Urine Sample Collection Sample Preparation (Centrifugation, SPE) Sample Preparation (Centrifugation, SPE) Urine Sample Collection->Sample Preparation (Centrifugation, SPE) Addition of Internal Standard Addition of Internal Standard Sample Preparation (Centrifugation, SPE)->Addition of Internal Standard LC Separation (C18 Column) LC Separation (C18 Column) Addition of Internal Standard->LC Separation (C18 Column) MS/MS Detection (ESI+, MRM) MS/MS Detection (ESI+, MRM) LC Separation (C18 Column)->MS/MS Detection (ESI+, MRM) Data Analysis Data Analysis MS/MS Detection (ESI+, MRM)->Data Analysis Quantification & Normalization to Creatinine Quantification & Normalization to Creatinine Data Analysis->Quantification & Normalization to Creatinine

References

Navigating Antibody Specificity: A Comparison Guide for 1-Methylguanine Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of immunoassays hinges on the specificity of the antibodies employed. This guide provides a comparative overview of antibody cross-reactivity in the context of 1-Methylguanine (1-MeG) immunoassays, offering insights into potential analytical challenges and outlining a standard experimental protocol for assessment.

This compound is a modified purine nucleobase found in DNA and RNA, and its levels can be indicative of certain physiological or pathological processes. Immunoassays provide a sensitive method for the quantification of 1-MeG. However, the presence of structurally similar molecules, such as other methylated purines, can lead to cross-reactivity, where the antibody binds to unintended targets. This can result in inaccurate measurements and misinterpretation of results.

While specific quantitative cross-reactivity data for commercially available anti-1-Methylguanine antibodies is not extensively published, the principles of immunoassay specificity dictate that an antibody raised against this compound may exhibit some degree of cross-reactivity with other endogenous or exogenous molecules that share structural similarities.

Understanding Cross-Reactivity in this compound Immunoassays

Cross-reactivity is a critical parameter to evaluate when developing or utilizing an immunoassay. It is typically assessed by a competitive assay format where various concentrations of potentially interfering compounds are tested for their ability to displace the binding of the target analyte (this compound) to the antibody. The results are often expressed as the concentration of the cross-reactant required to cause a 50% inhibition of the maximal signal (IC50), which is then compared to the IC50 of this compound itself.

Illustrative Cross-Reactivity Data

To demonstrate how such data is presented, the following table provides an example of a cross-reactivity profile for a hypothetical anti-1-Methylguanine antibody. Note: This data is for illustrative purposes only and does not represent the actual performance of any specific antibody.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound 2-amino-1-methyl-6-oxo-purine10 100
Guanine2-amino-6-oxo-purine> 10,000< 0.1
7-Methylguanine2-amino-7-methyl-6-oxo-purine5002
O⁶-Methylguanine2-amino-6-methoxy-purine2,0000.5
Adenine6-amino-purine> 10,000< 0.1
1-Methyladenine6-amino-1-methyl-purine8,0000.125

Cross-reactivity (%) is calculated as (IC50 of this compound / IC50 of Compound) x 100.

Experimental Protocol: Competitive ELISA for this compound

This protocol outlines a typical competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of this compound in a sample.

Materials:

  • Microtiter plate (96-well) coated with a capture antibody specific for this compound.

  • This compound standard solutions of known concentrations.

  • Samples to be analyzed.

  • This compound conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP), referred to as 1-MeG-HRP conjugate.

  • Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T).

  • Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution (e.g., 2N Sulfuric Acid).

  • Microplate reader.

Procedure:

  • Preparation of Standards and Samples: Prepare a dilution series of the this compound standard in the assay buffer. Dilute the samples to be tested to fall within the expected range of the standard curve.

  • Competition Reaction:

    • Add 50 µL of the standard or sample to the appropriate wells of the antibody-coated microtiter plate.

    • Immediately add 50 µL of the 1-MeG-HRP conjugate to each well.

    • Incubate the plate for 1-2 hours at room temperature on a shaker. During this incubation, the free this compound in the sample and the 1-MeG-HRP conjugate will compete for binding to the limited number of antibody sites on the plate.

  • Washing:

    • Aspirate the contents of the wells.

    • Wash the wells 3-5 times with 200 µL of Wash Buffer per well. After the final wash, invert the plate and tap it firmly on a paper towel to remove any remaining buffer.

  • Substrate Incubation:

    • Add 100 µL of the TMB substrate solution to each well.

    • Incubate the plate in the dark at room temperature for 15-30 minutes. The HRP enzyme will catalyze the conversion of the substrate, leading to the development of a blue color.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the this compound standards.

    • The concentration of this compound in the samples is inversely proportional to the absorbance measured.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Visualizing the Immunoassay Workflow

The following diagrams illustrate the principle of the competitive immunoassay for this compound detection.

competitive_immunoassay_principle cluster_high_concentration High 1-MeG in Sample cluster_low_concentration Low 1-MeG in Sample Sample_1MeG_H 1-MeG (Sample) Antibody_H Antibody Sample_1MeG_H->Antibody_H Binds Tracer_1MeG_H 1-MeG-HRP Tracer_1MeG_H->Antibody_H Blocked Well_H Well Surface Signal_H Low Signal Well_H->Signal_H Results in Sample_1MeG_L 1-MeG (Sample) Antibody_L Antibody Sample_1MeG_L->Antibody_L Few Bind Tracer_1MeG_L 1-MeG-HRP Tracer_1MeG_L->Antibody_L Binds Well_L Well Surface Signal_L High Signal Well_L->Signal_L Results in

Caption: Principle of Competitive Immunoassay for this compound.

experimental_workflow A Add Standards & Samples to Antibody-Coated Plate B Add 1-MeG-HRP Conjugate A->B C Incubate (Competition) B->C D Wash Wells C->D E Add TMB Substrate D->E F Incubate (Color Development) E->F G Add Stop Solution F->G H Read Absorbance at 450 nm G->H I Analyze Data H->I

Caption: Experimental Workflow of a this compound Competitive ELISA.

Comparative Analysis of 1-Methylguanine Levels in Different Tumor Types: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of 1-Methylguanine (1-MeG) levels in various tumor types, drawing upon available experimental data. This compound, a modified purine nucleoside, has garnered attention as a potential biomarker in oncology due to its elevated excretion in the urine of cancer patients.[1] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated overview of quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Data Summary

Direct comparative studies quantifying this compound levels across a wide range of tumor tissues are limited in the current literature. The majority of research has focused on urinary excretion levels as a non-invasive biomarker. The following table summarizes available quantitative data for methylated guanine derivatives, including this compound and the structurally related N7-Methylguanine (N7-MeG), in different cancer types. It is important to note that the data are compiled from various studies and may not be directly comparable due to differences in experimental design and patient cohorts.

Cancer TypeAnalyteSample TypeMean Level in PatientsMean Level in ControlsFold Change (Approx.)Reference/Notes
Bladder CancerN7-MeGTumor Tissue0.04 - 6.4 µmol/mol dGp0.02 - 0.72 µmol/mol dGp (Adjacent Normal Tissue)~4.6 (Median Ratio)Levels were highly variable among individuals.
Urothelial CarcinomaN7-MeGUrinePositively correlated with smokingNot specified-Urinary levels of N7-MeG were considered a carcinogenic biomarker for cigarette smoking.[2]
Stomach Cancer (High-Risk Population)7-MeGUrineNo significant difference across pathological changesNot applicable-Urinary excretion of 7-methylguanine was associated with tobacco smoking.[3]
Various Cancers1-Methylinosine, Pseudouridine, N-dimethylguanosineUrineElevated in patients with various neoplasmsNot specified-General finding across a range of cancers.[1]

dGp: deoxyguanosine monophosphate

Experimental Protocols

The primary method for the quantification of this compound and other methylated nucleosides in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity.

Sample Preparation (General Protocol for Urine)
  • Collection: First morning void urine samples are collected.

  • Centrifugation: Samples are centrifuged to remove cellular debris.

  • Solid-Phase Extraction (SPE): The supernatant is passed through an SPE cartridge to concentrate the analytes and remove interfering substances.

  • Enzymatic Digestion (for DNA adducts): For tissue samples, DNA is first isolated and then enzymatically digested to release individual nucleosides.

  • Derivatization (Optional): In some cases, derivatization may be performed to improve chromatographic separation or ionization efficiency.

LC-MS/MS Analysis
  • Chromatographic Separation: The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A C18 reverse-phase column is commonly used to separate the analytes based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed.

  • Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used to generate protonated molecular ions of the analytes.

    • Mass Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of the analyte) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. This highly selective detection method minimizes interference from other molecules in the sample.

  • Quantification: Quantification is typically achieved using an isotope-dilution method, where a known amount of a stable isotope-labeled internal standard (e.g., ¹⁵N₅-1-Methylguanine) is added to the sample before processing. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample.[4][5]

Signaling Pathways and Biological Relevance

This compound is a DNA adduct, a form of DNA damage, that can arise from exposure to methylating agents found in the environment and diet, as well as from endogenous metabolic processes.[6] The formation of such adducts can interfere with DNA replication and transcription, potentially leading to mutations and initiating carcinogenesis if not repaired.[7][8]

The cellular defense against such damage involves a complex network of DNA repair pathways. The primary mechanism for the repair of small alkylation damage, such as this compound, is the Base Excision Repair (BER) pathway.[6]

DNA_Damage_and_Repair cluster_damage DNA Damage cluster_adduct DNA Adduct Formation cluster_consequences Biological Consequences cluster_repair DNA Repair Methylating_Agents Methylating Agents (Environmental/Endogenous) DNA DNA (Guanine) Methylating_Agents->DNA Alkylation One_MeG This compound Adduct Replication_Error Replication Error One_MeG->Replication_Error BER Base Excision Repair (BER) One_MeG->BER Recognition & Excision Mutation Mutation Replication_Error->Mutation Carcinogenesis Carcinogenesis Mutation->Carcinogenesis Repaired_DNA Repaired DNA BER->Repaired_DNA Synthesis & Ligation

Formation and repair pathway of this compound DNA adducts.

The diagram above illustrates the formation of this compound adducts in DNA upon exposure to methylating agents. If left unrepaired, these adducts can lead to errors during DNA replication, resulting in mutations that may contribute to the development of cancer. The Base Excision Repair (BER) pathway plays a crucial role in recognizing and removing these adducts, thereby maintaining genomic integrity.

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Urine_Sample Urine Sample Collection Centrifugation Centrifugation Urine_Sample->Centrifugation SPE Solid-Phase Extraction Centrifugation->SPE LC_Separation Liquid Chromatography (Separation) SPE->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection Data_Analysis Data Analysis & Concentration Calculation MS_Detection->Data_Analysis Comparison Comparison of 1-MeG Levels Data_Analysis->Comparison

Experimental workflow for urinary this compound analysis.

The workflow diagram outlines the key steps involved in the quantification of this compound from urine samples, from collection and preparation to analysis by LC-MS/MS and subsequent data interpretation. This standardized approach is essential for obtaining reliable and reproducible results in clinical and research settings.

References

A Comparative Guide to Inter-laboratory Validation of 1-Methylguanine Measurement Techniques

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical techniques for the quantification of 1-Methylguanine (1-MeG), a critical biomarker for DNA damage and repair. The focus is on the inter-laboratory validation of these methods to ensure reliability, reproducibility, and consistency of results across different research settings. This document is intended for researchers, scientists, and drug development professionals working in the fields of toxicology, pharmacology, and clinical research.

Introduction

This compound is a DNA adduct formed by the action of methylating agents, which can be environmental carcinogens or chemotherapeutic drugs. Accurate and precise measurement of 1-MeG is crucial for assessing DNA damage, monitoring therapeutic efficacy, and for risk assessment of carcinogenic compounds. Inter-laboratory validation is a key process to establish the performance of analytical methods and to ensure that data generated by different laboratories are comparable. This guide summarizes the performance of various techniques used for 1-MeG measurement and provides insights into their validation parameters.

Comparison of this compound Measurement Techniques

The following table summarizes the quantitative performance data from validation studies of different analytical methods for this compound (with a focus on O6-methylguanine, a well-studied isomer).

Table 1: Performance Characteristics of O6-Methylguanine Quantification Methods

MethodSample MatrixLinearity RangeLLOQIntraday Precision (%CV)Interday Precision (%CV)Intraday Accuracy (%)Interday Accuracy (%)Recovery (%)
UPLC-MS/MS [1][2][3][4]Dried Blood Spot0.5–20 ng/mL0.5 ng/mL≤4.61%≤4.97%91.99–106.29%96.23–109.45%82.50–83.29%
LC/ESI-MS/MS [5]DNA from in vitro exposure75.8 to 151,600.0 fmol75.8 fmol≤9.2%≤7.9%90.8–118%94.5–116%Not Reported
32P-Postlabelling Assay [6]DNANot explicitly statedNot explicitly statedInter-laboratory variability was a key focusSignificant inter-laboratory variability observed initially, reduced with standardized protocolsNot explicitly statedNot explicitly statedNot explicitly stated
Gold Nanoprobe Assay (ExBIM) [7]DNA duplexesNot explicitly stated1.6% O6-MeG target (96 fmol)Not ReportedNot ReportedNot ReportedNot ReportedNot Reported

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are summaries of key experimental protocols cited in this guide.

UPLC-MS/MS Method for O6-Methylguanine in Dried Blood Spots[1][2][3][4]
  • Sample Preparation: O6-methylguanine analysis was performed on Dried Blood Spots (DBS). Allopurinol was used as an internal standard.

  • Chromatography:

    • Column: C18 Acquity® Bridged Ethylene Hybrid (BEH) column (1.7 µm, 100 mm x 2.1 mm).

    • Mobile Phase: 0.05% formic acid - acetonitrile (95:5 v/v).

    • Flow Rate: 0.1 mL/minute.

    • Elution: Gradient elution for 6 minutes.

  • Mass Spectrometry:

    • Detection: m/z 165.95 > 149 for O6-methylguanine and m/z 136.9 > 110 for allopurinol.

  • Validation: The method was validated according to the Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance, assessing parameters such as Lower Limit of Quantification (LLOQ), calibration curve, selectivity, accuracy and precision, recovery, carryover, dilution integrity, matrix effect, and stability.[1][4]

LC/ESI-MS/MS for Simultaneous Quantitation of O6-methyl- and 7-methylguanine in DNA[5]
  • Sample Preparation: DNA was isolated after in vitro exposure to methylating agents and hydrolyzed under acidic conditions.

  • Chromatography and Mass Spectrometry: A rapid and selective liquid chromatography-electrospray tandem mass spectrometry (LC/ESI-MS/MS) method was used for direct quantification from the DNA hydrolytes.

  • Validation: The methodology was validated for lower limits of quantitation, linearity, and intra- and inter-day assay precision and accuracy.

32P-Postlabelling Assay for DNA Adducts[6]
  • Objective: To devise and test improved, standardized protocols for the 32P-postlabelling assay to reduce inter-laboratory variability.

  • Methodology: The assay involves the enzymatic digestion of DNA to 3'-mononucleotides, enrichment of the adducts, labelling of the adducts with 32P-ATP, and separation and quantification of the 32P-labelled adducts by chromatography.

  • Inter-laboratory Trial: A consensus protocol was tested in a trial involving 25 participants. The trial assessed inter-laboratory variability using synthetic DNA standards of known adduct levels. The study led to the development of a recommended set of procedures.

Visualizing the Inter-Laboratory Validation Workflow

The following diagram illustrates a typical workflow for an inter-laboratory validation study of an analytical method.

G cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis and Reporting A Define Study Objectives (e.g., assess reproducibility) B Select Measurement Technique and Develop Protocol A->B Define parameters C Prepare and Characterize Standard Materials B->C Based on protocol D Recruit Participating Laboratories C->D E Distribute Protocol and Standard Materials D->E Shipment F Laboratories Perform Measurements E->F G Data Collection and Reporting to Coordinator F->G Submit results H Statistical Analysis of Inter-laboratory Data G->H I Assess Method Performance (Precision, Accuracy) H->I Evaluate metrics J Prepare Validation Report and Recommendations I->J

Caption: Workflow of an Inter-laboratory Validation Study.

Conclusion

The accurate measurement of this compound is essential for various research and clinical applications. While several sensitive and selective methods like UPLC-MS/MS are available, ensuring the comparability of data across different laboratories remains a challenge. Inter-laboratory validation studies are critical to address this issue. The data presented in this guide highlight the performance characteristics of key analytical techniques. The UPLC-MS/MS method, in particular, has been shown to have excellent sensitivity, precision, and accuracy in recent validation studies.[1][2][3][4][8] For techniques like the 32P-postlabelling assay, standardization of protocols has been shown to be effective in reducing inter-laboratory variability.[6] Future efforts should focus on broader inter-laboratory comparisons of multiple methods to provide a more comprehensive understanding of their relative performance and to establish consensus reference methods for this compound quantification.

References

1-Methylguanine vs. O6-Methylguanine: A Comparative Guide to their Roles in DNA Damage Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylating agents, both environmental and chemotherapeutic, induce a variety of DNA adducts, with methylation of guanine being a frequent and critical event. Among these, 1-methylguanine (1-meG) and O6-methylguanine (O6-meG) are two prominent lesions that trigger distinct DNA damage response (DDR) pathways, leading to different cellular fates. Understanding the nuances of how cells respond to these two adducts is crucial for cancer research, toxicology, and the development of targeted therapies. This guide provides an objective comparison of 1-meG and O6-meG in the context of DNA damage response, supported by experimental data and detailed methodologies.

Formation of 1-meG and O6-meG

Methylating agents can be classified based on their reaction mechanism (SN1 or SN2), which influences the spectrum of DNA adducts they form. SN1 agents, such as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and N-methyl-N-nitrosourea (MNU), tend to react with oxygen atoms in the DNA, leading to a higher proportion of O-alkylation products like O6-meG.[1] In contrast, SN2 agents, such as methyl methanesulfonate (MMS), preferentially methylate nitrogen atoms, resulting in a higher yield of N-alkylation products, including 1-meG, N7-methylguanine (N7-meG), and N3-methyladenine (N3-meA).[1]

For instance, MNNG treatment results in approximately 7% of the total methylation events as O6-meG, whereas MMS produces only about 0.3% O6-meG.[1] While N7-meG is the most abundant lesion from both agents, its biological consequences are generally considered less severe than those of 1-meG and O6-meG.[2]

Comparative Analysis of DNA Damage Response

The cellular response to 1-meG and O6-meG is fundamentally different, primarily due to the distinct repair pathways they activate and the nature of the lesions themselves.

FeatureThis compound (1-meG)O6-Methylguanine (O6-meG)
Primary Repair Pathway Base Excision Repair (BER) initiated by AlkB homologs (ALKBH2, ALKBH3)Direct Reversal by O6-Methylguanine-DNA Methyltransferase (MGMT)
Repair Mechanism Oxidative demethylationDirect transfer of the methyl group to a cysteine residue on MGMT
Mutagenicity High, if unrepaired. Can lead to G→T, G→A, and G→C mutations.High, if unrepaired. Primarily causes G:C to A:T transitions.
Cytotoxicity High. Acts as a strong block to DNA replication.High. Mediated by the Mismatch Repair (MMR) pathway, leading to futile repair cycles and apoptosis.
Signaling Pathway Primarily replication stress response.Involves MMR-dependent signaling, leading to cell cycle arrest and apoptosis.

DNA Repair Pathways

This compound Repair: The AlkB Pathway

The primary defense against 1-meG is the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases. In humans, ALKBH2 and ALKBH3 are the main enzymes responsible for repairing this lesion. The repair process involves the oxidative removal of the methyl group, restoring the guanine base.

AlkB_Pathway cluster_Repair Repair Complex 1-meG This compound AlkB AlkB/ALKBH2/3 1-meG->AlkB Recognition Guanine Restored Guanine AlkB->Guanine Oxidative Demethylation Formaldehyde Formaldehyde AlkB->Formaldehyde Fe(II) Fe(II) a-KG α-Ketoglutarate Succinate Succinate a-KG->Succinate CO2 CO2 a-KG->CO2

Figure 1. Repair of this compound by the AlkB pathway.
O6-Methylguanine Repair: The MGMT Pathway

O6-meG is primarily repaired by the "suicide" enzyme O6-methylguanine-DNA methyltransferase (MGMT). MGMT directly transfers the methyl group from the O6 position of guanine to one of its own cysteine residues. This is a stoichiometric, single-use reaction that inactivates the MGMT protein, which is then targeted for degradation.

MGMT_Pathway O6-meG O6-Methylguanine MGMT_active Active MGMT (with Cys-SH) O6-meG->MGMT_active Guanine Restored Guanine MGMT_active->Guanine Methyl Group Transfer MGMT_inactive Inactive MGMT (with Cys-S-CH3) MGMT_active->MGMT_inactive

Figure 2. Repair of O6-Methylguanine by MGMT.

Mutagenicity and Cytotoxicity

Both 1-meG and O6-meG are highly mutagenic and cytotoxic if left unrepaired. However, the mechanisms underlying their detrimental effects differ significantly.

This compound: The methyl group at the N1 position of guanine disrupts the Watson-Crick base pairing face, making it a potent blocker of DNA replication. If the replication machinery attempts to bypass the lesion, it can lead to misincorporation of nucleotides, resulting in G→T, G→A, and G→C mutations. The strong replication block is a major contributor to its high cytotoxicity.

O6-Methylguanine: O6-meG is a miscoding lesion that readily pairs with thymine instead of cytosine during DNA replication. This O6-meG:T mispair is recognized by the Mismatch Repair (MMR) system. In MMR-proficient cells, the MMR machinery attempts to excise the newly synthesized strand containing the thymine. However, since the O6-meG lesion remains on the template strand, the repair process is futile, as thymine is likely to be re-inserted in the next round of synthesis. This repeated cycle of futile repair can lead to persistent single-strand breaks, which can be converted into lethal double-strand breaks, ultimately triggering apoptosis.[3] This MMR-dependent cytotoxicity is a key mechanism of action for chemotherapeutic alkylating agents like temozolomide.

Cytotoxicity_Pathway cluster_1meG This compound Cytotoxicity cluster_O6meG O6-Methylguanine Cytotoxicity 1-meG_lesion 1-meG in DNA Replication_Fork_Stalling Replication Fork Stalling 1-meG_lesion->Replication_Fork_Stalling Replication_Collapse Replication Collapse & DSBs Replication_Fork_Stalling->Replication_Collapse Apoptosis_1meG Apoptosis Replication_Collapse->Apoptosis_1meG O6-meG_lesion O6-meG in DNA Replication DNA Replication O6-meG_lesion->Replication O6meG_T_mispair O6-meG:T Mispair Replication->O6meG_T_mispair MMR_Recognition MMR Recognition (MSH2/MSH6) O6meG_T_mispair->MMR_Recognition Futile_Repair Futile Repair Cycles MMR_Recognition->Futile_Repair Persistent_SSBs Persistent Single-Strand Breaks Futile_Repair->Persistent_SSBs DSBs Double-Strand Breaks Persistent_SSBs->DSBs Apoptosis_O6meG Apoptosis DSBs->Apoptosis_O6meG

Figure 3. Contrasting cytotoxicity pathways of 1-meG and O6-meG.

Quantitative Comparison

Direct quantitative comparisons of the biological effects of 1-meG and O6-meG are challenging due to the difficulty in generating these lesions in isolation within a cellular context. However, studies using different methylating agents and in vitro repair assays provide some insights.

ParameterThis compound (1-meG)O6-Methylguanine (O6-meG)
Relative Formation (MNNG) LowerHigher (approx. 7% of total adducts)[1]
Relative Formation (MMS) HigherLower (approx. 0.3% of total adducts)[1]
Repair Kinetics (Human Enzymes) ALKBH2/3: Data on specific kcat and Km for 1-meG is limited.MGMT: Second-order rate constant of ~1 x 10^9 M^-1 min^-1 at 37°C.[4]
Cytotoxicity (IC50) Specific IC50 values for 1-meG are not well-established.Temozolomide (induces O6-meG): IC50 can range from ~19 µM to over 1 mM depending on MGMT status.[5][6]

Experimental Protocols

Quantification of 1-meG and O6-meG in DNA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of DNA adducts.

LCMS_Workflow Start Genomic DNA Isolation Digestion Enzymatic Hydrolysis (Nuclease P1, Alkaline Phosphatase) Start->Digestion Separation Liquid Chromatography (Reversed-Phase) Digestion->Separation Detection Tandem Mass Spectrometry (MRM/SRM mode) Separation->Detection Quantification Quantification (Stable Isotope-Labeled Internal Standards) Detection->Quantification End Adduct Level Determination Quantification->End

Figure 4. Workflow for LC-MS/MS-based DNA adduct quantification.

Brief Protocol:

  • DNA Isolation: Isolate genomic DNA from cells or tissues using a standard DNA extraction kit.

  • Enzymatic Digestion: Digest the DNA to individual nucleosides using a cocktail of enzymes, typically including nuclease P1 and alkaline phosphatase.

  • LC Separation: Separate the nucleosides using reversed-phase liquid chromatography.

  • MS/MS Detection: Detect and quantify the modified and unmodified nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode.

  • Quantification: Use stable isotope-labeled internal standards for accurate quantification of the adducts.

In Vitro AlkB Repair Assay

This assay measures the ability of purified AlkB protein to repair 1-meG in a DNA substrate.

Brief Protocol:

  • Substrate Preparation: Synthesize an oligonucleotide containing a single 1-meG lesion. The oligonucleotide can be radiolabeled or fluorescently tagged for detection.

  • Repair Reaction: Incubate the 1-meG-containing oligonucleotide with purified AlkB protein in a reaction buffer containing Fe(II) and α-ketoglutarate.

  • Reaction Quenching: Stop the reaction at various time points by adding a quenching solution (e.g., EDTA).

  • Analysis: Analyze the reaction products by methods such as denaturing polyacrylamide gel electrophoresis (PAGE), HPLC, or mass spectrometry to quantify the amount of repaired product.

In Vitro MGMT Activity Assay

This assay measures the activity of MGMT in cell extracts or with purified protein.

Brief Protocol:

  • Substrate Preparation: Use a radiolabeled methylated DNA substrate containing [3H]-methylated O6-meG.

  • Repair Reaction: Incubate the cell extract or purified MGMT with the radiolabeled DNA substrate.

  • Separation: After the reaction, precipitate the DNA and separate it from the protein fraction. The [3H]-methyl group will be transferred to the MGMT protein.

  • Quantification: Quantify the amount of radioactivity in the protein fraction using liquid scintillation counting. This is directly proportional to the MGMT activity.

Conclusion

This compound and O6-methylguanine, while both products of DNA methylation, represent distinct challenges to the cell. The cellular response to these lesions is a tale of two different repair strategies: the catalytic, multi-turnover repair of 1-meG by AlkB and the stoichiometric, single-turnover repair of O6-meG by MGMT. The downstream consequences of unrepaired lesions are also dramatically different, with 1-meG acting as a direct block to replication and O6-meG engaging the MMR pathway in a lethal cycle of futile repair. A thorough understanding of these differences is paramount for developing more effective and selective cancer therapies that exploit the specific DNA repair deficiencies of tumor cells. Further quantitative studies are needed to fully elucidate the relative contributions of these lesions to the overall cytotoxicity of various alkylating agents.

References

Urinary 1-Methylguanine: A Promising Biomarker for Prognosis in Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The early identification of patients at high risk of progressive chronic kidney disease (CKD) is crucial for timely intervention and improved clinical outcomes. While traditional markers such as serum creatinine and albuminuria are widely used, there is a growing need for more sensitive and specific biomarkers. This guide provides a comprehensive comparison of urinary 1-Methylguanine (1-MG) with other established and emerging biomarkers for predicting the progression of CKD.

Executive Summary

Urinary this compound (1-MG), a product of protein arginine methylation, is emerging as a valuable prognostic biomarker in chronic kidney disease. Studies have demonstrated its potential to predict the rate of renal function decline, in some cases outperforming standard markers like serum creatinine. This guide presents a comparative analysis of urinary 1-MG against other key urinary biomarkers for CKD prognosis, including Neutrophil Gelatinase-Associated Lipocalin (NGAL), Kidney Injury Molecule-1 (KIM-1), and Cystatin C. We provide a summary of their prognostic performance based on available experimental data, detailed experimental protocols for their measurement, and an overview of the underlying signaling pathways.

Data Presentation: Comparative Prognostic Performance of Urinary Biomarkers in CKD

The following table summarizes the prognostic performance of urinary this compound and other key biomarkers in predicting the progression of chronic kidney disease.

BiomarkerPatient PopulationEndpointKey Findings
Urinary this compound (U-MG) Non-dialyzed chronic renal failure patientsInitiation of dialysis therapyU-MG/Creatinine ratio correlated more significantly with the time to initiation of dialysis (r = 0.7189, p < 0.001) than serum creatinine (r = 0.5506, p < 0.001).[1]
Urinary NGAL Chronic kidney disease patientsProgression of CKDArea Under the Curve (AUC) for predicting CKD progression was 0.878. A cut-off value of log 3.5 unit had a sensitivity of 93.08% and specificity of 71.43%.[2][3]
Urinary KIM-1 Chronic kidney disease patients (eGFR >45 mL/min/1.73 m²)Composite of kidney failure or >40% decline in eGFRIndependently associated with CKD progression. The combination of high plasma and high urinary KIM-1 conferred the greatest hazard for kidney failure.[4]
Urinary Cystatin C Type 2 diabetic nephropathy patientsProgression to CKD stage 3 or greaterHigher urinary Cystatin C levels were significantly associated with progression to CKD stage 3 or greater.[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Formation and its Role in Oxidative Stress

The following diagram illustrates the generation of this compound through protein arginine methylation and its association with oxidative stress, a key contributor to the progression of chronic kidney disease.

cluster_0 Protein Arginine Methylation Cycle cluster_1 Oxidative Stress and Renal Injury Arginine Arginine Residues in Proteins PRMTs Protein Arginine Methyltransferases (PRMTs) Arginine->PRMTs SAH S-adenosylhomocysteine (SAH) PRMTs->SAH Monomethylarginine Monomethylarginine PRMTs->Monomethylarginine Methylation SAM S-adenosylmethionine (SAM) SAM->PRMTs Methyl Donor ADMA_SDMA Asymmetric/Symmetric Dimethylarginine (ADMA/SDMA) Monomethylarginine->ADMA_SDMA Further Methylation Proteolysis Proteolysis ADMA_SDMA->Proteolysis Free_Methylarginines Free Methylarginines Proteolysis->Free_Methylarginines Oxidative_Stress Increased Oxidative Stress Free_Methylarginines->Oxidative_Stress e.g., ADMA inhibits Nitric Oxide Synthase Methylguanidine_Formation This compound Formation Free_Methylarginines->Methylguanidine_Formation Metabolism Renal_Injury Renal Tubular and Glomerular Injury Oxidative_Stress->Renal_Injury ROS Reactive Oxygen Species (ROS) Renal_Injury->Oxidative_Stress Amplification Loop Urinary_Excretion Urinary Excretion of 1-MG Methylguanidine_Formation->Urinary_Excretion Urine_Collection Urine Sample Collection Sample_Preparation Sample Preparation (Dilution, Centrifugation) Urine_Collection->Sample_Preparation LC_Separation Liquid Chromatography (LC) Separation Sample_Preparation->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

References

Comparative Analysis of 1-Methylguanine Adduct Repair Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Methylguanine Adducts

This compound (1-MeG) is a DNA adduct formed by the methylation of the N1 position of guanine. This lesion arises from exposure to both endogenous and exogenous alkylating agents. While not as immediately mutagenic as O6-methylguanine, 1-MeG can disrupt the Watson-Crick base pairing, leading to replication errors and genomic instability if not efficiently repaired. Understanding the cellular mechanisms that counteract this type of DNA damage is crucial for cancer research and the development of targeted therapies. This guide provides a comparative overview of the primary repair pathways for 1-MeG, supported by experimental data and detailed methodologies.

Primary Repair Pathways for this compound

The repair of 1-MeG is primarily accomplished through direct reversal of the damage by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases. Other pathways, such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER), may play a secondary role in processing N-alkylated bases.

Direct Reversal by AlkB Homologs

The most direct and efficient mechanism for repairing 1-MeG is through oxidative demethylation catalyzed by the AlkB family of enzymes. In E. coli, the AlkB protein directly removes the methyl group from 1-MeG.[1][2] Humans possess nine AlkB homologs (ALKBH1-8 and FTO), with ALKBH2 and ALKBH3 being the primary enzymes responsible for repairing alkylated DNA bases.[3]

The repair reaction involves the oxidation of the methyl group, which is then released as formaldehyde, restoring the guanine base to its original state. This process requires Fe(II) as a cofactor and α-ketoglutarate as a co-substrate.[1] While effective, 1-MeG is considered a weaker substrate for AlkB enzymes compared to other lesions like 1-methyladenine (1-meA) and 3-methylcytosine (3-meC).[4] Interestingly, studies have shown that AlkB preferentially repairs 1-MeG adducts in double-stranded DNA (dsDNA) over single-stranded DNA (ssDNA).[4]

O6-Methylguanine-DNA Methyltransferase (MGMT)

O6-methylguanine-DNA methyltransferase (MGMT) is a crucial DNA repair protein that directly reverses alkylation damage at the O6 position of guanine.[5] While its primary substrate is O6-methylguanine, its role in the direct repair of 1-MeG is not well-established and is likely minimal. MGMT operates via a "suicide" mechanism, transferring the alkyl group to a cysteine residue within its own active site, which irreversibly inactivates the protein.

Base Excision Repair (BER) and Nucleotide Excision Repair (NER)

Base Excision Repair (BER) and Nucleotide Excision Repair (NER) are broader DNA repair pathways that can recognize and remove a wide variety of DNA lesions. While they are known to act on N-alkylated purines, their specific and comparative efficiency in the direct removal of 1-MeG is not as well characterized as the direct reversal by AlkB. These pathways typically involve the removal of the damaged base or a stretch of nucleotides, followed by DNA synthesis and ligation to restore the original sequence.

Quantitative Comparison of Repair Efficiency

Quantifying the efficiency of different repair pathways for 1-MeG is essential for understanding their biological significance. While comprehensive kinetic data for all pathways are not available, existing studies provide valuable insights into the relative effectiveness of the AlkB-mediated repair.

Repair Pathway/EnzymeSubstrate PreferenceRelative Efficiency for 1-MeGMutagenicity ReductionKey Findings
AlkB (E. coli) dsDNA for 1-MeG[4]Weaker substrate than 1-meA and 3-meC.[4]In AlkB-deficient cells, 1-MeG is ~80% mutagenic; this is significantly reduced in the presence of AlkB.[2]The presence of AlkB only slightly increases the bypass of 1-MeG lesions during replication.[4]
ALKBH2 (Human) dsDNAActive on 1-MeG.[3]Contributes to the overall cellular defense against 1-MeG.A bona fide DNA repair enzyme for N-alkylated bases.[6]
ALKBH3 (Human) ssDNA and ssRNAActive on 1-MeG.[3]Contributes to the overall cellular defense against 1-MeG.Also plays a role in RNA repair.[6]
MGMT O6-methylguanineLikely minimal for 1-MeG.Not a primary repair mechanism for 1-MeG.Primarily repairs O6-alkylations.[5]
BER/NER Various N-alkylationsContribution to 1-MeG repair is not well-quantified.May act as backup pathways.General repair pathways for a broad range of DNA damage.

Signaling Pathways Activated by this compound Adducts

While the signaling pathways activated by 1-MeG are not as extensively studied as those for O6-methylguanine, it is hypothesized that a similar mechanism involving the Mismatch Repair (MMR) pathway is at play. O6-methylguanine, when mispaired with thymine during DNA replication, is recognized by the MutSα (a heterodimer of MSH2 and MSH6) complex of the MMR system.[7][8] This recognition, instead of leading to repair, can trigger a downstream signaling cascade that results in cell cycle arrest and apoptosis.[9][10][11][12] This process is often mediated by the ATR (Ataxia Telangiectasia and Rad3-related) and Chk1 kinases.[13][14][15][16][17] Given that MutSα can recognize various types of DNA lesions, it is plausible that it also recognizes 1-MeG, particularly if it leads to base mispairing, thereby initiating a similar ATR-Chk1 dependent DNA damage response.[7][18]

1-MeG_Signaling_Pathway cluster_nucleus Nucleus 1-MeG This compound Adduct Replication DNA Replication 1-MeG->Replication 1-MeG_mispair 1-MeG:T Mispair Replication->1-MeG_mispair MutS_alpha MutSα (MSH2/MSH6) 1-MeG_mispair->MutS_alpha Recognition ATR ATR MutS_alpha->ATR Recruitment & Activation Chk1 Chk1 ATR->Chk1 Phosphorylation & Activation Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis In_Vitro_Repair_Assay_Workflow Start Start Substrate_Prep Prepare dsDNA substrate (1-MeG oligo + complement) Start->Substrate_Prep Reaction_Mix Set up reaction: Substrate + Enzyme/Extract + Buffer Substrate_Prep->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Termination Stop reaction (Formamide + Heat) Incubation->Termination Electrophoresis Denaturing PAGE Termination->Electrophoresis Analysis Fluorescence scanning and quantification Electrophoresis->Analysis End End Analysis->End Comet_Assay_Workflow Start Start Cell_Treatment Treat cells with methylating agent Start->Cell_Treatment Repair_Incubation Incubate for various time points for repair Cell_Treatment->Repair_Incubation Cell_Embedding Embed cells in agarose on slides Repair_Incubation->Cell_Embedding Lysis Lyse cells to create nucleoids Cell_Embedding->Lysis Unwinding_Electrophoresis Alkaline unwinding and electrophoresis Lysis->Unwinding_Electrophoresis Staining_Visualization Neutralize, stain, and visualize comets Unwinding_Electrophoresis->Staining_Visualization Analysis Quantify DNA damage (comet tail length) Staining_Visualization->Analysis End End Analysis->End

References

A Researcher's Guide to the Accuracy and Precision of 1-Methylguanine Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliability of analytical standards is paramount for generating accurate and reproducible data. 1-Methylguanine, a modified purine base, is a significant biomarker in various research fields, including toxicology and cancer studies. The accuracy and precision of its quantification are directly dependent on the quality of the analytical standards used for instrument calibration and method validation. This guide provides an objective comparison of commercially available this compound analytical standards, focusing on the key metrics of accuracy and precision, and details the experimental methodologies employed for their characterization.

Comparison of this compound Analytical Standards

The quality of an analytical standard is defined by its purity, the uncertainty of its certified concentration, and its stability. While many suppliers offer this compound, the level of characterization and certification can vary significantly. Certified Reference Materials (CRMs) manufactured by an ISO 17034 accredited producer provide the highest level of accuracy and traceability.

Supplier/ManufacturerProduct Name/GradeStated PurityMethod of Characterization (Typical)Certified Value & UncertaintyTraceability
Sigma-Aldrich This compound≥98% (HPLC)HPLC, 1H-NMR, Mass SpectrometryLot-specific on Certificate of AnalysisTo internal standards
Santa Cruz Biotechnology This compound≥95%Not specifiedRefer to Certificate of Analysis for lot specific data[1]Not specified
Abcam This compoundNot specifiedNot specifiedNot specifiedNot specified
BOC Sciences This compound95%Not specifiedNot specifiedNot specified
Rose Scientific Ltd. This compound99%Not specifiedNot specifiedNot specified
ISO 17034 Accredited CRM Producer (Example) This compound CRMHigh PurityQuantitative NMR (qNMR), Mass Spectrometry, HPLCProvided with uncertainty statement on Certificate of AnalysisTraceable to SI units

Note: The information in the table is based on generally available data from supplier websites. For specific lot information, always refer to the Certificate of Analysis (CoA). The availability of ISO 17034 certified this compound may vary, and researchers should verify with suppliers.

Key Determinants of Accuracy and Precision

The accuracy of an analytical standard refers to the closeness of the certified value to the true value. Precision refers to the reproducibility of measurements. For this compound standards, these are primarily determined by the analytical techniques used for characterization.

Quantitative NMR (qNMR) is considered a primary ratio method by the International Bureau of Weights and Measures (BIPM) and is the gold standard for determining the purity of organic compounds with high accuracy and precision. It allows for direct quantification against a certified internal standard without the need for a substance-specific calibration curve.

High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a widely used technique for purity assessment. While powerful, its accuracy is dependent on the purity of the reference standard used for calibration.

Experimental Protocols

Purity Determination by Quantitative NMR (qNMR)

This protocol outlines the general procedure for determining the purity of a this compound analytical standard using qNMR.

1. Materials and Instrumentation:

  • This compound analytical standard (test sample)
  • Certified internal standard with known purity (e.g., maleic acid, dimethyl sulfone)
  • Deuterated solvent (e.g., DMSO-d6)
  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

2. Sample Preparation:

  • Accurately weigh a specific amount of the this compound standard and the internal standard into a vial.
  • Dissolve the mixture in a precise volume of the deuterated solvent.
  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a proton (¹H) NMR spectrum under quantitative conditions. This includes:
  • A long relaxation delay (D1) to ensure complete spin relaxation between scans (typically 5-7 times the longest T1).
  • A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).
  • Uniform excitation of all relevant resonances.

4. Data Processing and Analysis:

  • Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.
  • Integrate the signals corresponding to the this compound and the internal standard. Select signals that are well-resolved and free from overlap.
  • Calculate the purity of the this compound standard using the following formula:

Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a general method for assessing the purity of a this compound standard by HPLC-UV.

1. Materials and Instrumentation:

  • This compound analytical standard
  • HPLC-grade solvents (e.g., acetonitrile, water)
  • Buffers and additives (e.g., formic acid, ammonium acetate)
  • HPLC system with a UV detector and a suitable column (e.g., C18)

2. Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: A time-programmed gradient from low to high organic content (e.g., 5% to 95% B over 15 minutes).
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 254 nm

3. Sample Preparation:

  • Prepare a stock solution of the this compound standard in a suitable solvent (e.g., mobile phase A or a mixture of water and acetonitrile).
  • Prepare a series of dilutions for injection.

4. Analysis:

  • Inject the prepared solutions into the HPLC system.
  • Record the chromatograms.

5. Data Analysis:

  • Determine the area of the main peak (this compound) and any impurity peaks.
  • Calculate the purity by area normalization:

Visualizing the Workflow for Standard Characterization

The following diagrams illustrate the typical workflows for characterizing a this compound analytical standard.

G cluster_prep Sample Preparation cluster_analysis Purity Analysis cluster_certification Certification raw_material This compound Raw Material weighing Accurate Weighing raw_material->weighing dissolution Dissolution in Appropriate Solvent weighing->dissolution hplc HPLC-UV/MS (Purity Profile) dissolution->hplc qnmr qNMR (Purity & Concentration) dissolution->qnmr data_analysis Data Analysis & Uncertainty Calculation hplc->data_analysis qnmr->data_analysis coa Certificate of Analysis Generation data_analysis->coa

Caption: Workflow for the characterization of a this compound analytical standard.

G cluster_qnmr Quantitative NMR (qNMR) Protocol start Start weigh Weigh this compound & Internal Standard start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire ¹H NMR Spectrum (Quantitative Conditions) dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate end End calculate->end

Caption: Step-by-step experimental workflow for purity determination by qNMR.

Conclusion

For researchers requiring the highest level of accuracy and precision in this compound quantification, the use of a Certified Reference Material (CRM) from an ISO 17034 accredited producer is strongly recommended. These standards have a well-defined purity and a certified concentration with a stated measurement uncertainty, ensuring traceability to the International System of Units (SI). When a CRM is not available, researchers should select standards from reputable suppliers that provide a comprehensive Certificate of Analysis detailing the methods used for characterization, with a preference for those utilizing quantitative NMR. Understanding the methodologies behind the characterization of analytical standards empowers researchers to make informed decisions and ultimately enhances the quality and reliability of their scientific findings.

References

A Comparative Guide to the Specificity of 1-Methylguanine Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding specificity of key proteins that recognize and bind to 1-methylguanine (m1G), a DNA lesion resulting from exposure to alkylating agents. Understanding the specificity of these interactions is crucial for research in DNA repair, toxicology, and the development of targeted cancer therapies. This document presents quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Binding Proteins

This compound (m1G) is a form of DNA damage where a methyl group is attached to the N1 position of guanine. This lesion can disrupt normal DNA replication and transcription. Cells have evolved specific DNA repair mechanisms to identify and remove such damage. The primary proteins involved in the recognition and processing of m1G are Alkyladenine DNA glycosylase (AAG), also known as N-methylpurine DNA glycosylase (MPG), and the AlkB family of dioxygenases, including the human homologs ABH2 and ABH3.

  • Alkyladenine DNA Glycosylase (AAG/MPG): This enzyme initiates the Base Excision Repair (BER) pathway by recognizing a broad range of alkylated purines. It cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.[1]

  • AlkB and its Homologs (ABH2, ABH3): These proteins are Fe(II)/α-ketoglutarate-dependent dioxygenases that directly reverse the methylation damage. They catalyze the oxidative demethylation of 1-methyladenine (1-meA), 3-methylcytosine (3-meC), and also this compound (m1G).[2][3][4]

This guide will compare the binding and enzymatic activity of these proteins towards m1G and other relevant DNA modifications.

Quantitative Comparison of Binding and Repair Activity

The following tables summarize the available quantitative data on the repair efficiency and kinetic parameters of AAG/MPG and AlkB family proteins for this compound and other substrates. This data is essential for assessing the specificity of these proteins.

Table 1: Repair Efficiency of E. coli AlkB on Various Methylated Bases

SubstrateDNA ContextRepair Efficiency (%)
This compound (m1G) Single-stranded (ssDNA) 48 [5]
Double-stranded (dsDNA, opposite C) 69 [5]
1-methyladenine (m1A)Single-stranded (ssDNA)Higher than dsDNA[5]
3-methylcytosine (m3C)Single-stranded (ssDNA)Higher than dsDNA[5]
3-methylthymine (m3T)Double-stranded (dsDNA)Higher than ssDNA[5]

Table 2: Kinetic Parameters of AlkB Homologs for this compound (m1G)

EnzymeSubstrateK_m (µM)k_cat (min⁻¹)k_cat/K_m (min⁻¹µM⁻¹)
AlkB D135T variant m1G --15.7 ± 3.7 [6]

Note: Comprehensive kinetic data for the binding of AAG/MPG and wild-type AlkB homologs specifically to this compound is limited in the reviewed literature. The data for the AlkB D135T variant highlights that protein engineering can significantly enhance activity towards m1G.[6]

Signaling and Repair Pathways

The recognition of this compound by AAG/MPG and AlkB proteins triggers distinct DNA repair pathways.

1. Base Excision Repair (BER) Pathway Initiated by AAG/MPG

AAG/MPG initiates the BER pathway by excising the m1G base. The resulting abasic site is then processed by subsequent enzymes to restore the correct DNA sequence.

BER_Pathway cluster_recognition Recognition & Excision cluster_incision Incision cluster_synthesis Synthesis & Ligation m1G_DNA DNA with this compound AAG AAG/MPG m1G_DNA->AAG binds AP_site AP Site AAG->AP_site excises m1G APE1 APE1 AP_site->APE1 recruits SSB Single-Strand Break APE1->SSB incises backbone PolB DNA Polymerase β SSB->PolB recruits Ligase DNA Ligase III PolB->Ligase fills gap Repaired_DNA Repaired DNA Ligase->Repaired_DNA seals nick

Base Excision Repair pathway for this compound.

2. Direct Repair by AlkB Homologs

AlkB and its human homologs directly reverse the methylation damage in an oxidative demethylation reaction.

Direct_Repair_Pathway m1G_DNA DNA with this compound AlkB AlkB/ABH2/ABH3 m1G_DNA->AlkB binds Complex Enzyme-Substrate Complex AlkB->Complex Products Repaired DNA + Formaldehyde + Succinate + CO₂ Complex->Products oxidative demethylation Cofactors Fe(II), α-KG, O₂ Cofactors->Complex co-substrates

Direct repair of this compound by AlkB homologs.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the binding and activity of proteins on this compound-containing DNA.

1. DNA Glycosylase Activity Assay

This assay measures the enzymatic activity of AAG/MPG by detecting the excision of the modified base.

  • Objective: To quantify the rate of this compound excision from a DNA substrate.

  • Materials:

    • Purified AAG/MPG enzyme.

    • 5'-radiolabeled (³²P) or fluorescently labeled oligonucleotide duplex containing a single this compound.

    • Reaction buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM EDTA, 1 mM DTT, 100 µg/ml BSA.

    • Stop solution: 0.1 N NaOH.

    • Formamide loading buffer.

    • Denaturing polyacrylamide gel (15-20%).

  • Procedure:

    • Prepare reaction mixtures containing the reaction buffer, the labeled DNA substrate (e.g., 10 nM), and the purified AAG/MPG enzyme (e.g., 5-50 nM).

    • Incubate the reactions at 37°C for various time points (e.g., 0, 5, 10, 20, 30 minutes).

    • Stop the reaction at each time point by adding the stop solution (0.1 N NaOH).

    • Heat the samples at 90°C for 5-10 minutes to cleave the abasic site created by the glycosylase activity.

    • Add formamide loading buffer and resolve the DNA fragments on a denaturing polyacrylamide gel.

    • Visualize the results by autoradiography or fluorescence imaging and quantify the amount of product formed over time to determine the reaction kinetics.

2. Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of a protein to a specific DNA sequence or modification.

  • Objective: To qualitatively or quantitatively assess the binding of AAG/MPG or AlkB homologs to this compound-containing DNA.

  • Materials:

    • Purified AAG/MPG or AlkB homolog protein.

    • 5'-radiolabeled (³²P) or fluorescently labeled oligonucleotide duplex containing a single this compound.

    • Unlabeled competitor DNA (specific with m1G and non-specific without m1G).

    • Binding buffer: 20 mM HEPES (pH 7.9), 50 mM KCl, 1 mM DTT, 5% glycerol.

    • Native polyacrylamide gel (6-8%).

  • Procedure:

    • Prepare binding reactions containing the binding buffer, the labeled DNA probe (e.g., 1-5 nM), and varying concentrations of the purified protein.

    • For competition assays, add an excess of unlabeled specific or non-specific competitor DNA before adding the protein.

    • Incubate the reactions at room temperature or 4°C for 20-30 minutes to allow for protein-DNA complex formation.

    • Add loading dye and resolve the samples on a native polyacrylamide gel.

    • Visualize the results by autoradiography or fluorescence imaging. A shift in the mobility of the labeled probe indicates protein binding. The dissociation constant (K_d) can be estimated by quantifying the fraction of bound probe at different protein concentrations.

Experimental Workflow

The general workflow for assessing protein binding to this compound-containing DNA involves several key steps from probe preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis Oligo Synthesize m1G Oligo Label Label Oligo (³²P/Fluor) Oligo->Label Anneal Anneal to form dsDNA Label->Anneal Incubate Incubate Protein + DNA Anneal->Incubate Purify_Protein Purify Protein Purify_Protein->Incubate Compete Competition Assay (optional) Incubate->Compete Electrophoresis Native PAGE (EMSA) or Denaturing PAGE (Activity) Compete->Electrophoresis Visualize Autoradiography/Imaging Electrophoresis->Visualize Quantify Quantify Bands Visualize->Quantify Analyze Determine Kd or k_cat/K_m Quantify->Analyze

General workflow for assessing protein-DNA binding.

Conclusion

The specificity of proteins that bind to this compound is a critical area of study in DNA repair and toxicology. Both the Base Excision Repair pathway, initiated by AAG/MPG, and the direct reversal of damage by AlkB homologs play vital roles in maintaining genomic integrity. While AAG exhibits broad substrate specificity, the AlkB family also efficiently repairs m1G, with a notable preference for this lesion in double-stranded DNA. Further quantitative studies are needed to fully elucidate the comparative binding affinities and kinetic efficiencies of these enzymes, which will provide deeper insights into their biological roles and potential as therapeutic targets.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Methylguanine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for every chemical compound are not always readily available, a comprehensive understanding of general chemical waste management principles is essential. This guide provides a procedural framework for the safe disposal of 1-Methylguanine, drawing upon established laboratory safety guidelines.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure for this compound, it is imperative to consult the compound's Safety Data Sheet (SDS) for detailed hazard information. Although a specific, comprehensive SDS for this compound is not consistently available across all suppliers, related compounds and general laboratory chemical safety information dictate the following essential precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a standard laboratory coat.[1]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.[1][2]

  • Avoid Contact: Prevent contact with skin and eyes.[2] In case of contact, rinse the affected area thoroughly with water.[2]

  • Incompatibilities: Be aware of chemical incompatibilities. For instance, guanidine derivatives can react dangerously with bleach (sodium hypochlorite) or strong acids, potentially producing toxic gases.[1] While specific reactivity data for this compound is limited, it is prudent to avoid mixing it with other chemicals unless their compatibility is known.

Step-by-Step Disposal Protocol

The disposal of this compound should follow a systematic process of evaluation, segregation, and proper containment, in adherence to institutional and regulatory standards.

  • Waste Classification: The first step is to classify the this compound waste. Based on general chemical safety principles, it should be treated as hazardous chemical waste.[3][4] Waste should be categorized based on its potential hazards, such as toxicity, flammability, corrosivity, and reactivity.[3]

  • Segregation: Proper segregation of chemical waste is crucial to prevent dangerous reactions.[3][5] this compound waste should be collected separately from other waste streams. Do not mix it with incompatible materials.[6] For instance, acids and bases should be stored separately, and oxidizing agents should be kept away from reducing agents and organic compounds.[6]

  • Containerization: Use a designated, chemically compatible, and clearly labeled waste container.[3][5][7] The container must be in good condition, with a secure, leak-proof closure to prevent spills and the release of vapors.[5][7] Containers should not be overfilled; a general guideline is to leave at least one inch of headroom to allow for expansion.[6]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., toxic).[6] The date of waste accumulation should also be included on the label.[3]

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[6] This area should be away from heat sources and direct sunlight.[3] The SAA must be inspected weekly for any signs of leakage.[6][7]

  • Disposal Request: Once the waste container is full, or in accordance with your institution's policies, arrange for its collection by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6] Do not dispose of this compound down the drain or in the regular trash.[3][8]

Quantitative Disposal Guidelines

ParameterGuidelineSource
pH for Aqueous Waste For some dilute, non-toxic aqueous solutions, the pH may be adjusted to between 5.0 and 12.5 for drain disposal. However, this is not recommended for this compound without explicit approval from EHS.[6]
Container Fill Level Do not fill containers beyond the neck, leaving at least one-inch of headroom.[6]
Container Weight Waste containers should have a weight compatible with manual handling regulations (e.g., maximum of 15 kg).[3]
Satellite Accumulation Partially filled, properly labeled containers may remain in a satellite accumulation area for up to one year. Full containers must be removed within three days.[6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Start Start: this compound Waste Generation Classify Classify as Hazardous Chemical Waste Start->Classify Segregate Segregate from Incompatible Wastes Classify->Segregate Containerize Place in a Labeled, Compatible Container Segregate->Containerize Label Label Container: - 'Hazardous Waste' - 'this compound' - Hazards - Date Containerize->Label Store Store in Satellite Accumulation Area (SAA) Label->Store Inspect Weekly Inspection of SAA Store->Inspect Full Is Container Full? Inspect->Full Full->Store No Arrange Arrange for EHS/Contractor Pickup Full->Arrange Yes End End: Proper Disposal Arrange->End

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.

References

Essential Safety and Operational Guide for Handling 1-Methylguanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for 1-Methylguanine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure risks.

Table 1: Personal Protective Equipment for this compound

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[3][4]Protects against splashes and dust.
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile rubber).[4]Prevents skin contact and absorption.
Skin and Body Protection Protective clothing such as a lab coat, apron, or overalls.[3]Minimizes the risk of skin irritation.
Respiratory Protection A NIOSH-approved N95 respirator or higher is required when handling the powder form or if engineering controls are insufficient.[3][5]Prevents irritation of the respiratory tract.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3] It is crucial to prevent contact with skin, eyes, and clothing.[4]

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_start Inspect Container don_ppe Don PPE prep_start->don_ppe prep_workspace Prepare Workspace don_ppe->prep_workspace weighing Weighing prep_workspace->weighing dissolution Dissolution weighing->dissolution exp_use Experimental Use dissolution->exp_use decontaminate Decontaminate Workspace exp_use->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe store Store Securely doff_ppe->store

Caption: Workflow for handling this compound.

  • Preparation :

    • Inspect the container for any damage or leaks upon receipt.

    • Put on all required PPE as detailed in Table 1.[5]

    • Prepare the workspace in a chemical fume hood or well-ventilated area. Ensure an eyewash station and safety shower are in close proximity.[3][6]

  • Handling :

    • Weighing : Handle the solid form carefully to avoid creating dust.[4]

    • Dissolution : When dissolving, add the solvent to the weighed powder slowly to prevent splashing.[5]

    • Experimental Use : Keep containers tightly closed when not in use.[1] Avoid all direct contact with the substance.

  • Cleanup and Storage :

    • Decontamination : Wipe down all work surfaces and equipment that may have come into contact with this compound.[5]

    • Storage : Store in a tightly closed, properly labeled container in a dry, cool, and well-ventilated place.[1][6] The recommended storage temperature is often -20°C.

    • Doffing PPE : Remove PPE carefully, avoiding contamination of skin. Dispose of contaminated gloves and other disposable items as hazardous waste.

Disposal Plan: Step-by-Step Procedures

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[5] This material and its container must be disposed of as hazardous waste.[3] Do not empty into drains. [1][3]

Disposal Decision Workflow

cluster_waste_type Identify Waste Type cluster_collection Segregate and Collect cluster_disposal Final Disposal start Waste Generated solid_waste Contaminated Solids (Gloves, tips, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions) start->liquid_waste unused_product Unused/Expired Product start->unused_product collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_unused Keep in Original Container unused_product->collect_unused seal_label Seal and Label Container with 'Hazardous Waste' collect_solid->seal_label collect_liquid->seal_label collect_unused->seal_label store_securely Store in Designated Secure Area seal_label->store_securely contact_ehs Contact EHS for Pickup store_securely->contact_ehs

Caption: Decision-making process for this compound waste disposal.

  • Waste Segregation and Collection :

    • Contaminated Solids : Place items such as used gloves, pipette tips, and bench paper into a designated, labeled hazardous waste container.[5]

    • Liquid Waste : Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container.[5] Do not mix with other waste streams unless permitted by your institution.

    • Unused Product : Unused or expired this compound should be disposed of in its original container.[5]

  • Container Management :

    • All waste containers must be sealed and clearly labeled with "Hazardous Waste: this compound," the date, and the name of the responsible individual.[5]

  • Final Disposal :

    • Store the sealed waste container in a designated, secure area away from incompatible materials.

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[5]

Emergency Procedures: First Aid Measures

Table 2: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4][7]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician if irritation persists.[1][4]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Immediately consult a physician.[1][4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4][7]
Spill Management Evacuate the area. Wear appropriate PPE. For small powder spills, gently cover with a damp paper towel to avoid dust generation. For liquid spills, absorb with an inert material. Collect all cleanup materials in a sealed, labeled hazardous waste container and decontaminate the area.[1][5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.